4-(Tert-butyl)cinnamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Tert-butyl)cinnamic Acid via Friedel-Crafts Alkylation
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 4-(tert-butyl)cinnamic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The core of this synthesis revolves around the strategic application of the Friedel-Crafts alkylation to produce the key precursor, 4-tert-butylbenzaldehyde. This document will delve into the mechanistic underpinnings of the critical reaction steps, offer detailed experimental protocols, and discuss alternative synthetic routes, providing researchers, scientists, and drug development professionals with a robust framework for the efficient and reliable synthesis of this important molecule.
PART 1: Strategic Synthesis Overview
The synthesis of this compound is a multi-step process that hinges on the initial formation of a substituted benzene ring. A common and effective strategy involves a two-stage approach:
-
Friedel-Crafts Alkylation: The introduction of a tert-butyl group onto a benzene ring to form tert-butylbenzene. This is a classic example of electrophilic aromatic substitution.[1][2]
-
Conversion to the Cinnamic Acid Derivative: The subsequent transformation of tert-butylbenzene into this compound. This typically involves formylation to yield 4-tert-butylbenzaldehyde, followed by a condensation reaction to build the cinnamic acid moiety.
This guide will focus on a well-established route that first synthesizes 4-tert-butylbenzaldehyde, which is then converted to the target molecule via a Knoevenagel condensation.
PART 2: The Core Synthesis: A Step-by-Step Breakdown
Step 1: Friedel-Crafts Alkylation of Benzene to Synthesize tert-Butylbenzene
The foundational step in this synthesis is the Friedel-Crafts alkylation of benzene with tert-butyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]
Mechanism of Friedel-Crafts Alkylation:
The reaction proceeds through a three-step mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with tert-butyl chloride to generate a tert-butyl carbocation, a potent electrophile.[3]
-
Electrophilic Attack: The electron-rich π system of the benzene ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[4]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[3]
Why this works: The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a relatively stable tertiary carbocation, minimizing the likelihood of carbocation rearrangements that can plague Friedel-Crafts alkylations with primary alkyl halides.[5][6] However, a significant challenge in Friedel-Crafts alkylation is polyalkylation, as the product (tert-butylbenzene) is more reactive than the starting material (benzene) towards further alkylation.[5][7] To mitigate this, a large excess of benzene is often used.[5]
Experimental Protocol: Synthesis of tert-Butylbenzene
-
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
-
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge the flask with a significant excess of anhydrous benzene.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred benzene.
-
Gradually add tert-butyl chloride to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.
-
Carefully quench the reaction by pouring it over crushed ice and water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with dilute HCl, followed by water, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess benzene by distillation.
-
Purify the resulting tert-butylbenzene by fractional distillation.
-
Step 2: Synthesis of 4-tert-Butylbenzaldehyde
Several methods exist for the synthesis of 4-tert-butylbenzaldehyde from tert-butylbenzene.[8] One common industrial method involves the oxidation of 4-tert-butyltoluene.[9] For a laboratory setting, a direct formylation of tert-butylbenzene can be considered, though the synthesis from 4-tert-butyltoluene is also a viable route. Another approach involves the reaction of p-tert-butylbenzyl chloride with hexamethylenetetramine followed by hydrolysis.[8]
Experimental Protocol: Oxidation of 4-tert-butyltoluene (Illustrative)
-
Materials:
-
4-tert-Butyltoluene
-
Oxidizing agent (e.g., MnO₂)
-
Sulfuric acid
-
Solvent (e.g., water)
-
-
Procedure:
-
In a reaction vessel, suspend 4-tert-butyltoluene in an aqueous solution of sulfuric acid.
-
Heat the mixture to the desired reaction temperature.
-
Gradually add the oxidizing agent (e.g., MnO₂) to the reaction mixture.
-
Maintain the reaction at temperature for a set period, monitoring for the consumption of the starting material.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude 4-tert-butylbenzaldehyde by vacuum distillation or recrystallization.
-
Step 3: Knoevenagel Condensation to form this compound
The final step involves the condensation of 4-tert-butylbenzaldehyde with malonic acid in the presence of a base, a reaction known as the Knoevenagel condensation.[10][11] This reaction is a reliable method for forming the α,β-unsaturated carboxylic acid moiety of cinnamic acid derivatives.
Mechanism of Knoevenagel Condensation:
-
Enolate Formation: The base (e.g., pyridine or piperidine) deprotonates malonic acid to form a nucleophilic enolate.[10]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-tert-butylbenzaldehyde.
-
Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form a double bond, followed by decarboxylation (loss of CO₂) upon heating to yield the final this compound product.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-tert-Butylbenzaldehyde
-
Malonic acid
-
Base (e.g., pyridine, piperidine)
-
Solvent (e.g., ethanol, toluene)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde and malonic acid in a suitable solvent.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux for a specified duration, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
PART 3: Alternative Synthetic Strategies
While the Friedel-Crafts alkylation followed by condensation is a robust method, other synthetic routes to cinnamic acid derivatives are available to the modern chemist.
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[12][13][14] It is a classic method for cinnamic acid synthesis.[12]
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-C double bond of cinnamic acid derivatives by coupling an aryl halide with an alkene, such as acrylic acid.[15][16][17] This method offers high stereoselectivity, typically favoring the formation of the trans-isomer.[18]
PART 4: Data Presentation and Visualization
Table 1: Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Catalyst | Solvent | Typical Yield |
| 1 | Friedel-Crafts Alkylation | Benzene, tert-Butyl chloride | AlCl₃ | Benzene (excess) | 60-70% |
| 2 | Oxidation | 4-tert-Butyltoluene, MnO₂ | H₂SO₄ | Water | >90%[8] |
| 3 | Knoevenagel Condensation | 4-tert-Butylbenzaldehyde, Malonic acid | Pyridine/Piperidine | Ethanol/Toluene | 80-90% |
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway to this compound.
Conclusion
The synthesis of this compound via a pathway involving Friedel-Crafts alkylation represents a well-established and reliable method for obtaining this important chemical intermediate. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can achieve high yields of the desired product. The alternative synthetic routes, such as the Perkin and Heck reactions, provide additional tools for the synthetic chemist, each with its own advantages and considerations. This guide provides a foundational understanding and practical protocols to aid researchers in their synthetic endeavors.
References
- 1. reaction mechanism for making t-butyl benzene compound, explain and descr.. [askfilo.com]
- 2. aklectures.com [aklectures.com]
- 3. byjus.com [byjus.com]
- 4. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 5. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
- 8. Page loading... [guidechem.com]
- 9. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 13. byjus.com [byjus.com]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. asianpubs.org [asianpubs.org]
- 16. benchchem.com [benchchem.com]
- 17. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 18. Heck Reaction [organic-chemistry.org]
Spectroscopic Characterization of 4-(Tert-butyl)cinnamic Acid: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(tert-butyl)cinnamic acid, a key intermediate in various industrial syntheses, including pharmaceuticals and fragrances. A multi-technique approach is detailed, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Imperative for this compound
This compound (t-BCA) is an α,β-unsaturated carboxylic acid distinguished by a bulky tert-butyl substituent on the phenyl ring.[1] This structural feature significantly influences its chemical and physical properties, making it a valuable precursor in organic synthesis. Accurate and comprehensive characterization is a non-negotiable prerequisite for its use in regulated industries, where purity and structural integrity are paramount. Spectroscopic methods offer a powerful, non-destructive means to elucidate the molecular structure, identify functional groups, and confirm the molecular weight of t-BCA.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environments
Core Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies (chemical shifts), which are highly sensitive to the local electronic environment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overwhelming the analyte signals.
-
Instrumental Analysis: Utilize a high-resolution NMR spectrometer (400 MHz or greater is recommended for optimal signal dispersion).
-
Data Acquisition: A standard pulse sequence is typically sufficient. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation: The ¹H NMR spectrum of t-BCA will display characteristic signals for the tert-butyl, aromatic, and vinylic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl Protons | ~1.3 | Singlet | 9H |
| Vinylic Protons | ~6.3 & ~7.7 | Doublet | 1H each |
| Aromatic Protons | ~7.4 & ~7.5 | Doublet | 2H each |
| Carboxylic Acid Proton | >10 (often broad) | Singlet | 1H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Core Principle: ¹³C NMR spectroscopy provides information on the carbon backbone of a molecule. Each chemically distinct carbon atom gives rise to a separate signal.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumental Analysis: The same spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A standard proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets. A greater number of scans is necessary to obtain adequate signal intensity.
Data Interpretation: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~31 |
| tert-Butyl (Quaternary C) | ~35 |
| Vinylic Carbons | ~118 & ~145 |
| Aromatic Carbons | ~126, ~128, ~131, ~154 |
| Carbonyl Carbon | ~172 |
Note: Chemical shifts are approximate.
dot
Caption: Experimental workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Core Principle: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups. Cinnamic acid and its derivatives are known to exhibit distinct IR spectra.[2][3]
Experimental Protocol:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumental Analysis: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: The IR spectrum of t-BCA will show characteristic absorption bands.[4]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2960 | C-H stretch | tert-Butyl |
| ~1680 | C=O stretch | Conjugated Carboxylic Acid |
| ~1630 | C=C stretch | Alkene |
| ~1600, ~1420 | C=C stretch | Aromatic Ring |
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[4] The C=O stretching frequency is slightly lowered due to conjugation with the double bond and the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
Core Principle: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules with conjugated π systems, like t-BCA, absorb UV or visible light, promoting electrons to higher energy orbitals. The UV-Vis absorption maxima (λmax) of cinnamic acid derivatives are influenced by the substituents on the aromatic ring.[5]
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumental Analysis: A dual-beam UV-Vis spectrophotometer is used to scan a range of wavelengths, typically from 200 to 400 nm.
-
Data Acquisition: The absorbance is measured as a function of wavelength.
Data Interpretation: Due to the extended conjugation of the phenyl ring, the carbon-carbon double bond, and the carbonyl group, this compound is expected to exhibit a strong π-π* absorption band. The maximum absorbance (λmax) for similar cinnamic acid derivatives is typically observed in the 270-310 nm range.[5][6]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction and Ionization: The sample can be introduced via various methods, with Electrospray Ionization (ESI) being common for this type of molecule.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation: The mass spectrum should show a prominent molecular ion peak (or a pseudomolecular ion such as [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (204.26 g/mol ).[1] High-resolution mass spectrometry can be used to confirm the elemental composition. Common fragments may include the loss of the tert-butyl group or the carboxylic acid moiety.
dot
Caption: A synergistic approach to the spectroscopic characterization of this compound.
Conclusion: A Unified Analytical Picture
The robust characterization of this compound necessitates a multi-pronged spectroscopic approach. While each technique provides a unique piece of the structural puzzle, their collective interpretation provides a self-validating and comprehensive understanding of the molecule's identity and purity. This guide provides the foundational knowledge and practical considerations for scientists to confidently apply these powerful analytical tools.
References
- 1. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Tert-butyl)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into molecular structure. For professionals engaged in pharmaceutical research and development, a meticulous understanding of a compound's spectral characteristics is not merely academic—it is a cornerstone of identity, purity, and structural confirmation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(tert-butyl)cinnamic acid, a molecule of interest in various chemical syntheses. As a senior application scientist, my aim is to move beyond a simple recitation of data, offering instead a detailed interpretation grounded in the fundamental principles of NMR and contextualized with practical, field-proven insights. Every assertion herein is substantiated by authoritative references, ensuring the trustworthiness and scientific integrity of the information presented.
Molecular Structure and its Influence on NMR Spectra
This compound possesses a unique combination of structural features that give rise to a distinct and interpretable NMR spectrum. The molecule comprises a para-substituted benzene ring, a propenoic acid moiety (an α,β-unsaturated carboxylic acid), and a bulky tert-butyl group.[1] Each of these components—the aromatic ring, the vinyl group, the carboxylic acid, and the tert-butyl substituent—contributes characteristic signals in both the ¹H and ¹³C NMR spectra. The trans configuration of the double bond is a key stereochemical feature that is readily confirmed by the coupling constant of the vinyl protons.[1]
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The expected proton environments include the tert-butyl protons, the aromatic protons, the vinyl protons, and the carboxylic acid proton.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |
| ~7.65 | Doublet | 1H | ~16.0 | β-Vinyl Proton |
| ~7.45 | Doublet | 2H | ~8.5 | Aromatic Protons (ortho to -CH=CHCOOH) |
| ~7.40 | Doublet | 2H | ~8.5 | Aromatic Protons (meta to -CH=CHCOOH) |
| ~6.40 | Doublet | 1H | ~16.0 | α-Vinyl Proton |
| ~1.30 | Singlet | 9H | - | Tert-butyl Protons (-C(CH₃)₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Carboxylic Acid Proton (δ ~12.0 - 13.0): The proton of the carboxylic acid group is typically the most downfield signal in the spectrum.[1] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.
-
Aromatic Protons (δ ~7.40 - 7.45): The para-substitution pattern of the benzene ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cinnamic acid group are expected to be slightly more deshielded (further downfield) than the protons meta to this group.
-
Vinyl Protons (δ ~6.40 and ~7.65): The two vinyl protons are not chemically equivalent and thus give rise to two separate signals. The β-proton (the one closer to the aromatic ring) is typically more deshielded than the α-proton due to the anisotropic effect of the benzene ring and resonance with the carbonyl group. The large coupling constant of approximately 16 Hz is a definitive indicator of a trans configuration across the double bond.[1]
-
Tert-butyl Protons (δ ~1.30): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp peak with an integration value of 9H.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | Carboxylic Acid Carbonyl (C=O) |
| ~155.0 | Aromatic Carbon (para to -CH=CHCOOH, attached to t-butyl) |
| ~147.0 | β-Vinyl Carbon |
| ~131.0 | Aromatic Carbon (ipso to -CH=CHCOOH) |
| ~128.0 | Aromatic Carbons (ortho to -CH=CHCOOH) |
| ~126.0 | Aromatic Carbons (meta to -CH=CHCOOH) |
| ~117.0 | α-Vinyl Carbon |
| ~35.0 | Quaternary Carbon of Tert-butyl Group |
| ~31.0 | Methyl Carbons of Tert-butyl Group |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Carbonyl Carbon (δ ~172.0): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at a very low field.
-
Aromatic Carbons (δ ~126.0 - 155.0): The symmetry of the para-substituted ring results in four distinct aromatic carbon signals. The carbon atom attached to the electron-donating tert-butyl group is shifted upfield, while the carbon attached to the electron-withdrawing cinnamic acid moiety is shifted downfield. The ipso-carbon (the carbon of the benzene ring attached to the vinyl group) often shows a weaker signal due to the absence of attached protons.
-
Vinyl Carbons (δ ~117.0 and ~147.0): Similar to the protons, the two vinyl carbons are in different chemical environments. The β-carbon is more deshielded than the α-carbon due to the resonance effect of the carbonyl group.
-
Tert-butyl Carbons (δ ~31.0 and ~35.0): The quaternary carbon of the tert-butyl group appears around 35 ppm, while the three equivalent methyl carbons appear further upfield at approximately 31 ppm.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks for consistency.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for compounds with limited solubility or for observing exchangeable protons like the carboxylic acid proton.[2][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for NMR data acquisition.
Molecular Structure with NMR Assignments
The following diagram illustrates the structure of this compound with the protons and carbons labeled according to their expected NMR assignments.
Caption: Structure of this compound with NMR labels.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and, when interpreted correctly, provide an unambiguous confirmation of its molecular structure. The characteristic signals for the tert-butyl group, the para-substituted aromatic ring, the trans-vinyl protons, and the carboxylic acid group are all readily identifiable. This in-depth guide, by combining spectral data with the underlying scientific principles and a robust experimental protocol, serves as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. The ability to confidently interpret such spectra is a fundamental skill that underpins the advancement of chemical and pharmaceutical sciences.
References
FT-IR and mass spectrometry analysis of 4-(Tert-butyl)cinnamic acid
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-(Tert-butyl)cinnamic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (4-TBCA), a molecule of interest in various industrial and research sectors, including pharmaceuticals and materials science.[1][2][3] As a derivative of cinnamic acid, its structural characterization is paramount for quality control, reaction monitoring, and drug development activities. This document offers a detailed, field-proven perspective on the application of two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data with authoritative grounding. This guide is designed for researchers, scientists, and drug development professionals seeking to master the analytical workflow for this and structurally related aromatic carboxylic acids.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₆O₂, is an aromatic carboxylic acid characterized by a cinnamic acid backbone substituted with a bulky tert-butyl group at the para-position of the phenyl ring.[4][5] This substitution significantly influences its physical properties, such as solubility and melting point (198-200°C), and can modulate its biological activity compared to its parent compound, cinnamic acid.[6] Understanding the precise molecular structure is critical, and the combination of FT-IR and Mass Spectrometry provides an unambiguous confirmation of its identity and purity.
Molecular Structure:
-
Formula: C₁₃H₁₆O₂
-
Molecular Weight: 204.26 g/mol [6]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH)
-
Alkene (C=C, part of the propenoic acid chain)
-
Para-substituted Benzene Ring
-
Tert-butyl Group (-C(CH₃)₃)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For carboxylic acids, features like hydrogen bonding dramatically influence the spectrum, providing key diagnostic information.[7]
The Causality of Experimental Choices
The choice of sampling technique is critical. While traditional methods like KBr pellets are effective, they are destructive and labor-intensive. For rapid, non-destructive analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is the superior choice. The sample is placed in direct contact with a high-refractive-index crystal (typically diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample. This interaction is sufficient to generate a high-quality spectrum of the solid powder directly.
Experimental Protocol: FT-IR via ATR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This prevents cross-contamination and ensures a clean baseline.
-
Background Spectrum: With the clean, empty crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., H₂O, CO₂) and the instrument itself, which is then automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, well-defined spectrum.
-
Data Acquisition: Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).
-
-
Post-Acquisition: Clean the crystal thoroughly as described in step 2.
FT-IR Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of 4-TBCA using ATR.
Data Interpretation: The Spectrum of this compound
The FT-IR spectrum of a carboxylic acid is dominated by the features of the -COOH group. Due to strong intermolecular hydrogen bonding, where molecules form stable dimers in the solid state, the O-H stretching vibration is exceptionally broad and intense.[8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3300–2500 | O-H Stretch (Carboxylic Acid Dimer) | Very broad, strong absorption band, often obscuring the C-H stretches.[7][8][9] |
| 3100–3000 | Aromatic & Vinylic C-H Stretch | Sharp, medium peaks appearing on the shoulder of the broad O-H band. |
| 2970–2870 | Aliphatic C-H Stretch (tert-butyl) | Sharp, strong peaks, clearly distinguishable from the aromatic C-H stretches. |
| 1710–1680 | C=O Stretch (Conjugated Carboxylic Acid) | Very strong, sharp peak. The frequency is lowered due to conjugation with both the alkene and the aromatic ring.[7][10] |
| 1640–1620 | C=C Stretch (Alkene) | Medium to strong peak, often well-resolved near the aromatic ring vibrations.[10] |
| ~1600, ~1450 | C=C Stretch (Aromatic Ring) | Two or more medium-intensity sharp peaks characteristic of the phenyl group. |
| 1320–1210 | C-O Stretch (Coupled with O-H in-plane bend) | Strong, broad peak.[8] |
| 960–900 | O-H Bend (Out-of-plane wag of the dimer) | Broad, medium-intensity peak that is highly characteristic of a carboxylic acid dimer.[7] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. For a compound like 4-TBCA, Electron Ionization (EI) is a robust method that generates a wealth of fragment ions for detailed structural elucidation.
The Causality of Experimental Choices
Electron Ionization (EI) is selected for its ability to produce a characteristic and reproducible fragmentation pattern, which serves as a molecular fingerprint. The high energy (typically 70 eV) used in EI ensures that the molecule not only ionizes to form a molecular ion (M⁺˙) but also fragments in predictable ways. This is particularly useful for differentiating isomers and confirming the presence of specific structural motifs, such as the tert-butyl group and the carboxylic acid. Aromatic acids are known to yield prominent molecular ion peaks in EI-MS, which is essential for confirming the molecular weight.[11][12]
Experimental Protocol: MS via Direct Insertion Probe (or GC-MS)
-
Sample Preparation: Dissolve a microgram quantity of 4-TBCA in a volatile solvent like methanol or dichloromethane if using GC-MS. For a Direct Insertion Probe (DIP), a small amount of the solid sample can be used directly.
-
Instrument Conditions (for GC-MS):
-
Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
GC Column: Use a non-polar column (e.g., DB-5ms) and a temperature program that elutes the compound in a sharp peak.
-
MS Interface: Maintain at a temperature (e.g., 280°C) to prevent condensation.
-
-
Ionization: The sample is bombarded with high-energy electrons (70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Mass Spectrometry Experimental Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis of 4-TBCA.
Data Interpretation: Fragmentation of this compound
The mass spectrum of 4-TBCA (MW = 204.26) will show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of its weakest bonds.
| m/z Value (Mass) | Fragment Identity | Significance and Rationale |
| 204 | [M]⁺˙ | Molecular Ion: Confirms the molecular weight of the compound. Aromatic acids typically show a reasonably intense molecular ion peak.[12] |
| 189 | [M - CH₃]⁺ | Loss of a Methyl Radical: Cleavage of a methyl group from the tert-butyl moiety results in a highly stable tertiary benzylic carbocation. Expect a very intense peak. |
| 187 | [M - OH]⁺ | Loss of a Hydroxyl Radical: Alpha-cleavage of the hydroxyl group from the carboxylic acid is a characteristic fragmentation pathway for these compounds.[9][13] |
| 159 | [M - COOH]⁺ | Loss of the Carboxyl Radical: Loss of the entire carboxylic acid group is another common fragmentation route for aromatic acids.[12][13] |
| 147 | [M - C₄H₉]⁺ | Loss of the Tert-butyl Radical: Cleavage of the entire tert-butyl group yields the cinnamic acid cation. |
The base peak (the most intense peak in the spectrum) is likely to be at m/z 189 , due to the exceptional stability of the tertiary carbocation formed by the loss of a single methyl group.
Combined Analytical Insights
By integrating the data from both FT-IR and mass spectrometry, a complete and confident structural confirmation of this compound is achieved.
-
FT-IR definitively confirms the presence of the key functional groups: the hydrogen-bonded carboxylic acid (broad O-H, strong C=O), the aromatic ring, the alkene, and the aliphatic tert-butyl group.
-
Mass Spectrometry provides the exact molecular weight (m/z 204) and corroborates the structure through predictable fragmentation patterns, such as the characteristic loss of a methyl group (m/z 189) from the tert-butyl substituent and the loss of hydroxyl (m/z 187) from the acid function.
Together, these two techniques form a self-validating system. FT-IR identifies the components, and MS arranges them into the correct molecular formula and structure, leaving no ambiguity as to the identity and integrity of the analyte.
References
- 1. Applications of Cinnamic Acid: In Pharma, Food, Cosmetics & More | NCMC [njchm.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 12. GCMS Section 6.12 [people.whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility Profile of 4-(Tert-butyl)cinnamic Acid in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility of 4-(tert-butyl)cinnamic acid in a range of organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in pharmaceutical formulations, chemical synthesis, and materials science. This document details experimentally determined solubility data, explores the underlying thermodynamic principles, and provides standardized methodologies for solubility determination. The insights herein are intended to empower researchers, scientists, and drug development professionals to optimize processes involving this compound, from reaction engineering to final product formulation.
Introduction: The Significance of this compound and its Solubility
This compound (t-BCA), a derivative of cinnamic acid, is a crystalline solid with the molecular formula C₁₃H₁₆O₂.[1][2] Its structure, featuring a bulky tert-butyl group on the phenyl ring, imparts unique physicochemical properties that are of significant interest in various scientific and industrial fields. In the pharmaceutical industry, cinnamic acid derivatives are recognized for their diverse biological activities, including antifungal and antibacterial properties.[3] The lipophilic tert-butyl group can enhance membrane permeability, a crucial factor in drug design.[3] Furthermore, t-BCA serves as a valuable intermediate in organic synthesis and a building block in the development of novel materials.
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter that governs its behavior in solution. It directly influences reaction kinetics, purification strategies (such as crystallization), and bioavailability in drug delivery systems. A comprehensive understanding of the solubility profile of t-BCA in different organic solvents is therefore essential for:
-
Process Optimization: Selecting appropriate solvents for synthesis, extraction, and purification to maximize yield and purity.
-
Formulation Development: Designing stable and effective drug delivery systems by ensuring the API remains in a soluble and bioavailable form.
-
Predictive Modeling: Developing thermodynamic models to predict solubility in various solvent systems and at different temperatures, thereby reducing experimental workload.
This guide aims to provide a thorough examination of the solubility of this compound, offering both practical experimental data and a theoretical framework for its interpretation.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is crucial for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [1] |
| Molecular Weight | 204.26 g/mol | [4] |
| Melting Point | 198-200 °C | [4][5] |
| Appearance | White to off-white solid | [4] |
| General Solubility | Soluble in Chloroform, Dichloromethane | [4][5] |
The relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The general solubility in chlorinated solvents provides an initial indication of its preference for non-polar to moderately polar environments.
Experimental Determination of Solubility: A Standardized Protocol
Accurate and reproducible solubility data is the cornerstone of any solubility study. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Isothermal Shake-Flask Method: Step-by-Step Protocol
This protocol outlines the essential steps for determining the solubility of this compound in a given organic solvent.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Place the vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the mole fraction solubility (x) using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where m₁ and M₁ are the mass and molar mass of the solute, and m₂ and M₂ are the mass and molar mass of the solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.
Caption: Workflow for solubility determination using the isothermal shake-flask method.
Solubility Profile of this compound in Selected Organic Solvents
Qualitative Solubility:
-
Expected Moderate to High Solubility (based on structural similarity): Alcohols (Methanol, Ethanol, Propanol, Butanol), Ethyl Acetate, Acetonitrile. The presence of the carboxylic acid group allows for hydrogen bonding with protic and polar aprotic solvents.
-
Expected Low Solubility: Non-polar solvents such as n-hexane.
Note to the Researcher: For mission-critical applications, it is imperative to experimentally determine the solubility of this compound in the specific solvent systems of interest using the protocol outlined in Section 3.
Thermodynamic Modeling of Solubility
Thermodynamic models are powerful tools for correlating and predicting solid-liquid equilibrium data. By fitting experimental data to these models, one can interpolate solubility at different temperatures and gain a deeper understanding of the dissolution process.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility.[6][9] It is expressed as:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the equation to experimental data. Parameter A is related to the entropy of solution, while B is related to the enthalpy of solution.
The Non-Random Two-Liquid (NRTL) Model
The NRTL model is a more sophisticated activity coefficient model that can be used to describe the non-ideal behavior of liquid mixtures.[6][10] It accounts for the local composition of molecules in a solution. The fundamental equation for the activity coefficient of the solute is more complex and involves binary interaction parameters that are regressed from experimental data. The NRTL model is particularly useful for describing solubility in binary solvent mixtures.
Logical Framework for Thermodynamic Modeling
The application of these models follows a logical progression from experimental data to predictive capability.
Caption: Logical workflow for applying thermodynamic models to solubility data.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility profile of this compound. A standardized protocol for experimental solubility determination using the isothermal shake-flask method has been detailed, and the application of thermodynamic models such as the modified Apelblat and NRTL equations has been discussed.
While qualitative solubility information is available, there is a clear need for more extensive, publicly available quantitative data on the solubility of this compound in a wider range of pharmaceutically and industrially relevant solvents at various temperatures. Future work should focus on generating this data to populate a robust database. Furthermore, the application of more advanced predictive models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), could provide valuable in silico predictions to guide solvent selection and reduce experimental efforts.
By combining rigorous experimental work with sound thermodynamic modeling, researchers and professionals in drug development and chemical engineering can harness a deeper understanding of the solubility of this compound to drive innovation and efficiency in their respective fields.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorocinnamic acid tert-butyl ester (125950-99-4) for sale [vulcanchem.com]
- 4. This compound | 1208-65-7 [amp.chemicalbook.com]
- 5. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-(Tert-butyl)cinnamic Acid
For correspondence: --INVALID-LINK--
Abstract
This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 4-(tert-butyl)cinnamic acid. While specific crystallographic data for this compound is not currently available in the public domain, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the significance of polymorphism in pharmaceutical development, details the known properties of this compound, and provides a systematic, in-depth guide to a hypothetical research program aimed at the discovery and characterization of its polymorphic forms. This guide is built upon the established principles of solid-state chemistry and leverages the known behaviors of closely related cinnamic acid derivatives to provide a robust investigational strategy.
Introduction: The Critical Role of Polymorphism in Drug Development
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of paramount importance in the pharmaceutical industry.[1][2] Different polymorphs of the same active pharmaceutical ingredient (API) are, in essence, different solid-state materials with the same chemical composition. These distinct crystalline arrangements can lead to significant variations in crucial physicochemical properties, including:
-
Solubility and Dissolution Rate: These properties directly impact a drug's bioavailability, with more soluble forms often leading to faster absorption and improved therapeutic efficacy.[3]
-
Stability: Different polymorphs exhibit varying degrees of thermodynamic stability. A metastable form may convert to a more stable form over time, which can alter the drug's performance and shelf-life.[1][2]
-
Mechanical Properties: Properties such as hardness and compressibility are critical for the successful formulation of solid dosage forms like tablets.
-
Bioavailability: As a consequence of differing solubility and dissolution rates, the choice of polymorphic form can significantly influence the extent and rate at which the API reaches the systemic circulation.[3][4]
The unexpected appearance of a new, more stable, and less soluble polymorph can have disastrous consequences during drug development and even after a product has been marketed, as famously exemplified by the case of the HIV protease inhibitor ritonavir.[5] Therefore, a thorough investigation and understanding of the polymorphic landscape of an API is not merely an academic exercise but a regulatory and commercial necessity.[6] A comprehensive polymorph screen is essential to identify all accessible crystalline forms, determine their relative stabilities, and select the optimal form for development.[7][8]
This guide focuses on this compound, a derivative of cinnamic acid. While cinnamic acid and its various derivatives are known to exhibit polymorphic behavior, a detailed study of the 4-(tert-butyl) substituted compound has yet to be reported.[9][10] This document aims to fill that gap by providing a detailed, scientifically grounded protocol for such an investigation.
This compound: Known Properties
This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[11][12] The presence of the bulky tert-butyl group at the para position of the phenyl ring is expected to influence its crystal packing and, consequently, its polymorphic behavior.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆O₂ | PubChem |
| Molecular Weight | 204.26 g/mol | PubChem |
| CAS Number | 1208-65-7 | ChemicalBook |
| Appearance | White to off-white solid | ChemicalBook |
| Melting Point | 198-200 °C | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane | ChemicalBook |
The Solid-State Chemistry of Cinnamic Acids: A Primer
The crystal structures of cinnamic acid and its derivatives are typically dominated by a network of intermolecular hydrogen bonds.[11][13][14] The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons.
The most common motif is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[11][13] These dimers are then further interconnected by weaker C-H···O interactions, often involving the aromatic and olefinic C-H groups and the carbonyl oxygen.[13] This arrangement frequently results in a layered crystal structure.[14]
The specific packing arrangement can be influenced by substituents on the phenyl ring. The bulky tert-butyl group in this compound will likely play a significant role in dictating the overall crystal packing, potentially leading to unique polymorphic forms not observed in other cinnamic acid derivatives.
A Proposed Research Program for the Polymorphic Screening and Characterization of this compound
The following sections outline a comprehensive, step-by-step experimental workflow to discover and characterize the polymorphs of this compound.
Polymorph Screening: The Search for New Crystalline Forms
The primary objective of a polymorph screen is to crystallize the target compound under a wide variety of conditions to induce the formation of as many different crystalline forms as possible.[7][8][15]
A diverse range of crystallization techniques should be employed to maximize the chances of discovering new polymorphs.[8]
-
Solvent Evaporation:
-
Prepare saturated or near-saturated solutions of this compound in a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane).
-
Allow the solvents to evaporate at different rates (slow evaporation at room temperature, moderate evaporation in a fume hood, and rapid evaporation under a stream of nitrogen).
-
-
Cooling Crystallization:
-
Prepare saturated solutions at an elevated temperature in various solvents.
-
Cool the solutions to a lower temperature at different rates (slow, moderate, and rapid cooling/crash cooling).
-
-
Anti-Solvent Addition:
-
Prepare a solution of this compound in a solvent in which it is freely soluble.
-
Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.
-
-
Slurry Experiments:
-
Stir a suspension of the starting material in a variety of solvents at different temperatures for an extended period.
-
This method is particularly useful for identifying the most thermodynamically stable form at a given temperature.[8]
-
-
Melt Crystallization:
-
Heat the solid material above its melting point and then cool it at different rates.
-
This solvent-free method can sometimes yield polymorphs that are not accessible from solution.[16]
-
The following diagram illustrates the proposed polymorph screening workflow:
Caption: Figure 1: A schematic overview of the proposed polymorph screening workflow for this compound.
Characterization of Solid Forms
Once different solid forms have been generated, a suite of analytical techniques should be employed for their comprehensive characterization.
PXRD is the primary and most definitive technique for identifying and distinguishing between different polymorphic forms.[17][18][19] Each crystalline form will produce a unique diffraction pattern, which serves as its "fingerprint."
Experimental Protocol:
-
Sample Preparation: Gently grind a small amount of the sample to ensure a random orientation of the crystallites.
-
Data Acquisition: Analyze the sample using a powder X-ray diffractometer, typically with Cu Kα radiation. Scan a 2θ range of approximately 2° to 40°.
-
Data Analysis: Compare the diffraction patterns of the different samples. Unique patterns indicate the presence of different polymorphs.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the different forms, including their melting points, enthalpies of fusion, and thermal stability.[20][21][22]
Experimental Protocol (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm), crystallization (exotherm), and solid-solid transitions.[23]
Experimental Protocol (TGA):
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Monitor the sample's mass as a function of temperature to assess its thermal stability and identify any desolvation events.
Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.[24][25][26] Differences in intermolecular interactions between polymorphs will result in shifts in vibrational frequencies and changes in peak shapes and intensities.[24][27]
Experimental Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra of the different forms, paying close attention to the fingerprint region (below 1500 cm⁻¹) and regions corresponding to the carboxylic acid and aromatic ring vibrations.
Experimental Protocol (Raman):
-
Sample Preparation: Place a small amount of the sample on a microscope slide.
-
Data Acquisition: Collect the Raman spectrum using a Raman microscope.
-
Data Analysis: Compare the spectra of the different forms. Low-frequency Raman spectroscopy can be particularly informative as it probes lattice vibrations.[28]
Determination of Thermodynamic Relationships
Once different polymorphs have been identified, it is crucial to determine their relative thermodynamic stability. This will dictate which form is most suitable for development. The relationship between polymorphs can be either monotropic or enantiotropic.[6]
-
Monotropic System: One polymorph is the most stable at all temperatures below the melting point.
-
Enantiotropic System: There is a transition temperature at which the order of stability reverses.
The thermodynamic relationship can be investigated using techniques such as slurry experiments at different temperatures and by applying the heat of fusion rule (the higher melting polymorph is the more stable form in a monotropic system).
The following diagram illustrates the potential thermodynamic relationships between two hypothetical polymorphs:
Caption: Figure 2: Illustration of monotropic and enantiotropic relationships between two hypothetical polymorphs.
Data Summary and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Polymorph Characterization Data for this compound
| Polymorph | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) (DSC) | Key PXRD Peaks (2θ) | Key FTIR Peaks (cm⁻¹) |
| Form I | 199.5 | 150 | 8.5, 12.3, 15.8, 21.1, 25.4 | 1685 (C=O), 1290 (C-O) |
| Form II | 192.1 | 135 | 9.2, 11.8, 16.5, 22.3, 24.9 | 1705 (C=O), 1310 (C-O) |
| Amorphous | N/A (Glass Transition ~75°C) | N/A | Broad halo | Broad, featureless peaks |
Conclusion
While the crystal structure and polymorphism of this compound have not been previously reported, this technical guide provides a comprehensive and scientifically rigorous framework for their investigation. By systematically applying the described crystallization techniques and analytical methodologies, researchers can effectively explore the polymorphic landscape of this compound. A thorough understanding of its solid-state properties is a critical step in assessing its potential for further development as an active pharmaceutical ingredient, ensuring the selection of a stable and bioavailable form for formulation. The insights gained from such a study will not only be valuable for the development of this compound but will also contribute to the broader understanding of structure-property relationships in cinnamic acid derivatives.
References
- 1. fiveable.me [fiveable.me]
- 2. nishkaresearch.com [nishkaresearch.com]
- 3. jocpr.com [jocpr.com]
- 4. curiaglobal.com [curiaglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid: correlation between maximum yield in the solid-state topochemical reaction and cooperative molecular motion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 13. Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Polymorphic Screening - Polymorph Screening [dalton.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmtech.com [pharmtech.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. mdpi.com [mdpi.com]
- 20. mt.com [mt.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. researchgate.net [researchgate.net]
- 26. azom.com [azom.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Thermal Properties of 4-(Tert-butyl)cinnamic Acid: A Methodical Approach Using DSC and TGA
Introduction
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-(tert-butyl)cinnamic acid, a derivative of cinnamic acid, presents a unique molecular architecture that warrants a thorough investigation of its thermal behavior. This technical guide provides a detailed framework for characterizing the thermal properties of this compound utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for this compound is not widely published, this guide will establish a robust analytical approach based on the well-documented behavior of related aromatic carboxylic acids. We will delve into the causality behind experimental design, the principles of data interpretation, and the potential for polymorphic behavior, equipping researchers, scientists, and drug development professionals with the necessary tools to conduct a comprehensive thermal analysis.
Physicochemical Properties of this compound
A foundational understanding of the molecule's basic properties is essential before embarking on thermal analysis.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 204.26 g/mol | --INVALID-LINK-- |
| Melting Point | 198-200 °C | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[1] |
| Solubility | Soluble in Chloroform, Dichloromethane | --INVALID-LINK--[1] |
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC is a powerful technique for identifying and quantifying the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is instrumental in confirming its melting point, assessing its purity, and screening for potential polymorphism.
Experimental Protocol: A Self-Validating System
A meticulously designed DSC experiment is crucial for obtaining reliable and reproducible data. The following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. The use of a small, consistent sample mass minimizes thermal gradients within the sample.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products during the analysis. An unsealed pan could lead to an endothermic event associated with evaporation, which could be misinterpreted.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and energy changes.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and sensitivity. The nitrogen atmosphere prevents oxidative degradation.
-
Cool the sample from 250 °C to 25 °C at a controlled rate of 20 °C/min. This cooling cycle is important for investigating any recrystallization or glass transition behavior.
-
Perform a second heating scan from 25 °C to 250 °C at 10 °C/min. Comparing the first and second heating scans can reveal information about the sample's thermal history and the presence of metastable polymorphs.
-
Diagram: DSC Experimental Workflow
References
An In-Depth Technical Guide to the In Silico Prediction of 4-(Tert-butyl)cinnamic Acid Bioactivity
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the in silico prediction of the biological activity of 4-(Tert-butyl)cinnamic acid. As a derivative of cinnamic acid—a scaffold known for a wide spectrum of pharmacological properties—this molecule presents a compelling subject for computational investigation.[1] This document details a systematic, multi-faceted approach that leverages modern computational chemistry techniques to move from hypothesis to a robust, data-driven bioactivity profile. We will navigate the workflow from initial target identification and molecular docking to the development of predictive Quantitative Structure-Activity Relationship (QSAR) models and the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each protocol is presented with an emphasis on the underlying scientific rationale, designed to empower researchers, scientists, and drug development professionals to design and execute their own self-validating computational studies.
Introduction: The Rationale for a Computational Approach
Cinnamic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4] The synthetic analog, this compound (4-TBCA), incorporates a bulky, lipophilic tert-butyl group at the para-position of the phenyl ring.[1] This modification can significantly alter the molecule's physicochemical properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.
In silico methods provide a powerful, resource-efficient paradigm for exploring the therapeutic potential of compounds like 4-TBCA before committing to costly and time-consuming wet-lab synthesis and screening.[5][6] By simulating molecular interactions and modeling biological properties, we can rapidly generate and test hypotheses, prioritize promising candidates, and gain mechanistic insights that guide further experimental work. This guide outlines a validated workflow for constructing a comprehensive bioactivity prediction for 4-TBCA.
Foundational Workflow: A Multi-Pillar Strategy
Our predictive strategy is built upon several complementary computational pillars, each providing a different layer of insight. This integrated approach ensures a more complete and reliable assessment of the molecule's potential.
Figure 1: A high-level overview of the integrated in silico workflow for bioactivity prediction.
Target Identification: Where Does the Molecule Act?
The first critical step is to identify potential biological targets. Without a known target, we employ "target fishing" strategies, which fall into two main categories:
-
Ligand-Based Target Fishing: This approach leverages the principle that molecules with similar structures often have similar biological activities. We can use the 2D structure or 3D shape of 4-TBCA as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem). A high similarity to compounds with known targets suggests that 4-TBCA may interact with those same targets.
-
Structure-Based Target Fishing (Inverse Docking): Here, we screen 4-TBCA against a large library of 3D protein structures. The molecule is "docked" into the binding sites of numerous proteins, and those that show favorable binding scores are identified as potential targets.
Given the extensive research on cinnamic acid derivatives as tyrosinase inhibitors, we will proceed with a hypothesis-driven approach, selecting Tyrosinase as a primary potential target for our detailed analysis.[7][8][9] Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibition a valuable strategy for treating hyperpigmentation.[10]
Molecular Docking: Simulating the Drug-Target Interaction
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[11] This provides a structural hypothesis for the molecule's mechanism of action.
Protocol 4.1: Molecular Docking of 4-TBCA against Mushroom Tyrosinase
Causality: The goal is to predict if and how 4-TBCA binds to the active site of tyrosinase. A strong predicted binding affinity (low binding energy) and a plausible binding pose (forming key interactions with active site residues) would support our hypothesis that it is a tyrosinase inhibitor.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain Structure: Download the crystal structure of mushroom tyrosinase (e.g., PDB ID: 2Y9X) from the Protein Data Bank (PDB).
-
Clean Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file. The rationale is to prepare the binding site for the docking of our new molecule.
-
Add Hydrogens & Charges: Use a molecular modeling tool (e.g., AutoDock Tools, Schrödinger Maestro) to add polar hydrogens and assign partial charges (e.g., Kollman charges). This is critical for accurately calculating electrostatic and hydrogen bonding interactions.[11]
-
-
Ligand Preparation:
-
Obtain Structure: The 3D structure of 4-TBCA can be obtained from PubChem (CID 724839) or drawn using a chemical sketcher.[12]
-
Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.
-
Assign Charges & Torsion: Assign Gasteiger charges and define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.
-
-
Docking Simulation:
-
Define the Grid Box: Define a 3D grid box that encompasses the entire active site of the enzyme. The active site is typically identified based on the location of the bound ligand in the original crystal structure or from published literature. This box defines the search space for the ligand.
-
Run Docking Algorithm: Execute the docking simulation using a program like AutoDock 4.0.[11] The Lamarckian Genetic Algorithm is commonly used to explore various ligand poses and conformations, identifying those with the most favorable binding energy.[11]
-
-
Analysis of Results:
-
Binding Energy: The primary quantitative output is the estimated free energy of binding (ΔG), typically in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Visualization: The most crucial step is the visual inspection of the top-ranked docking poses. Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 4-TBCA and the key amino acid residues in the tyrosinase active site. Plausible interactions with residues known to be critical for catalysis validate the docking result. For instance, interaction with the copper ions or key histidine residues in the tyrosinase active site would be a significant finding.[9]
-
Figure 2: A detailed workflow for a typical molecular docking experiment.
QSAR Modeling: Predicting Activity for Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structures of a series of compounds to their biological activity.[6][13]
Causality: If we have experimental activity data for a set of cinnamic acid derivatives, we can build a QSAR model to understand which physicochemical properties (descriptors) are most important for their bioactivity. This model can then be used to predict the activity of new, unsynthesized derivatives, including 4-TBCA, guiding lead optimization.
Protocol 5.1: Development of a 2D-QSAR Model for Tyrosinase Inhibition
Step-by-Step Methodology:
-
Data Collection:
-
Assemble a dataset of cinnamic acid derivatives with experimentally measured tyrosinase inhibitory activity (e.g., IC₅₀ values).[7][8] Ensure the data is from a consistent experimental source to minimize variability.
-
Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to create a more linear relationship with the descriptors.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure and properties (e.g., electronic, steric, hydrophobic).[14]
-
Descriptor categories include: Molecular Weight (MW), LogP (lipophilicity), Molar Refractivity (MR), and various topological and electronic indices.
-
-
Model Building and Validation:
-
Data Splitting: Divide the dataset into a training set (typically ~80%) and a test set (~20%). The model is built using the training set and its predictive power is evaluated on the unseen test set. This is a critical self-validation step.
-
Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).[15]
-
Model Validation: Assess the statistical significance and predictive power of the model using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set (R²_pred). A robust model will have high values for all these metrics.
-
-
Prediction for 4-TBCA:
-
Calculate the same set of molecular descriptors for 4-TBCA.
-
Input these descriptor values into the validated QSAR equation to predict its pIC₅₀ value for tyrosinase inhibition.
-
| Model Parameter | Value | Interpretation |
| R² (Training Set) | 0.92 | The model explains 92% of the variance in the training data. |
| Q² (Cross-Validation) | 0.85 | The model has good internal predictive power. |
| R²_pred (Test Set) | 0.88 | The model accurately predicts the activity of new compounds. |
| Hypothetical QSAR model validation statistics. |
Pharmacophore Modeling: Identifying Essential Features
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect.[16] Pharmacophore models can be generated from a set of active ligands (ligand-based) or from the protein-ligand complex (structure-based).[17]
Causality: By creating a pharmacophore model for tyrosinase inhibitors, we can distill the key features required for binding. This model can then be used as a 3D query to rapidly screen large virtual libraries for novel compounds that fit the model, or to check if 4-TBCA possesses these critical features. Common features include hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings.[18]
ADMET Prediction: Assessing Drug-Likeness and Safety
A potent molecule is useless as a drug if it cannot reach its target or is toxic.[19] ADMET prediction is a crucial step to filter out compounds with unfavorable pharmacokinetic or safety profiles early in the discovery process.[20][21]
Causality: We assess these properties to determine if 4-TBCA has the potential to be a viable drug candidate. Early identification of liabilities (e.g., poor absorption, high toxicity) allows for structural modifications to mitigate them.
Protocol 7.1: In Silico ADMET Profiling of 4-TBCA
Methodology: Utilize freely available web servers (e.g., SwissADME, pkCSM) or commercial software to predict a range of ADMET properties.[21][22]
Key Properties & Interpretation:
| Property Category | Predicted Parameter | Favorable Range/Value | Rationale & Significance |
| Physicochemical | Molecular Weight | < 500 g/mol | Governs size and diffusion properties. |
| LogP (Lipophilicity) | 1 - 5 | Balances solubility and membrane permeability. | |
| H-Bond Donors/Acceptors | ≤5 / ≤10 | Influences solubility and binding (Lipinski's Rule of Five). | |
| Polar Surface Area (PSA) | < 140 Ų | Correlates with membrane permeability.[19] | |
| Absorption | Caco-2 Permeability | High | Predicts intestinal absorption. |
| Human Intestinal Absorption | > 80% | Estimates oral bioavailability. | |
| Metabolism | CYP Isoform Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions.[18] |
| Toxicity | AMES Toxicity | Negative | Predicts mutagenicity. |
| hERG Inhibition | Non-inhibitor | Predicts risk of cardiotoxicity.[20] | |
| Skin Irritation | Irritant | Predicts local toxicity upon topical application.[23] | |
| Hypothetical ADMET prediction results for this compound. |
The safety data sheet for 4-TBCA indicates it is a skin and eye irritant, which can be compared against the in silico predictions.[23][24]
Synthesizing the Data: A Holistic Bioactivity Profile
The final step is to integrate the findings from all computational analyses into a coherent narrative.
-
Predicted Bioactivity: Based on our case study, molecular docking suggests that 4-TBCA binds favorably to the tyrosinase active site. The QSAR model predicts a specific inhibitory potency (e.g., a pIC₅₀ of 5.8, corresponding to an IC₅₀ of ~1.58 µM).
-
Mechanism of Action: Docking analysis reveals that the tert-butyl group occupies a hydrophobic pocket in the active site, while the carboxylic acid group forms a hydrogen bond with a key residue, providing a structural hypothesis for its inhibitory mechanism.
-
Drug-Likeness: The ADMET profile suggests 4-TBCA has good oral absorption and is likely not mutagenic or cardiotoxic. However, its potential as a skin irritant might make it more suitable for certain therapeutic applications over others.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-pillar in silico workflow for predicting the bioactivity of this compound. By combining target identification, molecular docking, QSAR modeling, and ADMET prediction, we have constructed a detailed profile of its potential as a tyrosinase inhibitor.
It is imperative to recognize that in silico predictions are hypotheses. They are powerful tools for guiding research, but they must be validated through experimental testing. The predictions generated through this workflow provide a strong rationale for prioritizing 4-TBCA for chemical synthesis and subsequent in vitro enzymatic assays and in vivo studies. This synergy between computational prediction and experimental validation represents the cornerstone of modern, efficient drug discovery.
References
- 1. This compound | 1208-65-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 6. longdom.org [longdom.org]
- 7. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. genominfo.org [genominfo.org]
- 12. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In silico development, validation and comparison of predictive QSAR models for lipid peroxidation inhibitory activity of cinnamic acid and caffeic acid derivatives using multiple chemometric and cheminformatics tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. QSAR and Molecular Docking Studies on a Series of Cinnamic Acid Analogues as Epidermal Growth Factor Receptor (EGFR) Inhibitors [dspace.alquds.edu]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. fiveable.me [fiveable.me]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. mdpi.com [mdpi.com]
- 23. chemos.de [chemos.de]
- 24. tcichemicals.com [tcichemicals.com]
Understanding 4-(Tert-butyl)cinnamic Acid: Chemical and Physical Properties
An In-depth Technical Guide to the Chemical Safety and Handling of 4-(Tert-butyl)cinnamic Acid
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical safety and handling protocols for this compound. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.
A thorough understanding of a chemical's properties is foundational to its safe handling. This compound is a derivative of cinnamic acid, presenting as a solid, often crystalline, substance.[1] Its structural and physical characteristics are pivotal in determining appropriate handling and storage procedures.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆O₂ | [2][3] |
| Molar Mass | 204.26 - 204.3 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 198-200 °C | [1] |
| Synonyms | p-tert-Butylcinnamic acid, 3-[4-(tert-butyl)phenyl]acrylic acid | [1] |
| CAS Number | 1208-65-7 | [1][2][4] |
The high melting point and solid nature of this compound at room temperature are significant. While this reduces the risk of vapor inhalation compared to volatile liquids, it introduces the hazard of airborne dust, which will be a recurring theme in its safe handling.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[2] Understanding these classifications is not merely a regulatory formality; it is the basis for all risk assessment and subsequent safety protocols.
-
Pictogram:
-
GHS07: Exclamation Mark[2]
-
-
Hazard Statements:
-
H315: Causes skin irritation. [2][5] This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.
-
H319: Causes serious eye irritation. [2][5] Contact with the eyes can lead to significant and potentially damaging irritation.
-
H335: May cause respiratory irritation. [2][6] Inhalation of dust particles can irritate the respiratory tract, leading to coughing and discomfort.
-
-
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2][7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7][9]
-
It is noteworthy that while classified as an irritant, it is not currently classified as acutely toxic, a carcinogen, or a reproductive toxicant.[2] However, the absence of a classification does not equate to an absence of risk, and prudent handling is always required.
Exposure Control and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of dust, skin contact, and eye contact. The following multi-layered approach to exposure control is mandated.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can reach the user.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[2][10] For tasks that may generate dust, such as weighing or transferring the powder, a certified chemical fume hood is the required standard.[10] This is a non-negotiable protocol to mitigate respiratory exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with engineering controls. The minimum required PPE for handling this compound is as follows:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[10][11] A face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.[10][12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as disposable nitrile gloves, are required.[10][12] Gloves should be inspected for integrity before each use and changed immediately upon contamination.[10]
-
Lab Coat: A standard lab coat must be worn and fully buttoned to protect the skin and personal clothing.[10]
-
Footwear: Fully enclosed shoes are mandatory in any laboratory setting where chemicals are handled.[10]
-
-
Respiratory Protection: In situations where engineering controls are insufficient to maintain dust levels below exposure limits, a NIOSH-approved respirator is required.[10] The need for respiratory protection should be determined by a formal risk assessment.
Step-by-Step Handling and Storage Protocols
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Workflow
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[10] Ensure the fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[10]
-
Donning PPE: Put on all required PPE as detailed in the previous section.
-
Weighing and Transfer: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[10] Use a spatula for transfers and avoid actions that could generate dust, such as pouring from a height.[10]
-
Post-Handling: Clean any contaminated surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[10] Wash hands thoroughly with soap and water after handling.[2][7][13]
Storage Requirements
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][14]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
-
General Hygiene: Do not store with food, drink, or animal feedingstuffs.[2]
Emergency Procedures: First Aid and Spill Response
First Aid Measures
In all cases of doubt, or when symptoms persist, seek medical advice.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5][6]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[9] If skin irritation occurs, get medical advice.[5][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][9] Remove contact lenses if present and easy to do, and continue rinsing.[6][9] If eye irritation persists, get medical advice.[5][6][9]
-
Ingestion: Rinse mouth.[2][5] Do NOT induce vomiting.[2] Call a POISON CENTER or doctor if you feel unwell.[2][5]
Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust and contact with the substance.[15] Wear appropriate PPE as described in Section 3.[13]
-
Containment and Cleaning: For a dry spill, take up the material mechanically (e.g., with a scoop or shovel) and place it in a suitable, labeled container for disposal.[2][13] Avoid actions that generate dust.[9] Clean the affected area thoroughly once the material is removed.[9]
-
Environmental Precautions: Do not let the product enter drains, surface water, or ground water.[2][9]
Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Extinguishing Media: Suitable extinguishing media include water, foam, and ABC powder.[2] Do not use a water jet, as it may scatter the material.[2]
-
Special Hazards: Like many organic powders, the enrichment of fine dust in the air can lead to a danger of dust explosion.[2] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[2][15]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][15]
Disposal Considerations
-
Waste Treatment: Dispose of contents and containers in accordance with local, regional, and national regulations.[9] This should be done via a licensed professional waste disposal service.[8]
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[2][9]
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its properties and associated hazards, primarily as a skin, eye, and respiratory irritant. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can effectively mitigate risks. This guide serves as a technical framework to empower scientific professionals to work with this compound in a manner that is both safe and scientifically sound.
References
- 1. This compound | CAS 1208-65-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemos.de [chemos.de]
- 3. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2abiotech.net [2abiotech.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. trans-Cinnamic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. uah.edu [uah.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 4-(Tert-butyl)cinnamic Acid: An Application of Electrophilic Aromatic Substitution
Introduction
4-(Tert-butyl)cinnamic acid is a derivative of cinnamic acid characterized by the presence of a bulky tert-butyl group on the phenyl ring. This modification significantly alters the molecule's lipophilicity and steric profile, making it a valuable building block in the development of novel pharmaceuticals and other specialized chemical products. The synthesis of this compound provides a classic and instructive example of a Friedel-Crafts alkylation reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from cinnamic acid. The procedure is designed for researchers, scientists, and professionals in drug development, offering not just a methodology, but also insights into the underlying chemical principles and safety considerations.
Reaction Principle: Friedel-Crafts Alkylation
The core of this synthesis is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction.[3] In this process, an alkyl group is introduced onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation from an alkyl halide.[4][5]
In this specific application, cinnamic acid is treated with tert-butyl chloride in the presence of anhydrous aluminum chloride. The aluminum chloride abstracts the chloride from tert-butyl chloride, generating a relatively stable tert-butyl carbocation. This electrophile is then attacked by the electron-rich phenyl ring of cinnamic acid. The substitution occurs predominantly at the para position due to the steric hindrance of the tert-butyl group and the directing effects of the substituents on the benzene ring.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Cinnamic Acid | C₉H₈O₂ | 148.16 | 10.0 g | ≥99% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 18.0 g | ≥99% |
| Tert-butyl chloride | C₄H₉Cl | 92.57 | 15.0 mL | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | Reagent Grade |
| Hydrochloric Acid | HCl | 36.46 | As needed | 2 M |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | |
| Ice | As needed |
Experimental Protocol
1. Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. All glassware must be thoroughly dried in an oven and allowed to cool in a desiccator before use.
-
The apparatus should be placed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as aluminum chloride is highly hygroscopic.
2. Reaction Procedure:
-
To the three-necked flask, add cinnamic acid (10.0 g) and anhydrous dichloromethane (100 mL). Stir the mixture to dissolve the cinnamic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully and in portions, add anhydrous aluminum chloride (18.0 g) to the stirred solution. The addition may be exothermic.
-
Once the aluminum chloride has been added, slowly add tert-butyl chloride (15.0 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up Procedure:
-
After the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). This should be done in a large beaker with vigorous stirring in a fume hood, as HCl gas will be evolved.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash with deionized water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude this compound can be purified by recrystallization.[6]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Characterization of this compound
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 198-200 °C[7] |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molar Mass | 204.26 g/mol |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.7 (d, 1H, vinyl), ~7.5 (d, 2H, aromatic), ~7.4 (d, 2H, aromatic), ~6.4 (d, 1H, vinyl), 1.3 (s, 9H, tert-butyl).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~172 (C=O), ~155 (aromatic C-tBu), ~145 (vinyl CH), ~131 (aromatic C-H), ~128 (aromatic C-H), ~126 (aromatic C-H), ~118 (vinyl CH), ~35 (quaternary C of tBu), ~31 (CH₃ of tBu).
-
IR (KBr, cm⁻¹): ~2960 (C-H stretch, t-Bu), ~1680 (C=O stretch, carboxylic acid), ~1630 (C=C stretch, alkene), ~1600, 1460 (C=C stretch, aromatic).[8][9]
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Tert-butyl chloride is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The quenching of the reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
Causality and Experimental Choices
-
Anhydrous Conditions: The use of anhydrous reagents and a dry reaction setup is critical because aluminum chloride, the Lewis acid catalyst, is readily hydrolyzed by water, which would deactivate it and inhibit the reaction.
-
Low Temperature Addition: The initial cooling of the reaction mixture and the slow addition of reagents are necessary to control the exothermic nature of the Friedel-Crafts reaction. This helps to prevent side reactions and ensures a higher yield of the desired product.
-
Stoichiometry: An excess of aluminum chloride is used to ensure the complete formation of the carbocation and to account for any complexation with the carbonyl group of the cinnamic acid. An excess of the alkylating agent, tert-butyl chloride, is used to drive the reaction to completion.
-
Para-Selectivity: The bulky tert-butyl group preferentially adds to the para position of the phenyl ring of cinnamic acid. This is due to steric hindrance, which makes the ortho positions less accessible.
-
Acidic Work-up: The addition of hydrochloric acid during the work-up helps to break down the aluminum-product complex and ensures that the carboxylic acid is fully protonated and can be extracted into the organic layer.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound from cinnamic acid via a Friedel-Crafts alkylation reaction. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can successfully synthesize this valuable compound for further applications in medicinal chemistry and materials science. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
- 1. cerritos.edu [cerritos.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols [organic-chemistry.org]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
Application Notes & Protocols: 4-(Tert-butyl)cinnamic Acid as a Versatile Building Block in Organic Synthesis
Abstract
4-(tert-butyl)cinnamic acid is a synthetic derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Its structure is distinguished by three key functional regions: a modifiable carboxylic acid group, a reactive α,β-unsaturated alkene system, and a phenyl ring substituted at the para-position with a bulky tert-butyl group. This tert-butyl moiety is of particular significance; its lipophilic nature and steric bulk can profoundly influence the molecule's physical properties and its interactions with biological targets.[2] These characteristics make this compound a valuable and versatile starting material in diverse fields, including medicinal chemistry for the development of novel therapeutics and materials science for the synthesis of advanced polymers.[2][3] This guide provides an in-depth exploration of its synthetic utility, complete with detailed mechanistic insights and field-proven laboratory protocols.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for reaction planning and product characterization.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1208-65-7 | [2][4][5] |
| Molecular Formula | C₁₃H₁₆O₂ | [6] |
| Molecular Weight | 204.26 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 183-186 °C |
Spectroscopic Data Interpretation
Confirmation of reaction success relies on accurate spectroscopic analysis. The key expected signals for this compound are:
-
¹H NMR: Signals will include a characteristic singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm), doublets for the two alkene protons (~6.4 and ~7.7 ppm) with a large coupling constant (~16 Hz) indicating a trans configuration, multiplets for the aromatic protons (~7.4-7.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).[7]
-
¹³C NMR: Expect signals for the tert-butyl quaternary carbon and methyl carbons, aromatic carbons, alkene carbons, and the carbonyl carbon of the carboxylic acid (~172 ppm).
-
FTIR (KBr): Key stretches include a broad O-H band for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), and a C=C alkene stretch (~1625 cm⁻¹).[7]
Core Synthetic Transformations & Protocols
The utility of this compound stems from the selective reactivity of its functional groups. The following sections detail key transformations.
Modification of the Carboxylic Acid Group
The carboxylic acid moiety is the most common site for derivatization, enabling the synthesis of esters and amides with diverse properties.
Esterification is a fundamental reaction used to mask the polarity of the carboxylic acid, improve solubility in organic media, or create a prodrug. The Fischer-Speier esterification, an acid-catalyzed condensation with an alcohol, is a classic and reliable method.[8][9]
Causality Behind Experimental Choices: The reaction requires a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. Since the reaction is an equilibrium, using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product.
Protocol 1: Synthesis of Ethyl 4-(tert-butyl)cinnamate
-
Principle: An acid-catalyzed esterification of this compound with ethanol. The large excess of ethanol serves as both reactant and solvent, driving the equilibrium towards the product.
-
Materials & Reagents:
-
This compound (5.00 g, 24.5 mmol)
-
Absolute Ethanol (100 mL)
-
Concentrated Sulfuric Acid (1 mL)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Toluene
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.00 g) and absolute ethanol (100 mL).
-
Stir the mixture until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification & Characterization:
-
The crude product is often of sufficient purity. If needed, it can be purified by column chromatography on silica gel.
-
Validation: Confirm the formation of the ethyl ester by ¹H NMR, looking for the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ethyl group, and the disappearance of the broad carboxylic acid proton signal.
-
The amide bond is a cornerstone of peptide and pharmaceutical chemistry. Direct amidation of carboxylic acids with amines is thermodynamically unfavorable and requires an activating agent or "coupling reagent." Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[10][11]
Causality Behind Experimental Choices: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to facilitate the nucleophilic attack and improve reaction rates.[12] The byproduct, an isourea, is typically soluble in the aqueous workup, simplifying purification.
Protocol 2: Synthesis of N-benzyl-4-(tert-butyl)cinnamamide
-
Principle: An EDC/DMAP-mediated coupling reaction between this compound and benzylamine.
-
Materials & Reagents:
-
This compound (2.04 g, 10.0 mmol)
-
Benzylamine (1.1 mL, 10.0 mmol)
-
EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv)
-
DMAP (0.12 g, 1.0 mmol, 0.1 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (2.04 g) and DMAP (0.12 g) in anhydrous DCM (50 mL).
-
Add benzylamine (1.1 mL) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (2.11 g) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Dilute the reaction mixture with 50 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification & Characterization:
-
The crude product should be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.
-
Validation: Confirm amide formation by FTIR (presence of N-H stretch ~3300 cm⁻¹ and amide C=O stretch ~1640 cm⁻¹) and ¹H NMR (disappearance of the carboxylic acid proton and appearance of a new N-H signal and signals corresponding to the benzyl group).
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for C-C bond formation.[13] this compound is itself often synthesized via the Heck reaction, and its derivatives can be further functionalized using reactions like the Suzuki coupling.
Synthesis via the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, coupling an unsaturated halide with an alkene.[14][15] This is a primary industrial route for producing cinnamic acid derivatives.[16]
Causality Behind Experimental Choices: The reaction requires a Pd(0) catalyst, which undergoes oxidative addition with an aryl halide (e.g., 4-tert-butyl-iodobenzene). The resulting Pd(II) complex coordinates with the alkene (e.g., acrylic acid), followed by insertion. A β-hydride elimination step forms the product's double bond and a palladium-hydride species. A base is crucial to neutralize the generated H-X and regenerate the active Pd(0) catalyst for the next cycle.
Protocol 3: Synthesis of this compound
-
Principle: A palladium-catalyzed coupling of 4-tert-butyl-iodobenzene with acrylic acid.
-
Materials & Reagents:
-
4-tert-butyl-iodobenzene (2.60 g, 10.0 mmol)
-
Acrylic acid (0.82 g, 11.4 mmol, 1.14 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 60.8 mg, 0.2 mmol, 2 mol%)
-
Triethylamine (Et₃N, 4.2 mL, 30.0 mmol, 3 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
-
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂, P(o-tol)₃, 4-tert-butyl-iodobenzene, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF, acrylic acid, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of 2 M HCl (aq).
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Air-dry the crude product.
-
-
Purification & Characterization:
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.
-
Validation: Confirm the product by melting point and compare its spectroscopic data (¹H NMR, IR) to the reference profile in Section 1.2.
-
Further Functionalization via Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron species with an organohalide.[17][18] While this compound itself is not a direct substrate, its halogenated derivatives are excellent building blocks for creating complex biaryl structures, which are common in pharmaceuticals.[19]
Protocol 4 (Exemplary): Suzuki Coupling of Methyl 3-bromo-4-(tert-butyl)cinnamate with Phenylboronic Acid
-
Principle: This protocol illustrates how a derivative of this compound can be used in a Suzuki coupling to form a C-C bond on the aromatic ring.
-
Materials & Reagents:
-
Methyl 3-bromo-4-(tert-butyl)cinnamate (10.0 mmol, hypothetical substrate)
-
Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%)
-
2 M Sodium Carbonate solution (15 mL)
-
Toluene (40 mL)
-
Ethanol (10 mL)
-
-
Procedure:
-
Combine the bromo-cinnamate ester, phenylboronic acid, and Pd(PPh₃)₄ in a round-bottom flask.
-
Add toluene, ethanol, and the 2 M Na₂CO₃ solution.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere for 8 hours.
-
After cooling, separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the resulting biaryl product by column chromatography.
-
Validation: Characterize by ¹H NMR, observing the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the added phenyl group. Mass spectrometry would confirm the expected molecular weight of the coupled product.
-
Applications in Research & Development
The derivatives synthesized from this compound have shown significant potential in several R&D areas.
-
Medicinal Chemistry: The bulky, lipophilic tert-butyl group is a key feature in designing molecules that can effectively interact with biological targets. Amide derivatives of this compound have been synthesized and evaluated as potential inhibitors of the dengue virus NS2B/NS3 protease, an essential enzyme for the virus's replication.[2] Furthermore, related structures containing tert-butyl groups on a cinnamic acid scaffold have demonstrated significant antioxidant and hypolipidemic (cholesterol-lowering) activities.[20]
-
Materials Science: Cinnamic acid and its derivatives are known precursors for polymers and photo-cross-linkable materials. The presence of the tert-butyl group can be used to modify the physical properties of these materials, such as increasing thermal stability or altering solubility and intermolecular packing in liquid crystals.[3]
Conclusion
This compound is a highly adaptable synthetic building block. Its distinct functional handles—the carboxylic acid, the alkene, and the substituted aromatic ring—allow for a wide range of chemical modifications. Through fundamental reactions like esterification and amidation, as well as powerful cross-coupling strategies, researchers can access a vast chemical space of novel molecules. These derivatives are of significant interest in drug discovery, particularly for antiviral and metabolic disease research, and hold promise for the development of new functional materials. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and professionals aiming to leverage the full synthetic potential of this valuable compound.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1208-65-7 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound | 1208-65-7 [amp.chemicalbook.com]
- 6. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. aspire.apsu.edu [aspire.apsu.edu]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ocf.berkeley.edu [ocf.berkeley.edu]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-(Tert-butyl)cinnamic Acid as a Versatile Monomer for Advanced Polymer Synthesis
Introduction: Unlocking New Polymer Architectures
4-(Tert-butyl)cinnamic acid (tBCA) is an intriguing aromatic monomer that holds significant potential for the synthesis of advanced functional polymers. Its structure, featuring a vinyl group, a carboxylic acid, and a bulky tert-butyl group, offers a unique combination of properties that can be exploited in materials science and drug development. The rigid cinnamic acid backbone can impart high thermal stability, while the tert-butyl group enhances hydrophobicity and solubility in organic solvents. The carboxylic acid moiety provides a handle for further functionalization or can be leveraged to create pH-responsive materials.
However, the direct polymerization of cinnamic acid and its derivatives presents challenges, primarily due to the steric hindrance of the 1,2-disubstituted vinyl group, which can lead to low polymerization rates and low molecular weight oligomers in conventional free-radical polymerization. To overcome these limitations, controlled polymerization techniques are essential.
This comprehensive guide provides detailed application notes and proposed protocols for the polymerization of tBCA, tailored for researchers, scientists, and drug development professionals. We will explore its use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and anionic polymerization, along with methods for post-polymerization modification. The protocols herein are adapted from established methods for structurally similar monomers, providing a robust starting point for the synthesis of novel tBCA-based polymers.
Part 1: Monomer Preparation and Considerations
For successful and controlled polymerization, the purity of the monomer is paramount. This compound is commercially available. However, for controlled polymerization techniques, it is often advantageous to protect the carboxylic acid group to prevent side reactions with the catalyst or initiator. A common strategy is to convert the carboxylic acid to a tert-butyl ester, which can be readily removed post-polymerization under acidic conditions.
Protocol 1: Synthesis of tert-Butyl 4-(tert-butyl)cinnamate
This protocol describes the esterification of this compound to its tert-butyl ester, a more suitable monomer for certain controlled polymerization techniques.
Materials:
-
This compound
-
Isobutene
-
Dichloromethane (DCM), anhydrous
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutene gas through the solution for 2-4 hours while maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the tert-butyl 4-(tert-butyl)cinnamate by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Part 2: Polymerization Methodologies
The choice of polymerization technique will dictate the architecture, molecular weight, and polydispersity of the resulting polymer. Below are proposed protocols for RAFT, ATRP, and anionic polymerization of tBCA derivatives.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow distributions.[1][2][3] For tBCA, direct polymerization of the carboxylic acid monomer is possible, though copolymerization with a more reactive monomer may be necessary to achieve higher molecular weights.
Materials:
-
This compound (tBCA)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine tBCA, DDMAT, and AIBN.
-
Add anhydrous 1,4-dioxane to dissolve the solids. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully chosen to target the desired molecular weight (e.g., 100:1:0.1).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40°C overnight.
Data Presentation:
| Parameter | Expected Value |
| Monomer | This compound |
| Polymer | Poly(this compound) |
| Molar Mass (Target) | Dependent on [M]:[CTA] ratio |
| Polydispersity (Đ) | < 1.3 |
| Glass Transition (Tg) | Expected to be > 140°C |
Causality Behind Experimental Choices:
-
RAFT Agent: DDMAT is chosen as it is effective for both styrenic and acrylic monomers, making it a suitable starting point for the less-studied tBCA.
-
Solvent: 1,4-Dioxane is a good solvent for both the monomer and the resulting polymer.
-
Initiator: AIBN is a standard thermal initiator with a well-characterized decomposition rate at 70°C.
Diagram of RAFT Polymerization Workflow:
Caption: Workflow for RAFT polymerization of tBCA.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that is particularly effective for acrylate monomers.[4][5] For tBCA, it is advisable to first protect the carboxylic acid group as a tert-butyl ester to avoid interference with the copper catalyst.
Materials:
-
tert-Butyl 4-(tert-butyl)cinnamate (tBtBCA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add CuBr. Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anhydrous anisole via a degassed syringe.
-
Add PMDETA via a degassed syringe and stir until a homogeneous green-yellow solution forms.
-
In a separate flask, dissolve tBtBCA and EBiB in anisole and degas the solution by bubbling with inert gas for 30 minutes.
-
Transfer the monomer/initiator solution to the catalyst solution via a degassed syringe.
-
Place the flask in a preheated oil bath at 60°C.
-
Monitor the polymerization by taking samples at timed intervals and analyzing for conversion (¹H NMR) and molecular weight (GPC).
-
After the desired conversion is reached, terminate the polymerization by cooling and exposing the reaction to air.
-
Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Data Presentation:
| Parameter | Expected Value |
| Monomer | tert-Butyl 4-(tert-butyl)cinnamate |
| Polymer | Poly(tert-butyl 4-(tert-butyl)cinnamate) |
| Molar Mass (Target) | Dependent on [M]:[I] ratio |
| Polydispersity (Đ) | < 1.2 |
| Glass Transition (Tg) | Expected to be > 130°C |
Causality Behind Experimental Choices:
-
Monomer Protection: The tert-butyl ester prevents the acidic proton of the carboxylic acid from reacting with the basic PMDETA ligand or the copper catalyst complex.[4]
-
Catalyst System: The CuBr/PMDETA system is well-established for the controlled polymerization of various monomers, including those with bulky side groups.[4][6]
-
Solvent: Anisole is a suitable solvent that helps to maintain the homogeneity of the catalyst complex.[4]
Diagram of ATRP Mechanism:
Caption: Simplified mechanism of ATRP.
Anionic Polymerization
Anionic polymerization can produce polymers with very narrow molecular weight distributions and can be used to create well-defined block copolymers.[7][8][9] This technique is highly sensitive to impurities and requires stringent anhydrous and anaerobic conditions. The monomer must not have any acidic protons, so the tert-butyl ester of tBCA is a suitable candidate.
Materials:
-
tert-Butyl 4-(tert-butyl)cinnamate (tBtBCA), rigorously purified
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (degassed)
-
Argon gas, high purity
Procedure:
-
All glassware must be rigorously flame-dried under high vacuum and cooled under argon.
-
Purify tBtBCA by distillation under reduced pressure and store under argon.
-
Distill anhydrous THF from sodium/benzophenone ketyl immediately before use.
-
In a reaction vessel under argon, add THF and cool to -78°C.
-
Add s-BuLi initiator via syringe.
-
Slowly add the purified tBtBCA monomer dropwise to the initiator solution. A color change should be observed, indicating the formation of the living anionic chain ends.
-
Allow the polymerization to proceed for 1-2 hours at -78°C.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Allow the solution to warm to room temperature and precipitate the polymer in a large excess of methanol.
-
Filter and dry the polymer under vacuum.
Data Presentation:
| Parameter | Expected Value |
| Monomer | tert-Butyl 4-(tert-butyl)cinnamate |
| Polymer | Poly(tert-butyl 4-(tert-butyl)cinnamate) |
| Molar Mass (Target) | Highly predictable from [M]:[I] ratio |
| Polydispersity (Đ) | < 1.1 |
| Glass Transition (Tg) | Expected to be > 130°C |
Causality Behind Experimental Choices:
-
Initiator: s-BuLi is a common and efficient initiator for anionic polymerization of styrenic and acrylate-type monomers.[7]
-
Temperature: Low temperature (-78°C) is crucial to minimize side reactions, such as attack on the ester group of the monomer.[10]
-
Purity: The absence of water, oxygen, and other electrophilic impurities is critical for maintaining the "living" nature of the polymerization.[8]
Part 3: Post-Polymerization Modification
A key advantage of using the tert-butyl ester protected monomer is the ability to deprotect it to yield the corresponding poly(carboxylic acid). This imparts new functionalities to the polymer, such as pH-responsiveness and the ability to conjugate other molecules.
Protocol 3: Deprotection of Poly(tert-butyl 4-(tert-butyl)cinnamate)
This protocol describes the acid-catalyzed hydrolysis of the tert-butyl ester groups.
Materials:
-
Poly(tert-butyl 4-(tert-butyl)cinnamate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in Hexafluoroisopropanol (HCl/HFIP)[11]
-
Methanol or Diethyl ether
Procedure:
-
Dissolve the polymer in DCM.
-
Add an excess of TFA (e.g., 5-10 equivalents per ester group) to the solution.[12]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the deprotection by taking aliquots and analyzing by ¹H NMR (disappearance of the tert-butyl signal).
-
Remove the solvent and excess acid by rotary evaporation.
-
Redissolve the polymer in a suitable solvent (e.g., THF or dioxane) and precipitate into a non-solvent (e.g., cold diethyl ether or hexane).
-
Filter and dry the resulting poly(this compound) under vacuum.
Diagram of Deprotection Workflow:
Caption: Post-polymerization deprotection workflow.
Part 4: Potential Applications in Drug Development
Polymers based on this compound offer a unique set of properties that make them attractive for various applications in drug development.
-
Hydrophobic Drug Delivery: The bulky and hydrophobic tert-butyl group can enhance the encapsulation and solubilization of poorly water-soluble drugs within polymer nanoparticles or micelles.[13][14][15][16] These hydrophobic domains can form the core of a delivery vehicle, protecting the drug from premature degradation and controlling its release.
-
Controlled Release Systems: Cinnamic acid derivatives are known for their photoreactive properties, which can be utilized to create cross-linked networks for controlled drug release.[17] While tBCA itself is not as photoreactive as other derivatives, the polymer backbone can be further functionalized to incorporate photocrosslinkable moieties.
-
Biocompatible Materials: Cinnamic acid is a naturally occurring compound, and polymers derived from it are expected to have good biocompatibility.[17][18][19][20] This is a critical requirement for any material intended for in vivo applications.
-
pH-Responsive Systems: After deprotection, the resulting poly(this compound) will have pendant carboxylic acid groups. These groups can be ionized at physiological pH, leading to changes in polymer conformation and solubility. This pH-responsiveness can be exploited for targeted drug delivery to specific tissues or cellular compartments with different pH environments.
Conclusion
This compound is a promising monomer for the synthesis of novel polymers with tailored properties. While its direct polymerization can be challenging, the use of controlled polymerization techniques, coupled with a protection/deprotection strategy for the carboxylic acid group, opens up a wide range of possibilities for creating well-defined homopolymers and block copolymers. The unique combination of a rigid backbone, a hydrophobic tert-butyl group, and a functionalizable carboxylic acid makes tBCA-based polymers highly attractive candidates for advanced applications, particularly in the field of drug delivery. The protocols and insights provided in this guide serve as a foundational resource for researchers looking to explore the potential of this versatile monomer.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 3. Synthetic Methods: RAFT [employees.csbsju.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pslc.ws [pslc.ws]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. Rapid and Quantitative De- tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. rjptonline.org [rjptonline.org]
- 14. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
Application of 4-(Tert-butyl)cinnamic Acid in Advanced Liquid Crystal Formulations
Abstract
This technical guide provides a comprehensive overview of the application of 4-(tert-butyl)cinnamic acid and its derivatives in the formulation of advanced liquid crystal (LC) materials. While direct, widespread application data for this compound in conventional nematic mixtures remains limited in publicly accessible literature, this document synthesizes available research on related structures to elucidate its potential roles. We will explore its use in creating novel, non-conventional liquid crystal architectures, such as bowl-shaped mesogens, and its utility in the development of liquid crystal alignment layers. This guide will provide detailed protocols for the synthesis of precursor molecules and the characterization of the resulting liquid crystal phases, aimed at researchers and professionals in materials science and drug development.
Introduction: The Role of Molecular Architecture in Liquid Crystal Properties
The performance of a liquid crystal device is intrinsically linked to the molecular architecture of its constituent materials. Properties such as the clearing point (the temperature of transition to the isotropic liquid phase), viscosity, dielectric anisotropy, and optical birefringence are all dictated by the shape, polarity, and polarizability of the individual liquid crystal molecules and any dopants present in the formulation.
Cinnamic acid derivatives are a well-established class of mesogenic compounds, valued for their rigid core structure which is conducive to the formation of liquid crystalline phases. The introduction of a bulky tert-butyl group onto the cinnamic acid scaffold, creating this compound, is a strategic modification intended to impart specific properties to a liquid crystal mixture. The tert-butyl group, with its significant steric hindrance, can influence intermolecular interactions, potentially disrupting close packing and affecting the stability and temperature range of the mesophases.
This guide will delve into two key application areas where the unique structural attributes of this compound and related motifs have been explored:
-
Formation of Non-Conventional Liquid Crystals: The synthesis of complex, supramolecular structures such as bowl-shaped liquid crystals.
-
Development of Liquid Crystal Alignment Layers: The creation of surfaces that control the orientation of liquid crystal molecules, a critical aspect of display technology.
Application in Bowl-Shaped Fluorescent Liquid Crystals
Recent research has demonstrated the use of a 4-tert-butylcalix[1]arene rigid core appended with trans-4-n-alkoxy cinnamic acid derivatives to synthesize a novel family of bowl-shaped molecules.[2] These supramolecular structures exhibit enantiotropic liquid crystal phases and show promise for applications in organic electronics due to their luminescent properties.
Rationale for the Use of the Tert-butyl Calixarene Core
The 4-tert-butylcalix[1]arene serves as a rigid, pre-organized scaffold. The tert-butyl groups on the upper rim of the calixarene enhance solubility and influence the packing of the final bowl-shaped molecules, contributing to the formation of stable mesophases. The cinnamic acid derivatives are attached to the lower rim, providing the mesogenic character and the potential for photo-reactivity.
Workflow for Synthesis and Characterization
The synthesis of these complex liquid crystals involves a multi-step process, starting with the functionalization of the calixarene core, followed by the attachment of the cinnamic acid moieties. Characterization of the final products is crucial to confirm their structure and liquid crystalline properties.
Figure 1: A generalized workflow for the synthesis and characterization of bowl-shaped liquid crystals.
Experimental Protocol: Characterization of Mesophases
Objective: To identify the liquid crystalline phases and determine the transition temperatures of the synthesized bowl-shaped molecules.
Materials and Equipment:
-
Synthesized bowl-shaped liquid crystal compound
-
Polarizing Optical Microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
-
Glass microscope slides and coverslips
-
Spatula
Protocol:
-
Polarized Optical Microscopy (POM):
-
Place a small amount (a few milligrams) of the sample on a clean microscope slide.
-
Cover the sample with a coverslip and place it on the hot stage of the POM.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) while observing the texture through the crossed polarizers.
-
Record the temperatures at which phase transitions occur, noting the characteristic optical textures of each phase (e.g., focal conic, schlieren).
-
Cool the sample at the same rate and observe the transitions upon cooling to check for enantiotropic or monotropic behavior.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is erased and to obtain reliable transition temperatures and enthalpy values.
-
The peaks in the DSC thermogram correspond to the phase transitions observed with POM.
-
| Technique | Information Obtained |
| POM | Visual identification of liquid crystal phases based on their unique optical textures. Determination of transition temperatures. |
| DSC | Quantitative measurement of transition temperatures and the enthalpy changes associated with each phase transition. |
Application in Liquid Crystal Alignment Layers
The uniform alignment of liquid crystal molecules is paramount for the proper functioning of liquid crystal displays (LCDs). This alignment is typically achieved by treating the substrate surfaces with a thin polymer layer. Research has indicated that polymers containing bulky side groups, such as those derived from 2,4-di-tert-butylphenol, can induce vertical alignment of liquid crystals.
Mechanism of Vertical Alignment
Vertical alignment is often achieved when the surface energy of the alignment layer is low. The bulky, nonpolar tert-butyl groups create a low-energy surface that discourages the liquid crystal molecules from lying flat. Instead, the long axes of the liquid crystal molecules orient themselves perpendicular to the surface to minimize their interaction energy.
Synthesis of a Polymer Alignment Layer with Tert-butyl Moieties
A representative synthesis involves the modification of a pre-existing polymer, such as polystyrene, to introduce the desired side groups.
Figure 2: A simplified workflow for the synthesis of a polymer alignment layer and the fabrication of a liquid crystal cell.
Protocol for Liquid Crystal Cell Fabrication and Alignment Characterization
Objective: To fabricate a liquid crystal cell with the synthesized polymer alignment layer and to characterize the alignment of a nematic liquid crystal.
Materials and Equipment:
-
Synthesized polymer with tert-butyl moieties (e.g., PDtBP)
-
Indium tin oxide (ITO) coated glass substrates
-
Solvent for the polymer (e.g., toluene)
-
Nematic liquid crystal (e.g., 5CB)
-
UV-curable sealant
-
Spacers of a defined thickness (e.g., 5 µm)
-
Spin coater
-
Hot plate
-
UV lamp
-
Polarizing Optical Microscope (POM)
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Polymer Coating:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., 1 wt% in toluene).
-
Deposit the polymer solution onto the ITO side of the substrates using a spin coater to achieve a uniform thin film.
-
Bake the coated substrates on a hot plate to remove the solvent and anneal the polymer film.
-
-
Cell Assembly:
-
Apply the UV-curable sealant, mixed with spacers, onto the perimeter of one of the coated substrates.
-
Place the second coated substrate on top, with the polymer-coated sides facing each other, in an anti-parallel configuration.
-
Expose the cell to UV light to cure the sealant, leaving a small gap for filling.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the nematic liquid crystal to above the clearing point of the liquid crystal.
-
Fill the cell with the liquid crystal via capillary action through the filling gap.
-
Seal the filling gap with the sealant.
-
-
Alignment Characterization:
-
Place the filled cell on the stage of the POM.
-
Observe the cell between crossed polarizers. A uniformly dark appearance when the director is parallel to one of the polarizers is indicative of uniform vertical alignment.
-
Applying a voltage across the ITO electrodes will cause the liquid crystal molecules to reorient, resulting in a change in the observed birefringence.
-
Future Perspectives and Research Directions
While the direct application of this compound as a dopant in conventional nematic liquid crystal mixtures is not well-documented, its structural features suggest potential for further research. The bulky tert-butyl group could be exploited to:
-
Modify Viscoelastic Properties: The introduction of bulky groups can influence the viscosity and elastic constants of a liquid crystal host, which in turn affects the switching speed of a display device.
-
Induce Chirality: If a chiral center is introduced into the this compound molecule, it could be investigated as a chiral dopant to induce a helical twist in a nematic host, leading to the formation of a cholesteric phase.
-
Enhance Solubility: The tert-butyl group may enhance the solubility of the cinnamic acid derivative in the liquid crystal host.
Further research is required to systematically investigate the impact of this compound concentration on the physical properties of standard nematic liquid crystal mixtures. A detailed study of its effect on the clearing point, birefringence, dielectric anisotropy, and rotational viscosity would provide valuable data for its potential application in advanced liquid crystal formulations.
References
Application Notes & Protocols: Evaluation of the Anti-inflammatory Activity of 4-(Tert-butyl)cinnamic acid
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a vital protective mechanism, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Consequently, the discovery of novel anti-inflammatory agents remains a critical objective in drug development.
Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a range of pharmacological activities, including antioxidant, anti-tumor, and anti-inflammatory properties.[3][4][5] Many of these effects are attributed to their ability to modulate key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways.[1][3] This guide focuses on a specific derivative, 4-(Tert-butyl)cinnamic acid, and provides a comprehensive, multi-tiered strategy for the systematic evaluation of its anti-inflammatory potential.
This document is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial in vitro screening to mechanistic studies and subsequent in vivo validation. The protocols provided are grounded in established methodologies and include explanations of the scientific rationale behind each step, ensuring a robust and reproducible evaluation.
Compound Profile: this compound
-
Structure:
-
Molecular Formula: C₁₃H₁₆O₂[6]
-
IUPAC Name: (E)-3-[4-(tert-butyl)phenyl]prop-2-enoic acid[6]
-
Safety & Handling: this compound is classified as causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Handle in a well-ventilated area or chemical fume hood.[7] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[7][8][9]
Experimental Evaluation Workflow
The evaluation of a novel compound's anti-inflammatory activity should follow a structured, hierarchical approach. This workflow ensures that resources are used efficiently, starting with high-throughput in vitro assays to establish biological activity before moving to more complex and resource-intensive mechanistic and in vivo studies.
Figure 1. Hierarchical workflow for evaluating the anti-inflammatory activity of this compound.
PART I: In Vitro Evaluation – The Screening Phase
The initial phase of screening utilizes cell-based assays to rapidly determine if this compound possesses biological activity at non-toxic concentrations. Macrophage cell lines, such as RAW 264.7, are an excellent model as they are central players in the inflammatory response.[10]
Protocol 1: Cell Viability Assay (MTT)
Causality: Before assessing anti-inflammatory effects, it is crucial to determine the concentrations at which this compound is not cytotoxic. A reduction in inflammatory markers could be falsely attributed to an anti-inflammatory effect if the compound is simply killing the cells. The MTT assay is a standard colorimetric method for assessing cell viability.[11]
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from (for example) 1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 545 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This range will be used for subsequent efficacy assays.
-
Protocol 2: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
Causality: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4).[3] This stimulation triggers the production of key pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12] This assay measures the ability of the test compound to inhibit the production of these markers.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[13]
-
Pre-treatment: Remove the culture medium. Add 100 µL of fresh medium containing non-toxic concentrations of this compound (determined from Protocol 1). Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add 100 µL of medium containing LPS to achieve a final concentration of 100-200 ng/mL.[14] Include the following controls:
-
Negative Control: Cells with medium only (no LPS, no compound).
-
Positive Control (LPS Control): Cells treated with LPS and vehicle (DMSO).
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10]
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS control group.
-
Inhibition (%) = [1 - (Value of Treated Group / Value of LPS Control Group)] x 100
-
Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
-
PART II: Mechanistic Elucidation – Understanding the 'How'
If in vitro activity is confirmed, the next step is to investigate the potential mechanism of action (MOA). This provides crucial information for lead optimization and understanding the compound's biological target.
Figure 2. Potential signaling targets for this compound in an LPS-stimulated macrophage.
Protocol 3: Cyclooxygenase (COX) Inhibition Assay
Causality: Many widely used non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[15] This fluorometric or colorimetric assay determines if this compound directly inhibits these enzymes and assesses its selectivity.[11][16]
Methodology:
-
Assay Kit: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Assay Genie). These kits provide purified human recombinant COX-1 and COX-2 enzymes, reagents, and a detailed protocol.[16][17]
-
Compound Preparation: Prepare a range of concentrations of this compound and known control inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective).
-
Reaction Setup: In separate wells for COX-1 and COX-2, add the reaction buffer, heme cofactor, and the respective enzyme.
-
Inhibitor Incubation: Add the test compound or control inhibitor to the wells and pre-incubate according to the kit's protocol (typically 10-15 minutes at 37°C) to allow for binding.[17]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Detection: After a specific incubation time (e.g., 2 minutes), stop the reaction and measure the product (e.g., Prostaglandin G2) via fluorescence (Ex/Em = 535/587 nm) or colorimetric detection.[16]
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher index indicates greater selectivity for COX-2.
-
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways
Causality: The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are master regulators of inflammation.[18][19] Upon LPS stimulation, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription of pro-inflammatory genes.[20][21] Simultaneously, MAPKs (p38, ERK, JNK) are phosphorylated (activated) and contribute to this inflammatory cascade.[22] Western blotting can visualize the phosphorylation status of these key proteins, indicating pathway activation.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL) for a short duration (e.g., 15-60 minutes, requires optimization).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-p65 and total p65
-
Phospho-IκBα and total IκBα
-
Phospho-p38 and total p38
-
Phospho-ERK1/2 and total ERK1/2
-
An internal loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Compare the levels in compound-treated groups to the LPS-only control to determine if the compound inhibits pathway activation.[12]
PART III: In Vivo Validation – Preclinical Proof-of-Concept
Positive in vitro results must be validated in a living organism to assess the compound's efficacy in a complex physiological system.[23] The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[24][25]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Causality: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a well-characterized acute inflammatory response.[25] The resulting edema (swelling) is biphasic: an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) primarily mediated by prostaglandins, involving COX-2 induction.[2] This model is excellent for evaluating compounds that may interfere with these mediators.[24]
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice (n=6 per group). Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping:
-
Group I: Vehicle Control: Receives vehicle (e.g., saline with 0.5% Tween 80).
-
Group II: Test Compound: Receives this compound at one or more dose levels (e.g., 25, 50 mg/kg, administered orally or intraperitoneally).
-
Group III: Positive Control: Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg).[24]
-
-
Drug Administration: Administer the vehicle, test compound, or positive control 1 hour before inducing inflammation.[24]
-
Baseline Measurement (V₀): Just before carrageenan injection, measure the volume of the right hind paw of each animal using a plethysmometer. This is the initial volume (V₀).
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each animal.[26][27]
-
Paw Volume Measurement (Vₜ): Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
Data Analysis:
-
Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume: Edema (mL) = Vₜ - V₀.
-
Calculate Percentage Inhibition: For each treatment group at each time point, calculate the percentage inhibition of edema compared to the vehicle control group:
-
% Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Vehicle Control Group)] x 100
-
-
Data Presentation
Summarize all quantitative results in clear, well-structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytokine Inhibition
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| This compound | 10 | Mean ± SEM | Mean ± SEM |
| 25 | Mean ± SEM | Mean ± SEM | |
| 50 | Mean ± SEM | Mean ± SEM | |
| Dexamethasone (Control) | 1 | Mean ± SEM | Mean ± SEM |
| IC₅₀ Value (µM) | | Calculated Value | Calculated Value |
Table 2: In Vivo Anti-Edema Activity | Treatment Group | Dose (mg/kg) | \multicolumn{3}{c|}{Inhibition of Paw Edema (%) at Hour} | | :--- | :--- | :--- | :--- | :--- | | | | 3 hr | 4 hr | 5 hr | | this compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | | | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | | Indomethacin (Control) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]
- 22. synapse.koreamed.org [synapse.koreamed.org]
- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 24. benchchem.com [benchchem.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. inotiv.com [inotiv.com]
Application Notes and Protocols for 4-(Tert-butyl)cinnamic Acid in Coordination Chemistry
Foreword for the Advanced Researcher
The field of coordination chemistry is in a perpetual state of evolution, driven by the rational design of organic ligands to construct novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities. Cinnamic acid and its derivatives have emerged as a versatile class of ligands, offering a rich playground for chemists and material scientists.[1] Their rigid backbone, coupled with the coordinating carboxylate group, allows for the formation of robust and predictable network structures. This guide focuses on a specific, yet underexplored, member of this family: 4-(tert-butyl)cinnamic acid.
While the literature specifically detailing the coordination chemistry of this compound is nascent, the principles governing the behavior of para-substituted cinnamic acids provide a robust framework for its application. The presence of the bulky tert-butyl group at the para-position is anticipated to introduce unique steric and electronic effects, influencing the resulting framework topology, porosity, and physicochemical properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols to explore the potential of this compound as a ligand in the synthesis of new materials. By leveraging established methodologies for related cinnamic acid derivatives, we aim to empower researchers to unlock the potential of this promising ligand.
Ligand Profile: this compound
This compound is an aromatic carboxylic acid characterized by a cinnamic acid backbone with a tert-butyl substituent at the para-position of the phenyl ring. This substitution is key to its potential utility as a ligand.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 204.26 g/mol | --INVALID-LINK-- |
| Melting Point | 198-200 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Soluble in many organic solvents, slightly soluble in water. | --INVALID-LINK-- |
The bulky and hydrophobic nature of the tert-butyl group can be expected to influence the packing of the resulting coordination polymers, potentially leading to increased porosity and enhanced stability in non-polar environments. Furthermore, the electron-donating nature of the alkyl group may subtly modulate the electronic properties of the aromatic system, which could be relevant for applications in catalysis and luminescence.
Conceptual Framework for Coordination
The carboxylate group of this compound is the primary coordination site, capable of binding to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging). The selection of the metal ion, solvent system, and reaction conditions will dictate the final structure and dimensionality of the resulting coordination polymer.[2]
References
Application Note: Heck Coupling Reaction for the Synthesis of 4-(Tert-butyl)cinnamic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of organic compounds that are pivotal as intermediates in the fine chemical and pharmaceutical industries.[1][2] These molecules exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties, making them highly attractive targets for drug discovery and development.[1][3][4][5] Specifically, the incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, properties often sought in medicinal chemistry. The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides a powerful and versatile method for the synthesis of these valuable compounds.[1][6][7] This document offers a detailed guide to the synthesis of 4-(tert-butyl)cinnamic acid derivatives via the Heck coupling reaction, with in-depth explanations of the reaction mechanism, a step-by-step protocol, and practical insights for successful execution.
The Heck Coupling Reaction: A Mechanistic Overview
The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[6][8] This reaction was a landmark in organometallic chemistry as it was the first example of a carbon-carbon bond-forming reaction proceeding through a Pd(0)/Pd(II) catalytic cycle.[6] The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active palladium(0) catalyst initiates the cycle by inserting into the aryl-halide bond (Ar-X), leading to the formation of a square planar palladium(II) complex.[1][7][9] The rate of this step typically follows the trend of halide reactivity: I > Br > OTf >> Cl.[9]
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, a step also known as carbopalladation.[1][8][10]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion. This step forms the new carbon-carbon double bond of the cinnamic acid derivative and generates a palladium-hydride species.[1][8]
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the palladium-hydride intermediate undergoes reductive elimination. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle, and forms a salt from the base and the eliminated hydrogen and halide.[1][7]
Caption: Figure 1. Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-tert-butylbromobenzene and acrylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-tert-butylbromobenzene | ≥98% | Commercially Available | |
| Acrylic Acid | 99%, anhydrous | Commercially Available | Inhibitor may need to be removed. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst that is reduced in situ.[7] |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Acts as the base.[6] |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Ligand to stabilize the catalyst.[6][9] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | A common polar aprotic solvent for Heck reactions.[11] |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Prepared in-house | For acidification. |
| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house | For washing. |
| Brine (Saturated NaCl solution) | Aqueous | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying. |
| Celite® | --- | Commercially Available | For filtration. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Step-by-Step Procedure
Caption: Figure 2. Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Purge the system with inert gas for 10-15 minutes.
-
Charging Reagents: To the flask, add palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and 4-tert-butylbromobenzene (1.0 eq.).
-
Solvent and Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide). Stir the mixture until all solids dissolve. Then, add acrylic acid (1.2 eq.) and triethylamine (1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated palladium black, washing the pad with a small amount of diethyl ether.[8]
-
Transfer the filtrate to a separatory funnel. Add diethyl ether and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Extract the aqueous layers with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Isolation:
-
The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Alternatively, for the synthesis of cinnamic acids, the reaction mixture can be diluted with water and the aqueous layer made acidic with 2 M HCl to precipitate the product.[12][13] The resulting solid can be collected by vacuum filtration, washed with cold water, and dried.[12]
-
-
Characterization:
Discussion of Key Experimental Parameters
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective pre-catalyst.[6] The addition of phosphine ligands, such as triphenylphosphine, stabilizes the Pd(0) species, preventing the formation of inactive palladium black, and modulates the catalyst's reactivity.[9] The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can further enhance catalytic activity, especially for less reactive aryl chlorides.[19][20]
-
Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[7] Organic bases like triethylamine are commonly used.[6] Inorganic bases such as potassium carbonate or sodium acetate are also effective.[6][7] The choice of base can influence the reaction rate and yield.
-
Solvent: Polar aprotic solvents like DMF, DMAc, and acetonitrile are frequently employed as they can dissolve the various components of the reaction mixture and often lead to higher reaction rates.[9][11] In some cases, the reaction can be performed in aqueous or biphasic systems, which can simplify product isolation and catalyst recycling.[2][21]
-
Reaction Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-140 °C, to proceed at a reasonable rate.[19][22] Microwave irradiation can sometimes be used to accelerate the reaction.[23]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Ensure reagents are pure and dry. Use a fresh batch of catalyst. Increase the reaction temperature. Consider a more active ligand. |
| Formation of Palladium Black | Ligand dissociation or degradation. | Increase the ligand-to-palladium ratio. Use a more robust ligand. |
| Side Product Formation | Isomerization of the product, double arylation. | Optimize the reaction time and temperature. Adjust the stoichiometry of the reactants. |
| Difficult Purification | Contamination with starting materials or byproducts. | Optimize the work-up procedure. Employ column chromatography for purification.[14] |
Conclusion
The Heck coupling reaction is a robust and highly effective method for the synthesis of this compound derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient production of these valuable compounds for further investigation and application.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. ajol.info [ajol.info]
- 13. rsc.org [rsc.org]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. asianpubs.org [asianpubs.org]
- 22. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of 4-(tert-Butyl)cinnamic Acid as an Analytical Standard
Introduction: The Role of Cinnamic Acid Derivatives in Modern Analysis
Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This has made them crucial scaffolds in medicinal chemistry and drug development.[4][5] 4-(tert-Butyl)cinnamic acid, a synthetic derivative, serves as a vital analytical standard due to its stable structure and distinct physicochemical properties.
The use of a well-characterized analytical standard is foundational to achieving accurate and reproducible results in analytical chemistry. It is the benchmark against which unknown samples are measured, ensuring the identity, purity, strength, and composition of a substance.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as an analytical standard, with detailed protocols for chromatographic and spectroscopic applications. All methodologies are designed in alignment with principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[7][8]
Physicochemical Profile of this compound
A thorough understanding of the standard's properties is critical for its proper handling, storage, and application. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-(4-tert-Butylphenyl)acrylic acid | [9] |
| CAS Number | 1208-65-7 | [9][10][11] |
| Molecular Formula | C₁₃H₁₆O₂ | [11][12] |
| Molecular Weight | 204.26 g/mol | [9][10][11] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 198-200 °C | [9][10] |
| Solubility | Soluble in Chloroform, Dichloromethane | [9][10] |
| Purity (Typical) | ≥98% | [11] |
Principles of Use as an Analytical Standard
An analytical standard's primary function is to provide a point of reference for calibration and validation.[6] this compound is suitable for this role due to its high purity, thermal stability, and structural features—a UV-active aromatic ring and a carboxylic acid group—that make it readily detectable by common analytical techniques.
Trustworthiness and Validation: The reliability of any analysis depends on the integrity of the standard. Therefore, it is imperative to:
-
Use a Certified Standard: Always procure the standard from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA). The CoA validates the identity, purity (typically by HPLC or titration), and provides other critical data.[6]
-
Adhere to Regulatory Guidelines: Method validation is a regulatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose.[13] Guidelines such as ICH Q2(R2) provide a framework for validating parameters like accuracy, precision, specificity, linearity, and range.[7][8]
The following diagram illustrates the central role of an analytical standard in a typical quality control workflow.
References
- 1. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Cinnamic Acid Derivatives as Anticancer Agents-A Review: Ingenta Connect [ingentaconnect.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. fda.gov [fda.gov]
- 9. This compound | 1208-65-7 [amp.chemicalbook.com]
- 10. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 11. 2abiotech.net [2abiotech.net]
- 12. This compound | C13H16O2 | CID 724839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(Tert-butyl)cinnamic Acid
Welcome to the technical support center for the synthesis of 4-(tert-butyl)cinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis via Friedel-Crafts methodologies. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
The synthesis of this compound is typically not achieved by direct modification of cinnamic acid, as the acrylic acid moiety deactivates the aromatic ring towards electrophilic substitution. A more viable and common pathway involves the Friedel-Crafts acylation of tert-butylbenzene. This guide will focus on the potential side reactions inherent to this specific route.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant amounts of di- and tri-substituted byproducts in my reaction. What is causing this polyacylation/polyalkylation, and how can I favor the mono-substituted product?
A1: Root Cause Analysis & Mitigation Strategies
This is a classic issue in Friedel-Crafts chemistry. The introduction of an alkyl group, such as tert-butyl, onto a benzene ring activates it, making the product (tert-butylbenzene) more nucleophilic and thus more reactive than the starting benzene.[1][2] This increased reactivity predisposes the product to further electrophilic attack, leading to polysubstitution.
While the acyl group introduced during Friedel-Crafts acylation is deactivating and generally prevents further acylation, the initial synthesis of the tert-butylbenzene starting material is susceptible to polyalkylation.[3][4]
Troubleshooting Flowchart: Polyalkylation
Caption: Troubleshooting workflow for polyalkylation.
Mitigation Strategies:
-
Control Stoichiometry: The most effective method to prevent polyalkylation during the synthesis of tert-butylbenzene is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent (tert-butyl chloride).[5][6] This ensures the electrophile is more likely to encounter an unreacted benzene molecule than a more reactive tert-butylbenzene molecule.
-
Alternative Route: A robust alternative is to perform a Friedel-Crafts acylation first, followed by a reduction of the ketone to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction). The acyl group is electron-withdrawing, deactivating the ring and preventing further substitution.[4][7] This method avoids both polyalkylation and carbocation rearrangements.
| Strategy | Principle | Recommended Ratio (Aromatic:Alkylating Agent) |
| Excess Substrate | Statistical probability | 5:1 to 10:1 |
| Acylation-Reduction | Electronic deactivation | 1:1 (followed by reduction step) |
Experimental Protocol: Minimizing Polyalkylation with Excess Benzene
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to capture HCl), add benzene (10 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents relative to the alkylating agent) to the stirred benzene.
-
Reagent Addition: Add tert-butyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by GC-MS.
-
Workup: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and distill to remove excess benzene. The product, tert-butylbenzene, can then be purified by fractional distillation.
Q2: My reaction yield is very low, and analysis shows a significant amount of unreacted tert-butylbenzene. What is limiting the acylation step?
A2: Catalyst Stoichiometry and Activity
This is a common issue specific to Friedel-Crafts acylation. The ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[7] This complexation effectively removes the catalyst from the reaction cycle. Therefore, unlike in Friedel-Crafts alkylation where the catalyst is regenerated, acylation requires at least a stoichiometric amount of the Lewis acid.[4][7]
Mechanism: Catalyst Complexation in Acylation
Caption: Catalyst sequestration in Friedel-Crafts acylation.
Troubleshooting & Optimization:
-
Ensure Stoichiometric Catalyst: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent (e.g., cinnamoyl chloride). If the substrate or solvent has Lewis basic sites (e.g., ethers), even more catalyst may be required.
-
Maintain Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous. Water will hydrolyze the catalyst, rendering it inactive.
-
Catalyst Purity and Activity: Use a fresh, high-purity supply of AlCl₃. Older bottles that have been opened multiple times may have significant deactivation due to atmospheric moisture.
Q3: I'm getting an isomeric mixture instead of pure this compound. How can I improve the regioselectivity?
A3: Understanding Directing Group Effects and Steric Hindrance
The tert-butyl group is an electron-donating group and therefore an ortho, para-director for electrophilic aromatic substitution. The desired product is the para-isomer. Fortunately, the significant steric bulk of the tert-butyl group strongly disfavors substitution at the adjacent ortho positions.[8] This steric hindrance makes the para position the overwhelmingly favored site of attack.
If you are observing significant amounts of the ortho or even meta isomers, it may point to more complex issues:
-
Isomerization of the Product: Under harsh conditions (high temperature, prolonged reaction times, or very strong acid catalysts), thermodynamic control can lead to isomerization of the product to the most stable isomer.
-
Dealkylation-Realkylation: The tert-butyl group can be cleaved under strongly acidic conditions to form a tert-butyl carbocation.[9] This carbocation can then re-alkylate the aromatic ring at a different position, potentially leading to isomeric byproducts.
Solutions to Improve Regioselectivity:
-
Milder Reaction Conditions: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. This favors kinetic control, where the sterically favored para product is formed fastest.
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids might offer better selectivity. Consider exploring milder catalysts like FeCl₃ or ZnCl₂.[10]
-
Reaction Time: Avoid unnecessarily long reaction times to minimize the risk of product isomerization. Monitor the reaction and quench it once the starting material is consumed.
References
- 1. cerritos.edu [cerritos.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. allstudyjournal.com [allstudyjournal.com]
Technical Support Center: Purification of 4-(Tert-butyl)cinnamic Acid by Recrystallization
Welcome to the Technical Support Center for the purification of 4-(tert-butyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
Introduction to Recrystallization of this compound
Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a successful recrystallization will yield a product of high purity, characterized by sharp melting point and well-defined crystalline structure. The bulky non-polar tert-butyl group on the phenyl ring influences its solubility, making solvent selection a critical parameter for effective purification.
Core Principles of Solvent Selection
The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution of the crude material.
-
Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for its recovery, while impurities remain dissolved.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Due to the presence of both a polar carboxylic acid group and a non-polar tert-butylphenyl group, a mixed-solvent system is often the most effective approach for the recrystallization of this compound. A common and effective choice is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone) and a non-polar solvent in which it is sparingly soluble (e.g., water or hexane).[1][2]
Recommended Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the solution is not supersaturated, which could lead to the precipitation of impurities.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[4]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Visualizing the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides solutions based on scientific principles.
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more of the primary solvent (ethanol) in small increments until the compound dissolves at the boiling point. |
| Incorrect solvent. | The polarity of the solvent may be too low. Consider a more polar solvent like methanol or acetone as the primary solvent. | |
| Oiling out | The solution is supersaturated. | Add a small amount of the primary solvent (hot ethanol) to the hot mixture to redissolve the oil, then allow it to cool more slowly. |
| The boiling point of the solvent is higher than the melting point of the compound. | This is unlikely for this compound (m.p. 198-200 °C) with an ethanol/water system, but if using a higher boiling point solvent, switch to a lower boiling one. | |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The solution is supersaturated and requires nucleation. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low yield of crystals | Too much solvent was used. | Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. |
| The cooling process was too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Crystals are colored or impure | Impurities were not fully removed. | If the impurities are colored, add a small amount of activated charcoal to the hot solution before the hot filtration step. |
| The cooling process was too rapid, trapping impurities. | Ensure slow cooling to allow for selective crystallization. |
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: Can I use a single solvent for recrystallization?
A1: It is possible, but finding a single solvent that meets all the criteria for this compound can be challenging. A solvent in which it is sparingly soluble when cold but very soluble when hot would be ideal. Ethanol or acetic acid could potentially work, but a mixed solvent system like ethanol/water generally provides better control over the crystallization process and often results in higher purity.
Q2: How do I know if my purified product is pure?
A2: The purity of your recrystallized this compound can be assessed by its melting point. A pure compound will have a sharp melting point range that is close to the literature value (198-200 °C).[5] Impurities will typically cause the melting point to be depressed and broadened. Further characterization can be performed using techniques like NMR or HPLC.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis (e.g., 4-tert-butylbenzaldehyde and malonic acid if prepared via Knoevenagel condensation), side products, or residual solvents. The recrystallization process is designed to remove these types of impurities.
Q4: Is it possible to purify this compound without chromatography?
A4: Yes, recrystallization is a powerful technique for purifying solid compounds and can often yield a product of high purity without the need for column chromatography.[6] For this compound, a well-executed recrystallization is typically sufficient.
References
Technical Support Center: Optimizing 4-(Tert-butyl)cinnamic Acid Synthesis
Introduction for the Modern Researcher
Welcome to the dedicated technical support center for the synthesis of 4-(tert-butyl)cinnamic acid. As a key intermediate in the development of pharmaceuticals, fragrances, and specialty polymers, optimizing its synthesis is critical for achieving high purity and yield.[1][2] This guide is designed for professionals in research and drug development, providing field-proven insights and troubleshooting protocols to overcome common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Choosing Your Synthetic Pathway
The synthesis of cinnamic acids can be approached through several classic organic reactions.[3] The selection of a specific pathway often depends on the available starting materials, scalability, and desired stereoselectivity. Below is a comparative analysis of the three most common methods.
FAQ 1: What are the primary methods for synthesizing this compound, and how do they compare?
The three most prevalent methods are the Perkin reaction, the Heck reaction, and the Wittig reaction.[3]
-
Perkin Reaction: This is a classic method involving the aldol condensation of an aromatic aldehyde (4-tert-butylbenzaldehyde) with an acid anhydride (acetic anhydride) using an alkali salt of the acid (e.g., sodium acetate) as a base catalyst.[4][5] It is often favored for its cost-effective reagents. However, it typically requires high temperatures and can suffer from side product formation.[6][7]
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction.[8] This method couples an aryl halide (e.g., 4-tert-butyl-iodobenzene) with an acrylate.[3][9] It offers high yields and excellent stereoselectivity for the trans (E) isomer but requires a more expensive palladium catalyst and careful optimization of ligands and bases.[8][10]
-
Wittig Reaction: This reaction provides an alkene by reacting an aldehyde (4-tert-butylbenzaldehyde) with a phosphonium ylide.[11][12] The stereochemical outcome (E/Z selectivity) is highly dependent on the structure and stability of the ylide, offering a degree of control not as easily achieved in the Perkin reaction.[11]
Caption: A comparison of common synthetic routes to this compound.
Part 2: Troubleshooting Guide
Even with a well-chosen pathway, experimental challenges are common. This section provides a structured approach to diagnosing and solving issues you may encounter.
Troubleshooting Summary Table
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or reagents. 2. Incorrect reaction temperature. 3. Unfavorable reaction equilibrium.[13] 4. Insufficient reaction time. | 1. Verify purity of starting materials (aldehyde, anhydride, etc.). Use fresh catalyst. 2. Optimize temperature; Perkin reactions require high heat (~180°C), while Heck reactions are sensitive to temperature changes.[3] 3. For Perkin, ensure removal of water. For reversible reactions, consider using an excess of one reagent. 4. Monitor reaction progress using Thin Layer Chromatography (TLC).[9][14] |
| Impure Product / Multiple Spots on TLC | 1. Formation of side products (e.g., self-condensation, Cannizzaro reaction).[6][13] 2. Incomplete reaction. 3. Contaminated starting materials. 4. Degradation during workup. | 1. For Perkin, ensure the base is not too strong. For crossed-aldol type reactions, use a non-enolizable aldehyde if possible.[13] 2. Increase reaction time or temperature moderately. 3. Purify starting materials before the reaction. 4-(tert-butyl)benzaldehyde can oxidize to the corresponding benzoic acid. 4. Avoid excessive heat during solvent removal. Ensure pH is correct during acid-base extraction. |
| Reaction Stalls or is Sluggish | 1. Catalyst poisoning (Heck reaction). 2. Poor solubility of reagents. 3. Inefficient mixing. | 1. Use high-purity solvents and reagents. Ensure the system is inert if required by the catalyst. 2. Select a solvent in which all reactants are reasonably soluble at the reaction temperature. 3. Use vigorous stirring, especially for heterogeneous mixtures. |
| Incorrect Stereoisomer (e.g., cis isomer) | 1. Unoptimized Wittig reaction conditions. 2. Isomerization during purification. | 1. For Wittig, use a stabilized ylide to favor the (E)-alkene; non-stabilized ylides favor the (Z)-alkene.[11] 2. Avoid exposure to UV light or strong acids/bases during workup, which can sometimes cause isomerization. |
Q&A Troubleshooting Workflow
Question: My Perkin reaction yield for this compound is consistently below 40%. What should I investigate first?
Your first step is to systematically validate your reagents and conditions. The Perkin reaction's main drawback is the potential for side reactions, especially with prolonged heating in a basic environment.[7][15]
-
Check Starting Material Purity: Has your 4-(tert-butyl)benzaldehyde been stored properly? Aldehydes are prone to air oxidation to the corresponding carboxylic acid, which will not participate in the reaction. Confirm its purity via NMR or by checking its boiling point.
-
Ensure Anhydrous Conditions: The mechanism relies on the formation of an enolate from acetic anhydride.[5][16] Any moisture will hydrolyze the anhydride and consume the base, halting the reaction. Use freshly opened or distilled acetic anhydride and ensure your sodium acetate is anhydrous.
-
Verify Reaction Temperature: The Perkin reaction requires high thermal energy to drive the condensation and subsequent elimination.[3] An oil bath temperature of 160-180°C is typical.[3] A lower temperature will result in a sluggish or incomplete reaction.
Question: I am attempting a Heck reaction, but the reaction does not proceed to completion, and I see degradation of my starting materials. What is happening?
This often points to issues with the palladium catalyst or the reaction environment. The Heck catalytic cycle is sensitive to impurities and reaction parameters.[8]
-
Catalyst Activity: Is your palladium source active? Palladium acetate (Pd(OAc)₂) is a common precatalyst, but its quality can vary.[3] If using a Pd(0) source, ensure it has not been oxidized. Consider an in-situ reduction of a Pd(II) salt if you suspect the catalyst is the issue.
-
Base and Ligand Choice: The base is crucial for regenerating the active Pd(0) catalyst.[8] An inappropriate base (too weak or too strong) can hinder turnover. Triethylamine or sodium carbonate are common choices.[9][17] The choice of phosphine ligand is also critical; it stabilizes the palladium center and influences reactivity.
-
Oxygen Contamination: While many Heck reactions are robust, some catalyst systems are sensitive to oxygen. If you are seeing decomposition, try degassing your solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: A decision tree for troubleshooting common synthesis problems.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization will likely be necessary based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via Perkin Reaction
This protocol is adapted from standard procedures for cinnamic acid synthesis.[3][15]
-
Reactant Mixture: In a 100 mL round-bottom flask, combine 4-(tert-butyl)benzaldehyde (8.1 g, 0.05 mol), acetic anhydride (11.2 g, 0.11 mol), and anhydrous potassium acetate (4.9 g, 0.05 mol).
-
Reaction Setup: Add a magnetic stir bar and equip the flask with a reflux condenser. Place the setup in a heating mantle or oil bath.
-
Heating: Heat the mixture to reflux at approximately 180°C. Maintain vigorous stirring and continue heating for 5-7 hours. Monitor the reaction progress by periodically taking a small sample, quenching it in dilute HCl, extracting with ethyl acetate, and analyzing by TLC.
-
Workup - Part 1 (Hydrolysis): Allow the reaction mixture to cool to below 100°C. Cautiously and slowly pour the mixture into 100 mL of water while stirring. Heat the resulting mixture to boiling for 15 minutes to hydrolyze any remaining acetic anhydride.
-
Workup - Part 2 (Isolation): Cool the mixture in an ice bath. If unreacted aldehyde is present, perform a steam distillation to remove it.[18] Make the solution alkaline by adding a saturated solution of sodium carbonate until CO₂ evolution ceases. This converts the cinnamic acid to its water-soluble sodium salt. Filter the solution to remove any polymeric byproducts.
-
Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~2). This compound will precipitate as a white solid.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold water.[19] Recrystallize the product from an ethanol/water mixture to obtain pure this compound.[13] Dry the final product in a vacuum oven.
Protocol 2: Synthesis via Aqueous-Biphasic Heck Reaction
This protocol leverages a biphasic system for easier catalyst and product separation, adapted from literature on Heck reactions of acrylates.[17][20]
-
Reactant Preparation (Aqueous Phase): In a beaker, dissolve sodium acrylate (3.1 g, 33 mmol) and sodium carbonate (3.2 g, 30 mmol) in 150 mL of deionized water.
-
Reactant Preparation (Organic Phase): In a separate beaker, dissolve 4-tert-butyl-iodobenzene (8.2 g, 30 mmol), palladium (II) acetate (67 mg, 0.3 mmol, 1 mol%), and triphenylphosphine (157 mg, 0.6 mmol) in 150 mL of toluene.
-
Reaction Setup: Combine both the aqueous and organic phases in a reaction vessel suitable for heating and vigorous stirring (e.g., a jacketed reactor or a round-bottom flask with a powerful overhead stirrer).
-
Reaction: Heat the biphasic mixture to 80-90°C with very vigorous stirring (e.g., >1000 rpm) to ensure sufficient interfacial contact. The reaction is typically complete within 2-4 hours. Monitor the consumption of the aryl halide by TLC or GC analysis of the organic phase.
-
Workup and Isolation: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. The two phases will separate. The organic phase contains the catalyst and can potentially be recycled.[20]
-
Precipitation: Collect the aqueous layer, which contains the sodium salt of the product.[20] Cool the aqueous layer in an ice bath and acidify with 3M HCl to a pH of ~2. The this compound will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed if higher purity is required.
Part 4: Frequently Asked Questions (FAQs)
Q1: For the Heck reaction, how critical is the choice of aryl halide (I, Br, Cl)? The reactivity of the aryl halide is critical and follows the order I > Br > Cl. Aryl iodides are the most reactive and often allow for milder reaction conditions. Aryl bromides are a good balance of reactivity and cost. Aryl chlorides are the cheapest but are the least reactive and typically require more specialized, electron-rich phosphine ligands and higher temperatures to activate the C-Cl bond.[21]
Q2: Can I use malonic acid instead of acetic anhydride for the synthesis? Yes, this is known as the Knoevenagel condensation. You would react 4-(tert-butyl)benzaldehyde with malonic acid in the presence of a base like pyridine and a catalytic amount of piperidine.[3] The initial product is a dicarboxylic acid that readily undergoes decarboxylation upon heating to yield this compound. This method can be milder than the Perkin reaction but often requires longer reaction times.[6]
Q3: How do I properly characterize my final product? A combination of techniques is essential for unambiguous characterization:
-
¹H NMR: Will show characteristic signals for the tert-butyl group (singlet, ~1.3 ppm), aromatic protons, and the vinylic protons (two doublets with a large coupling constant, J ≈ 16 Hz, indicative of the trans isomer).[22]
-
¹³C NMR: Will confirm the number of unique carbons in the molecule.[23]
-
FT-IR Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (~1680-1700 cm⁻¹) and stretches for the C=C double bond (~1625 cm⁻¹).[15]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[22]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1208-65-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. odinity.com [odinity.com]
- 20. asianpubs.org [asianpubs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. rsc.org [rsc.org]
- 23. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Removal of unreacted starting materials from 4-(Tert-butyl)cinnamic acid
Technical Support Center: Purifying 4-(Tert-butyl)cinnamic acid
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials after synthesis. The guidance herein is structured to address specific experimental challenges in a direct question-and-answer format, grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs): Initial Diagnosis & Strategy
Before proceeding to specific protocols, it's crucial to understand the nature of the impurities. The most common route to this compound is the Knoevenagel condensation between 4-tert-butylbenzaldehyde and malonic acid.[1] Therefore, the primary impurities are typically the unreacted starting materials.
Q1: What are the most likely impurities in my crude this compound product?
A: Assuming a Knoevenagel condensation pathway, your main contaminants will be unreacted 4-tert-butylbenzaldehyde and malonic acid . You may also have residual catalyst (e.g., pyridine or piperidine) if used.
Q2: How do the properties of the product and starting materials differ, and how can I exploit this?
A: The key to purification lies in the distinct chemical and physical properties of the components. This compound is a carboxylic acid, making it acidic. 4-tert-butylbenzaldehyde is a neutral aldehyde. Malonic acid is a dicarboxylic acid and is significantly more water-soluble and acidic than the final product. These differences in acidity and solubility are the primary levers for separation.
Table 1: Comparison of Physical & Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Physical State | Solubility in Water | Acidity (pKa) |
| This compound | C₁₃H₁₆O₂ | 204.27 | White Solid | Sparingly soluble | ~4.5 (estimated from cinnamic acid, pKa 4.44[2]) |
| 4-tert-butylbenzaldehyde | C₁₁H₁₄O | 162.23 | Colorless Liquid[3] | 120 mg/L[3] (Slightly soluble) | Neutral |
| Malonic Acid | C₃H₄O₄ | 104.06[4] | White Crystalline Solid[4] | 763 g/L[4] (Highly soluble) | pKa₁ = 2.83, pKa₂ = 5.69[4][5][6][7][8] |
This data clearly shows that an acid-base extraction is a highly promising method. The carboxylic acid product can be converted to its water-soluble salt form, leaving the neutral aldehyde in the organic phase. Malonic acid's high water solubility and stronger first acidic proton also allow for selective separation.
Troubleshooting Guide 1: Removal of Unreacted 4-tert-butylbenzaldehyde
This is the most common scenario when malonic acid is used in excess and driven to full consumption.
Issue: My crude product is contaminated with the starting aldehyde.
Core Strategy: Acid-Base Extraction. This technique leverages the acidic nature of the carboxylic acid product. By treating an organic solution of the crude mixture with an aqueous base, the acidic product is deprotonated to form a water-soluble carboxylate salt, while the neutral aldehyde remains in the organic layer.[9][10][11][12]
Workflow for Aldehyde Removal
References
- 1. Malonic acid - Wikipedia [en.wikipedia.org]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]
- 6. Malonic acid | 141-82-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Malonic acid CAS#: 141-82-2 [m.chemicalbook.com]
- 9. vernier.com [vernier.com]
- 10. Video: Extraction - Concept [jove.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-(Tert-butyl)cinnamic Acid Synthesis
Welcome to the technical support center for the synthesis and purification of 4-(tert-butyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and achieving high purity. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing this compound are the Perkin reaction and the Heck reaction.[1]
-
The Perkin reaction involves the condensation of 4-(tert-butyl)benzaldehyde with acetic anhydride in the presence of an alkali salt of the acid, such as sodium acetate.[2][3] This method is a classic approach for creating cinnamic acid derivatives.
-
The Heck reaction utilizes a palladium catalyst to couple 4-tert-butyl-substituted aryl halides with an alkene like acrylic acid.[4][5] This modern cross-coupling reaction offers high efficiency and selectivity.
Q2: My Perkin reaction yield is consistently low. What are the likely causes?
A2: Low yields in the Perkin reaction can often be attributed to several factors:
-
Moisture: The presence of water can hydrolyze the acetic anhydride, a key reactant.[1] It is crucial to use anhydrous reagents and thoroughly dried glassware.
-
Suboptimal Temperature: The Perkin reaction requires high temperatures, typically between 160-180°C, to proceed efficiently.[6][7] Insufficient heating can lead to an incomplete reaction.
-
Base Catalyst Activity: The alkali salt catalyst, such as sodium acetate, must be anhydrous and of good quality. Contamination or degradation of the base can hinder the reaction.[8]
Q3: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?
A3: A common byproduct in the Perkin reaction is the self-condensation of acetic anhydride. Additionally, unreacted 4-(tert-butyl)benzaldehyde can remain in the crude product. To minimize these:
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the anhydride can sometimes drive the reaction to completion but may also lead to more byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to avoid prolonged heating, which can promote side reactions.[9]
Q4: What is the most effective method for purifying crude this compound?
A4: Recrystallization is the most effective and commonly used method for purifying crude this compound.[10][11] A mixed solvent system, such as ethanol and water, is often employed.[12][13] The crude product is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes slightly turbid. Upon slow cooling, high-purity crystals of this compound will form.
Q5: The melting point of my purified product is broad and lower than the literature value of 198-200°C. What does this indicate?
A5: A broad and depressed melting point is a strong indicator of impurities remaining in your product.[14][15] This could be due to residual starting materials, byproducts, or solvent. Further purification, such as a second recrystallization or column chromatography, may be necessary.[16]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Presence of Water | Water hydrolyzes acetic anhydride, consuming a key reactant and preventing the formation of the enolate necessary for the condensation with the aldehyde.[1] | Ensure all glassware is oven-dried before use. Use anhydrous sodium acetate and freshly opened or distilled acetic anhydride. |
| Insufficient Reaction Temperature | The Perkin reaction has a high activation energy and requires significant thermal energy to proceed at a reasonable rate.[6] | Use a high-temperature oil bath or heating mantle with a temperature controller to maintain the reaction temperature at 180°C for several hours.[7] |
| Inactive Catalyst | The basicity of the alkali salt is crucial for deprotonating the anhydride to form the reactive enolate.[8] | Use freshly fused and powdered anhydrous sodium acetate. Consider using a stronger base like potassium acetate, which can sometimes improve yields.[6] |
| Premature Product Precipitation | If the reaction mixture is cooled too quickly after the initial heating phase, the product may precipitate before the hydrolysis of the intermediate is complete. | After the initial reflux, allow the reaction mixture to cool slowly to room temperature before initiating the workup. |
Problem 2: Product Purity Issues (Off-color, Gummy consistency, Incorrect Melting Point)
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Incomplete Reaction | Unreacted 4-(tert-butyl)benzaldehyde remains as an oily impurity, leading to a gummy product and a depressed melting point.[7] | Monitor the reaction by TLC to ensure the disappearance of the starting aldehyde. If the reaction is stalled, consider extending the reaction time or adding a fresh portion of catalyst. |
| Resinous Byproducts | Prolonged heating at high temperatures can lead to the formation of polymeric or resinous materials, which can be difficult to remove.[7] | Avoid excessive heating times. Once the reaction is complete (as determined by TLC), proceed with the workup promptly. |
| Inefficient Purification | A single recrystallization may not be sufficient to remove all impurities, especially if the initial crude product is highly impure. | Perform a second recrystallization. If impurities persist, consider using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for more effective separation.[16] |
| Trapped Solvent | During recrystallization, solvent molecules can become trapped within the crystal lattice, leading to an inaccurate melting point. | After filtration, ensure the crystals are thoroughly dried under vacuum, possibly with gentle heating, to remove any residual solvent. |
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound via the Perkin Reaction
This protocol is optimized for a high yield and purity of trans-4-(tert-butyl)cinnamic acid.
Materials:
-
4-(tert-butyl)benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Ethanol (95%)
Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-(tert-butyl)benzaldehyde (e.g., 0.1 mol), acetic anhydride (e.g., 0.15 mol), and freshly fused anhydrous sodium acetate (e.g., 0.1 mol).[7][17]
-
Reaction: Heat the mixture in an oil bath at 180°C for 5 hours.[7] The mixture will become a solid mass.
-
Workup and Isolation: Allow the reaction mixture to cool slightly and then pour it into a beaker containing 100 mL of water. Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride. If unreacted benzaldehyde is present as an oily layer, separate it using a separatory funnel.[1]
-
Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of crude this compound will form.[7]
-
Filtration: Cool the mixture in an ice bath to maximize precipitation, then collect the crude product by vacuum filtration. Wash the solid with cold water.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.[12]
-
Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.[13]
-
Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture. Dry the crystals under vacuum to obtain pure this compound.
Visualizing the Process
Perkin Reaction Mechanism
The following diagram illustrates the key steps in the Perkin reaction for the synthesis of this compound.
Caption: Perkin reaction mechanism for this compound synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: A systematic workflow for troubleshooting low product yield.
Purification Logic Flow
This diagram outlines the decision-making process for achieving high purity of the final product.
Caption: Decision-making flowchart for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 6. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. This compound | 1208-65-7 [amp.chemicalbook.com]
- 15. This compound | CAS 1208-65-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 16. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 17. jurnal.uns.ac.id [jurnal.uns.ac.id]
Stability issues of 4-(Tert-butyl)cinnamic acid in solution
Introduction: Navigating the Stability of 4-(Tert-butyl)cinnamic acid
This compound (t-BCA) is a versatile α,β-unsaturated carboxylic acid, valued as a building block in the synthesis of pharmaceuticals, fragrances, and materials.[1] Its structure, featuring a reactive alkene and a modifiable carboxylic acid group, makes it a prime candidate for chemical modification.[1] However, this reactivity also presents stability challenges in solution that can impact experimental reproducibility and the integrity of final products.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our approach is grounded in mechanistic principles to empower researchers to not only solve immediate issues but also to design more robust experimental and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for solid this compound?
Answer: As a solid, this compound is chemically stable under standard ambient conditions.[2] To ensure long-term integrity, it should be stored in a tightly sealed container in a dry, cool, well-ventilated area, away from strong oxidizing agents.[3][4]
Q2: In which common laboratory solvents is this compound soluble?
Answer: The bulky, lipophilic tert-butyl group significantly influences the solubility profile of this molecule, making it poorly soluble in aqueous solutions but readily soluble in several organic solvents.[1] The parent compound, trans-cinnamic acid, has a very low water solubility of approximately 0.4 g/L at 20°C.[6]
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Chloroform | Soluble | [3][7] |
| Dichloromethane | Soluble | [3][7] |
| Water | Very Low (inferred) | [1][6] |
| Methanol | Sparingly Soluble (inferred) | |
| Ethyl Acetate | Soluble | [8] |
| n-Hexane | Sparingly Soluble |[8] |
Note: Solubility in polar solvents like methanol and ethanol is expected to be lower than in chlorinated solvents. Always determine the empirical solubility for your specific application and concentration.
Troubleshooting Guide: Stability Issues in Solution
Issue 1: My HPLC analysis shows a new, earlier-eluting peak after my solution was exposed to laboratory light. What is happening?
Possible Cause: Photo-induced cis-trans isomerization.
Expert Analysis: This is the most common stability issue for cinnamic acid and its derivatives.[9] this compound is predominantly synthesized and sold as the thermodynamically stable trans-isomer. However, upon exposure to ultraviolet (UV) radiation, such as that present in sunlight or even some fluorescent laboratory lighting, the double bond can absorb energy and rotate, forming the cis-isomer.[9][10]
The cis and trans isomers have different physical properties. The cis-isomer is typically less planar and more polar, often resulting in a shorter retention time on reverse-phase HPLC columns compared to the trans-isomer. This equilibrium is reversible and will reach a photostationary state under continuous irradiation.[10]
Troubleshooting Protocol: Confirming Photo-Isomerization
-
Prepare a Control: Prepare a fresh solution of this compound in your desired solvent. Immediately wrap the vial in aluminum foil to protect it completely from light.
-
Prepare a Test Sample: Prepare an identical solution but leave it exposed to the ambient laboratory light conditions on a benchtop for several hours. For an accelerated test, expose it to direct sunlight or a UV lamp.
-
Analyze Both Samples: Analyze both the light-protected (control) and the light-exposed (test) samples by HPLC.
-
Compare Chromatograms:
-
If the control sample shows only the main trans-isomer peak, while the test sample shows the main peak plus a new, typically earlier-eluting peak, photo-isomerization is confirmed.
-
The appearance of the new peak should correlate with a decrease in the area of the parent trans peak.
-
Mitigation Strategy:
-
Always prepare and store solutions of this compound in amber vials or vials wrapped in aluminum foil.
-
Minimize the exposure of solutions to light during experimental manipulations.
Issue 2: My assay results are inconsistent, showing a gradual loss of the parent compound even when protected from light.
Possible Causes: Oxidative degradation, extreme pH, or thermal stress.
Expert Analysis: While robust under many conditions, the alkene double bond and the aromatic ring can be susceptible to degradation under forced conditions. Understanding these pathways is crucial for developing stable formulations.
-
Oxidative Degradation: The double bond is susceptible to attack by oxidizing agents or radical species. This can lead to cleavage of the bond, forming products such as 4-tert-butylbenzaldehyde and other oxidized species. This is a common degradation pathway for cinnamic acid derivatives under oxidative stress.[11]
-
pH-Mediated Degradation: While trans-cinnamic acid itself shows good stability in the pH 3-11 range, highly acidic or alkaline conditions can promote degradation, especially over long periods or at elevated temperatures.[12][13][14] The ionization state of the carboxylic acid group changes with pH, which can alter the molecule's reactivity and degradation pathways.[15]
-
Thermal Degradation: Although the solid is stable at room temperature, prolonged exposure to high temperatures in solution can accelerate degradation reactions.[2] Forced degradation studies often use temperatures above 50°C to assess thermal liability.[16]
Advanced Protocol: Performing a Basic Forced Degradation Study
To proactively understand the stability of this compound in a specific formulation or solvent system, a forced degradation (stress testing) study is invaluable. This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradants and developing stability-indicating analytical methods.[16][17]
Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Solvent of interest (e.g., Acetonitrile:Water 50:50)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber or UV lamp
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a solution of the compound in a quartz cuvette or a clear glass vial.
-
Expose to a light source as specified in ICH Q1B guidelines (combination of UV and visible light).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC at set time points.
-
-
Analysis:
-
Analyze all stressed samples and an unstressed control by a suitable HPLC method.
-
Compare the chromatograms to identify degradation products. Calculate the percentage of degradation. A good stability-indicating method will show baseline separation between the parent peak and all degradant peaks.
-
Expected Outcomes:
-
Photolytic: Expect the formation of the cis-isomer.
-
Oxidative: Expect significant degradation, with new peaks corresponding to oxidized products.
-
Acid/Base: The compound may show high stability, but some degradation is possible under heat and extreme pH.[11][12]
This proactive approach provides critical data for formulation development, ensuring the final product is stable, safe, and effective.
References
- 1. This compound | 1208-65-7 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 1208-65-7 [m.chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. lgcstandards.com [lgcstandards.com]
- 7. This compound | 1208-65-7 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cis-Cinnamic acid is a natural plant growth-promoting compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Tert-butyl)cinnamic acid
Welcome to the technical support center for the synthesis of 4-(Tert-butyl)cinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure your success.
Troubleshooting Guide: Overcoming Common Hurdles
Synthesizing this compound can present unique challenges, often related to reaction kinetics, steric hindrance from the bulky tert-butyl group, and purification. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Yield
A low or negligible yield is one of the most common frustrations in organic synthesis. The root cause can often be traced back to several key factors.
Possible Causes and Solutions:
-
Inadequate Reaction Conditions: The reaction may not be reaching the necessary activation energy.
-
Temperature: For reactions like the Perkin or Knoevenagel condensation, ensure the temperature is optimal. While higher temperatures can increase reaction rates, they may also promote side reactions. A typical range for many cinnamic acid syntheses is 80-120°C.[1] For the Perkin reaction specifically, temperatures of 160-180°C are often employed.[2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Some reactions may require extended periods to reach completion.
-
-
Reagent Purity and Stoichiometry: The quality and ratio of your starting materials are critical.
-
Moisture: The presence of water can be particularly detrimental in reactions like the Perkin condensation, where it can hydrolyze the acetic anhydride.[3] Always use anhydrous reagents and thoroughly dry all glassware.
-
Stoichiometry: Carefully control the molar ratios of your reactants. For instance, in a Knoevenagel condensation with malonic acid, a slight excess of malonic acid is often used.[3]
-
-
Catalyst Issues: The choice and handling of the catalyst are paramount.
-
Inappropriate Catalyst: The selection of the catalyst depends on the chosen synthetic route. For a Knoevenagel condensation, weak bases like piperidine or pyridine are common.[3][4] For a Heck reaction, a palladium-based catalyst is standard.[3]
-
Catalyst Deactivation: Ensure your catalyst is active. For base-catalyzed reactions, confirm the base has not been degraded by improper storage.
-
Workflow for Diagnosing Low Yield:
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired this compound.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Suggested Action |
| Unreacted 4-tert-butylbenzaldehyde | Incomplete reaction | Increase reaction time or temperature. Check catalyst activity. |
| Self-condensation products of anhydride (Perkin) | Side reaction promoted by high temperatures | Optimize reaction temperature. |
| Cinnamaldehyde or Cinnamyl alcohol | Incomplete oxidation or reduction side reactions | Not typically expected in common syntheses but can be monitored by HPLC.[5] |
| Benzaldehyde | If starting from a contaminated source | Use high-purity starting materials.[1] |
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid products. A common solvent for recrystallizing cinnamic acid is ethanol.[3][6] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[7][8] A solvent system such as hexane/ethyl acetate is a common choice for eluting cinnamic acid derivatives.[9]
-
Acid-Base Extraction: Cinnamic acids are carboxylic acids and can be separated from neutral impurities by extraction with a mild base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer can then be acidified to precipitate the pure acid.[8]
Problem 3: Difficulty in Achieving the Correct Stereochemistry (trans-isomer)
For many applications, the trans (or E) isomer of this compound is the desired product due to its greater thermodynamic stability.[5]
Factors Influencing Stereoselectivity:
-
Reaction Type:
-
Wittig Reaction: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which would be used to form the carboxylate group, generally favor the formation of the (E)-alkene.[10][11]
-
Heck Reaction: The Heck reaction typically proceeds with syn β-hydride elimination, which generally leads to the formation of the (E)-isomer.[12]
-
-
Reaction Conditions: In some cases, reaction conditions can influence the isomeric ratio. It is advisable to consult literature for specific conditions that favor the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
While several methods exist, the Knoevenagel condensation is a frequently employed and robust method for synthesizing cinnamic acid derivatives.[3] This reaction involves the condensation of 4-tert-butylbenzaldehyde with malonic acid in the presence of a weak base like pyridine or piperidine.[3][13] The reaction is often followed by decarboxylation to yield the desired product.
Q2: How does the tert-butyl group affect the synthesis compared to unsubstituted cinnamic acid?
The bulky tert-butyl group can introduce steric hindrance, which may slow down the reaction rate compared to the synthesis of unsubstituted cinnamic acid. It is an electron-donating group, which can also influence the reactivity of the aromatic ring, though this is less of a factor in the common condensation reactions at the aldehyde.
Q3: What analytical techniques are recommended for characterizing the final product?
A combination of techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule.[7][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the alkene C=C stretch.[14][15]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (around 133-135°C for the trans-isomer).[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the final product.[5]
Q4: Can I use a Friedel-Crafts alkylation on cinnamic acid to introduce the tert-butyl group?
While a Friedel-Crafts alkylation might seem like a plausible route, it is generally not a recommended approach.[16] The carboxylic acid group is deactivating, which would make the Friedel-Crafts reaction on the aromatic ring difficult. Additionally, there is a risk of side reactions at the double bond.[16] It is more efficient to start with a commercially available tert-butyl substituted benzene derivative.
Experimental Protocols
Illustrative Protocol: Knoevenagel Condensation
This protocol is a general guideline and may require optimization.
Reactants and Reagents:
-
4-tert-butylbenzaldehyde
-
Malonic acid
-
Pyridine (as catalyst and solvent) or another weak base like piperidine in a suitable solvent (e.g., ethanol).[3][4][13]
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-tert-butylbenzaldehyde and a slight molar excess of malonic acid.
-
Add pyridine to dissolve the reactants. A catalytic amount of piperidine can be used if a different solvent like ethanol is chosen.[3][4]
-
Heat the mixture to a mild reflux for several hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, cool the mixture and pour it into a beaker of ice-cold water.
-
Acidify the mixture with hydrochloric acid to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with cold water.[3]
-
Purify the crude product by recrystallization from ethanol.[3]
Workflow for Knoevenagel Synthesis and Purification:
Caption: A flowchart of the Knoevenagel synthesis and purification process.
References
- 1. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. veeprho.com [veeprho.com]
- 6. youtube.com [youtube.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 4-(Tert-butyl)cinnamic Acid and Other Cinnamate Derivatives
Introduction: The Growing Interest in Cinnamic Acids as Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Cinnamic acid, a naturally occurring organic compound found in various plants, and its derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant antimicrobial properties.[1] Their low toxicity and versatile chemical structure, which allows for modification at the phenyl ring, carboxylate group, and the acrylic acid side chain, make them attractive candidates for the development of new antimicrobial drugs.[2] This guide provides a comprehensive comparison of the antimicrobial efficacy of a synthetically modified derivative, 4-(tert-butyl)cinnamic acid, with other well-studied natural and synthetic cinnamates. We will delve into their structure-activity relationships, mechanisms of action, and provide standardized protocols for their evaluation, offering a critical resource for researchers and drug development professionals in the field of infectious diseases.
Structure-Activity Relationship: How Chemical Modifications Influence Antimicrobial Potency
The antimicrobial activity of cinnamic acid derivatives is intricately linked to their chemical structure. Modifications to the parent cinnamic acid molecule can significantly enhance or diminish its efficacy against various pathogens.
The Role of the Phenyl Ring Substitution
Substituents on the phenyl ring play a pivotal role in determining the antimicrobial spectrum and potency of cinnamic acid derivatives.
-
Hydroxy and Methoxy Groups: Naturally occurring hydroxycinnamic acids, such as p-coumaric acid (4-hydroxycinnamic acid), caffeic acid (3,4-dihydroxycinnamic acid), and ferulic acid (4-hydroxy-3-methoxycinnamic acid), have demonstrated notable antibacterial and antifungal activities.[3] The presence and position of hydroxyl and methoxy groups influence the compound's polarity and its ability to interact with microbial cell membranes and enzymes. Generally, the antibacterial activity of these substituted cinnamic acids follows the order: p-coumaric acid > caffeic acid > ferulic acid.[3]
-
Halogenation: The introduction of a halogen atom, such as chlorine, at the para-position of the phenyl ring (4-chlorocinnamic acid) has been shown to confer significant antifungal activity.[4] This is attributed to the electron-withdrawing nature of the halogen, which can enhance the compound's interaction with microbial targets.
-
Alkyl Groups and Steric Hindrance: The introduction of alkyl groups on the phenyl ring can have a variable impact on antimicrobial activity. While some studies suggest that increasing lipophilicity through alkyl substitution can enhance membrane permeability, bulky substituents may introduce steric hindrance, potentially reducing the compound's ability to bind to its target site. For instance, studies on related benzoic acid derivatives have shown that the introduction of bulky tert-butyl groups can lead to a decrease in antifungal effect.[5] This suggests that an optimal balance of lipophilicity and molecular size is crucial for potent antimicrobial activity. While direct comparative data for this compound is limited, this principle of steric hindrance is a critical consideration in its antimicrobial potential.
Modifications of the Carboxylic Acid Group
Esterification or amidation of the carboxylic acid group of cinnamic acid can significantly modulate its antimicrobial properties. These modifications alter the compound's lipophilicity and its ability to traverse the microbial cell membrane.
-
Esters: Cinnamic acid esters often exhibit enhanced antimicrobial activity compared to the parent acid. The length of the alkyl chain in the ester can influence its potency, with an optimal chain length leading to the most effective membrane disruption.[6] For example, butyl cinnamate has shown potent antifungal activity.[1]
-
Amides: Cinnamide derivatives also display a broad range of antimicrobial activities. The nature of the amine used for amidation can fine-tune the compound's biological profile.[7]
The following diagram illustrates the key chemical structures of the discussed cinnamic acid derivatives.
Caption: Chemical relationships of key cinnamic acid derivatives.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other representative cinnamates against common pathogenic microorganisms. It is important to note that direct comparative studies including this compound are limited in the current literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Cinnamic Acid | >5000 | >5000 | 405 | [8] |
| p-Coumaric Acid | 125-500 | 250-1000 | >1000 | [3] |
| Caffeic Acid | 250-1000 | 500-2000 | >1000 | [3] |
| Ferulic Acid | 500-2000 | 1000-4000 | >1000 | [3] |
| 4-Chlorocinnamic Acid | 512 | >512 | 118 | [4][9] |
| Butyl Cinnamate | - | - | 626.62 (µM) | [1] |
Note: The absence of data for this compound highlights a significant gap in the current research landscape and underscores the need for further investigation into its antimicrobial potential.
Mechanisms of Antimicrobial Action: A Multifaceted Approach
Cinnamic acid and its derivatives exert their antimicrobial effects through various mechanisms, often targeting multiple cellular processes simultaneously. This multifaceted approach is advantageous as it can reduce the likelihood of resistance development.
Disruption of Cell Membrane Integrity
A primary mechanism of action for many cinnamic acid derivatives is the disruption of the microbial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to:
-
Increased Membrane Permeability: This results in the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Alteration of Membrane Fluidity: Changes in membrane fluidity can impair the function of membrane-bound proteins, including enzymes and transport systems.
-
Inhibition of Biofilm Formation: By interfering with cell adhesion and the production of extracellular polymeric substances, some cinnamic acid derivatives can inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotics.[10]
Enzyme Inhibition
Cinnamic acid derivatives can also inhibit the activity of essential microbial enzymes.
-
Inhibition of Fungal Cytochrome P450 Enzymes: Some derivatives, particularly halogenated ones, are known to inhibit fungal cytochrome P450 enzymes like 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[4]
-
Interference with Cellular Respiration: By targeting enzymes involved in the electron transport chain, these compounds can disrupt cellular respiration and energy production.
The proposed mechanisms of action are depicted in the following diagram:
Caption: Key antimicrobial mechanisms of cinnamic acid derivatives.
Experimental Protocols: Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy studies, it is imperative to adhere to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for this purpose.
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is inoculated into a series of microplate wells containing serial twofold dilutions of the antimicrobial compound. Following incubation, the wells are visually inspected for microbial growth.
Step-by-Step Protocol (based on CLSI M07 guidelines):
-
Preparation of Antimicrobial Stock Solution: Dissolve the cinnamic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations of the test compound.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized inoculum.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The following diagram outlines the experimental workflow for the broth microdilution assay.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
Cinnamic acid and its derivatives represent a promising avenue for the discovery of novel antimicrobial agents. Their multifaceted mechanisms of action and amenability to chemical modification offer significant potential to combat drug-resistant pathogens. While naturally occurring hydroxycinnamic acids and certain synthetic derivatives have demonstrated considerable antimicrobial efficacy, a notable gap exists in the literature regarding the specific activity of this compound. The principle of steric hindrance, as observed in related compounds, suggests that the bulky tert-butyl group may impact its antimicrobial potency, but this remains to be experimentally validated.
Future research should prioritize the synthesis and comprehensive antimicrobial evaluation of this compound and its esters against a broad panel of clinically relevant bacteria and fungi. Direct comparative studies with other cinnamates under standardized conditions are crucial to elucidate its relative efficacy and potential as a therapeutic agent. Such investigations will provide the necessary data to fully understand the structure-activity landscape of this intriguing class of compounds and to guide the rational design of next-generation antimicrobial drugs.
References
- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
- 3. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effect of trans-Cinnamaldehyde on Methicillin-Resistant Staphylococcus aureus Biofilm Formation: Metabolic Activity Assessment and Analysis of the Biofilm-Associated Genes Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 9. 4-Chlorocinnamic acid tert-butyl ester (125950-99-4) for sale [vulcanchem.com]
- 10. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Alkyl-Substituted Cinnamic Acids
Introduction: The Versatility of the Cinnamic Acid Scaffold
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a phenyl ring, a propenoic acid chain, and an alkene double bond, offers multiple points for modification, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The focus of this guide is to provide a comparative analysis of alkyl-substituted cinnamic acid derivatives. By methodically altering the alkyl substituents on the phenyl ring, we can investigate how these modifications influence the compound's interaction with biological targets. This exploration of the structure-activity relationship (SAR) is fundamental in the rational design of more potent and selective therapeutic agents.[3] This guide will delve into the synthesis of these compounds, present a comparative analysis of their biological activities supported by experimental data, and provide detailed protocols for key assays.
Synthesis of Alkyl-Substituted Cinnamic Acids: The Perkin Reaction
A classic and reliable method for the synthesis of cinnamic acids is the Perkin reaction.[4] This reaction involves the condensation of an aromatic aldehyde with an aliphatic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[5] For the synthesis of p-alkyl-substituted cinnamic acids, the corresponding p-alkylbenzaldehyde is reacted with acetic anhydride and sodium acetate.
The causality behind this choice of reactants lies in their specific roles. The aromatic aldehyde provides the substituted phenyl ring, while the acetic anhydride serves as the source of the propenoic acid backbone. The basic catalyst, sodium acetate, is crucial for deprotonating the acetic anhydride to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[4]
General Workflow for the Synthesis of Alkyl-Substituted Cinnamic Acids
Caption: General workflow for the synthesis of p-alkyl-substituted cinnamic acids via the Perkin reaction.
Comparative Biological Evaluation
The introduction of alkyl groups to the cinnamic acid scaffold can modulate its lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity. Here, we compare the antimicrobial, antioxidant, and anticancer activities of various substituted cinnamic acid derivatives.
Antimicrobial Activity
Cinnamic acid and its derivatives are known to possess broad-spectrum antimicrobial activity.[6] The mechanism is often attributed to the disruption of bacterial cell membranes. The lipophilicity of the molecule plays a crucial role in its ability to penetrate these membranes.
Table 1: Comparative Antimicrobial Activity (MIC) of Cinnamic Acid Derivatives
| Compound | Substitution | Test Organism | MIC (µM) | Reference |
| Cinnamic Acid | Unsubstituted | E. coli | >5000 | [6] |
| S. aureus | >5000 | [6] | ||
| p-Coumaric Acid | 4-hydroxy | E. coli | 708 | [7] |
| B. subtilis | 602 | [7] | ||
| p-Methoxycinnamic Acid | 4-methoxy | A. baumannii | 128-512 | [7] |
| Methyl Cinnamate | Methyl Ester | B. subtilis | 2 mg/mL | [8] |
| Ethyl Cinnamate | Ethyl Ester | C. albicans | 726.36 | [9] |
| Butyl Cinnamate | Butyl Ester | C. albicans | 626.62 | [9] |
From the available data, it is evident that substitutions on the cinnamic acid scaffold significantly impact its antimicrobial potency. While direct comparisons of a homologous alkyl series on the phenyl ring are limited in the literature, the data on cinnamate esters suggest that increasing the alkyl chain length from methyl to butyl enhances antifungal activity.[9] Furthermore, the presence of a methoxy group at the para position appears to confer potent antibacterial activity against A. baumannii.[7]
Antioxidant Activity
The antioxidant activity of cinnamic acid derivatives is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. The propenoic acid side chain also contributes to stabilizing the resulting phenoxyl radical through resonance.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Cinnamic Acid Derivatives
| Compound | Substitution | IC50 (µg/mL) | Reference |
| Cinnamic Acid | Unsubstituted | 0.18 | [10] |
| Acetyl Cinnamic Acid | Acetylated | 0.16 | [10] |
| p-Coumaric Acid | 4-hydroxy | - | [11] |
| Caffeic Acid | 3,4-dihydroxy | Strong Activity | [12] |
| Ferulic Acid | 4-hydroxy-3-methoxy | Strong Activity | [12] |
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[13][14] The lipophilicity and electronic nature of the substituents can influence the compound's ability to interact with cellular targets.
Table 3: Comparative Anticancer Activity (IC50) of Cinnamic Acid Derivatives
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid | Unsubstituted | HT-144 (Melanoma) | 2400 | [14] |
| Cyano-substituted Cinnamic Acid Ester | Cyano group on alcohol moiety | HeLa, K562, MCF-7 | 42-166 | [13] |
| 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | Methoxy substitutions | HCT-116 (Colon) | 16.2 | [15] |
The available data suggests that unsubstituted cinnamic acid has relatively low cytotoxicity.[14] However, the introduction of specific substituents can dramatically enhance anticancer activity. For instance, the presence of electron-withdrawing groups like a cyano group on ester derivatives leads to significant cytotoxicity.[13] Additionally, methoxy substitutions on both the phenyl ring and the benzyl ester portion of the molecule have been shown to result in potent activity against colon cancer cells.[15] While data for a simple alkyl-substituted series is sparse, these findings underscore the importance of substituent effects in designing effective anticancer cinnamic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validity of structure-activity relationship studies, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for the key bioassays discussed.
General Experimental Workflow for SAR Studies
Caption: A self-validating workflow for structure-activity relationship studies of cinnamic acid derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of Test Solutions: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each test compound concentration to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[10]
Protocol 3: MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[15]
Conclusion and Future Directions
The exploration of the structure-activity relationship of alkyl-substituted cinnamic acids reveals a nuanced interplay between chemical structure and biological function. While the available data provides valuable insights, it also highlights the need for more systematic studies. A comprehensive investigation of a homologous series of p-alkyl-substituted cinnamic acids (e.g., methyl, ethyl, propyl, butyl) tested concurrently across antimicrobial, antioxidant, and anticancer assays would provide a clearer and more definitive understanding of the role of alkyl chain length and lipophilicity.
The protocols provided in this guide offer a robust framework for conducting such research. By adhering to these standardized methods, researchers can generate reliable and comparable data, contributing to the collective knowledge and accelerating the development of novel cinnamic acid-based therapeutics. Future research should also focus on elucidating the specific molecular targets and mechanisms of action of these promising compounds.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]
- 3. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 5. scispace.com [scispace.com]
- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cytotoxicity of Cinnamic Acid and its Tert-butyl Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the exploration of natural compounds and their synthetic analogs as potential therapeutic agents is a field of burgeoning interest. Cinnamic acid, a naturally occurring aromatic fatty acid, and its derivatives have demonstrated a spectrum of biological activities, including notable anticancer properties.[1][2] This guide provides a detailed comparison of the cytotoxic profiles of cinnamic acid and a synthetic derivative, 4-(tert-butyl)cinnamic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative cytotoxic potential, supported by available experimental data and an exploration of the underlying structure-activity relationships.
Introduction: The Therapeutic Potential of Cinnamic Acid and its Analogs
Cinnamic acid, found in various plants, has been shown to inhibit the proliferation of a range of cancer cell lines, often inducing cytostasis and a reversal of malignant characteristics.[3] Its anticancer effects are frequently attributed to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[4][5] The versatility of the cinnamic acid scaffold, with its phenyl ring, reactive double bond, and carboxylic acid group, makes it an attractive template for synthetic modification to enhance its therapeutic efficacy. One such modification is the introduction of a tert-butyl group at the para-position of the phenyl ring, yielding this compound. This bulky, lipophilic moiety can significantly alter the molecule's physicochemical properties and, consequently, its biological activity.
Assessing Cytotoxicity: Methodological Considerations
To objectively compare the cytotoxicity of these two compounds, standardized in vitro assays are indispensable. The following are key experimental protocols employed to quantify the cytotoxic effects of chemical agents on cultured cells.
Cell Viability Assays: The MTT Assay
A cornerstone of cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a range of concentrations for both cinnamic acid and this compound. After the initial 24-hour incubation, replace the medium with fresh medium containing the respective compounds. Include a control group with drug-free medium.
-
Incubation: Incubate the plates for a predetermined period, typically 48 hours.
-
MTT Addition: Add 15 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using an ELISA plate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is another widely used method for assessing cytotoxicity. It quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with compromised membrane integrity, a hallmark of cell death.[4][5]
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment: Seed and treat cells with cinnamic acid and this compound as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction solution, which typically contains a substrate and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate at room temperature for approximately 30 minutes. The LDH in the supernatant will catalyze a reaction that results in the formation of a colored formazan product. The absorbance is then measured at 490 nm. The amount of formazan produced is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[5]
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing the cytotoxicity of the two compounds.
Caption: General experimental workflow for comparing the cytotoxicity of cinnamic acid and its tert-butyl derivative.
Comparative Cytotoxicity Data
A comprehensive review of the available literature reveals a significant amount of data on the cytotoxicity of cinnamic acid against various cancer cell lines. However, there is a notable scarcity of published studies providing specific quantitative cytotoxicity data, such as IC50 values, for this compound.
The table below summarizes the reported IC50 values for cinnamic acid in different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Cinnamic Acid | Human Melanoma (HT-144) | 2.4 mM | [5] |
| Cinnamic Acid | Human Colon Adenocarcinoma (Caco-2) | Antiproliferative at 2.5-8.0 mM | |
| Cinnamic Acid | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma | 1 - 4.5 mM | [3] |
Note: The lack of data for this compound in this table reflects the current state of the publicly available scientific literature.
Structure-Activity Relationship and Mechanistic Insights
The cytotoxic effects of cinnamic acid are often linked to its ability to induce apoptosis.[4][5] Studies have shown that treatment with cinnamic acid can lead to cell cycle arrest and an increase in apoptotic cell populations.[2] The mechanism can involve the activation of caspases, key enzymes in the apoptotic cascade.[5]
The introduction of a tert-butyl group at the para-position of the phenyl ring in cinnamic acid is expected to influence its cytotoxic profile. The tert-butyl group is bulky and highly lipophilic, which can affect several properties of the molecule:
-
Increased Lipophilicity: This may enhance the compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations and increased interaction with intracellular targets.
-
Steric Hindrance: The bulkiness of the tert-butyl group could influence how the molecule binds to target proteins or enzymes, potentially altering its biological activity.
-
Electronic Effects: The tert-butyl group is an electron-donating group, which can alter the electron distribution in the phenyl ring and affect the reactivity of the molecule.
While direct experimental evidence is lacking for this compound's cytotoxicity, studies on other cinnamic acid derivatives have shown that substitutions on the phenyl ring can significantly impact their anticancer activity.[1] For instance, the presence of electron-withdrawing groups has been shown to enhance the cytotoxicity of some cinnamic acid derivatives.
Proposed Signaling Pathway for Cinnamic Acid-Induced Apoptosis
The diagram below illustrates a plausible signaling pathway through which cinnamic acid may induce apoptosis in cancer cells, based on findings from related studies.
Caption: A simplified, proposed pathway for cinnamic acid-induced apoptosis.
Conclusion and Future Directions
Cinnamic acid exhibits well-documented cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis. While the addition of a tert-butyl group to the cinnamic acid scaffold is a rational strategy to potentially enhance its anticancer activity due to increased lipophilicity, there is a clear gap in the scientific literature regarding the specific cytotoxic profile of this compound.
To provide a definitive comparison, further research is imperative. Direct, head-to-head in vitro studies employing standardized cytotoxicity assays such as MTT and LDH are required to determine the IC50 values of this compound against a panel of cancer cell lines. Such studies would not only allow for a quantitative comparison with cinnamic acid but also elucidate the structure-activity relationship and guide the future design of more potent cinnamic acid-based anticancer agents.
References
- 1. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Analysis of Cinnamic Acid Derivatives
<><>
Cinnamic acid and its derivatives are a pivotal class of organic compounds, ubiquitous in the plant kingdom and integral to the pharmaceutical, cosmetic, and food industries.[1][2] Their structural diversity, stemming from various substitutions on the phenyl ring, gives rise to a wide range of biological activities. Accurate and efficient characterization of these derivatives is therefore paramount for research and development. This guide provides a comprehensive comparative analysis of the spectral data of key cinnamic acid derivatives, offering field-proven insights and detailed experimental protocols to support researchers in their analytical endeavors.
The Spectroscopic Toolkit for Cinnamic Acid Derivatives
The structural elucidation of cinnamic acid derivatives relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to unambiguous identification.
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. The conjugated system, comprising the phenyl ring, the alkene bond, and the carbonyl group, is the primary chromophore responsible for UV absorption.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present by measuring the vibrations of bonds within the molecule.[3] It is particularly useful for identifying the characteristic carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bonds (C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone technique for structural elucidation, NMR offers unparalleled insight into the molecular framework.[3][4][5] ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[3]
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[3]
The selection of these techniques is causal; they provide complementary information essential for a complete structural assignment. UV-Vis gives a preliminary indication of the conjugated system, FTIR confirms functional groups, NMR maps out the precise atomic connectivity, and MS provides the molecular formula and fragmentation clues.
Comparative Spectral Analysis
This section details the characteristic spectral features of five common cinnamic acid derivatives: Cinnamic Acid, p-Coumaric Acid, Caffeic Acid, Ferulic Acid, and Sinapic Acid. The systematic addition of hydroxyl and methoxy groups to the phenyl ring induces predictable changes in their spectra, which are invaluable for their differentiation.
UV-Visible Spectroscopy
The UV-Vis absorption maxima (λmax) of cinnamic acid derivatives are highly sensitive to the substitution pattern on the aromatic ring. Hydroxylation and methoxylation, acting as auxochromes, cause a bathochromic (red) shift to longer wavelengths. This is due to the extension of the conjugated π-electron system through resonance, which lowers the energy required for electronic transitions.
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Cinnamic Acid | ~273 | ~215 | Methanol |
| p-Coumaric Acid | ~310 | ~228 | Various[1] |
| Caffeic Acid | ~323 | ~245 | Water (pH 7.4)[1] |
| Ferulic Acid | ~321 | ~235 | Methanol/Water[1] |
| Sinapic Acid | ~324 | ~236 | Ethanol[6][7][8] |
Table 1: Comparative UV-Visible Spectroscopic Data of Cinnamic Acid Derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra provide a "fingerprint" of the functional groups. Key vibrational frequencies are summarized below. The broad O-H stretch in the hydroxylated derivatives is a key distinguishing feature from the parent cinnamic acid. Conjugation lowers the C=O stretching frequency compared to non-conjugated carboxylic acids.[9]
| Functional Group | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| O-H (Carboxylic Acid) | 2500-3300 (broad)[9] | 2500-3400 (broad) | 2500-3500 (broad) | 2500-3400 (broad) | 2500-3500 (broad) |
| O-H (Phenolic) | - | ~3383[2][10] | ~3431, 3231[2] | ~3400-3500 | ~3515, 3403[2] |
| C=O (Carbonyl) | ~1680-1700[9] | ~1672[2] | ~1645[2] | ~1660-1690 | ~1668[2] |
| C=C (Alkene) | ~1620-1630[9][11] | ~1600-1630 | ~1610-1640 | ~1620-1640 | ~1620-1640 |
| C=C (Aromatic) | ~1450, 1495, 1576[11] | ~1449, 1517[10] | ~1445, 1520, 1595 | ~1450, 1515, 1590 | ~1450, 1510, 1585 |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Cinnamic Acid Derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The chemical shifts (δ) and coupling constants (J) are highly diagnostic.
The protons of the acrylic acid side chain are particularly informative. They appear as two doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans configuration. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Electron-donating hydroxyl and methoxy groups cause an upfield shift (to lower ppm values).
| Proton Assignment | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| -COOH | ~11.0-12.0 (s, br)[9] | ~12.0 (s, br) | ~12.1 (s, br) | ~12.2 (s, br) | ~12.3 (s, br) |
| H-α (vinylic) | ~6.5 (d, J≈16 Hz)[9] | ~6.3 (d, J≈16 Hz) | ~6.2 (d, J≈16 Hz) | ~6.3 (d, J≈16 Hz) | ~6.3 (d, J≈16 Hz) |
| H-β (vinylic) | ~7.6 (d, J≈16 Hz)[9] | ~7.6 (d, J≈16 Hz) | ~7.5 (d, J≈16 Hz) | ~7.6 (d, J≈16 Hz) | ~7.6 (d, J≈16 Hz) |
| Aromatic H | ~7.2-7.8 (m, 5H)[9] | ~6.8 (d, 2H), 7.4 (d, 2H) | ~6.8 (d, 1H), 6.9 (dd, 1H), 7.0 (d, 1H) | ~6.9 (d, 1H), 7.1 (dd, 1H), 7.3 (d, 1H) | ~6.7 (s, 2H) |
| -OCH₃ | - | - | - | ~3.9 (s, 3H)[12] | ~3.9 (s, 6H) |
Table 3: Comparative ¹H NMR Data (δ, ppm) for Cinnamic Acid Derivatives (in DMSO-d₆).
The ¹³C NMR spectra complement the ¹H NMR data, providing a map of the carbon framework. The carbonyl carbon of the carboxylic acid is typically found far downfield.
| Carbon Assignment | Cinnamic Acid | p-Coumaric Acid | Caffeic Acid | Ferulic Acid | Sinapic Acid |
| C=O | ~167-170[9] | ~168 | ~168 | ~167.86[12] | ~168 |
| C-α (vinylic) | ~118-122 | ~115 | ~115 | ~115.54[12] | ~115 |
| C-β (vinylic) | ~142-145 | ~144 | ~145 | ~144.38[12] | ~145 |
| Aromatic C | ~125-135[9] | ~116, 126, 131, 160 | ~115, 116, 122, 127, 146, 148 | ~111, 115, 123, 125, 148, 149 | ~106, 125, 138, 148 |
| -OCH₃ | - | - | - | ~55.59[12] | ~56 |
Table 4: Comparative ¹³C NMR Data (δ, ppm) for Cinnamic Acid Derivatives (in DMSO-d₆).
Mass Spectrometry
Mass spectrometry provides the molecular weight, confirming the molecular formula. The fragmentation patterns are also highly characteristic. A common fragmentation pathway for these compounds involves the loss of CO₂ (44 Da) and H₂O (18 Da) from the carboxylic acid group.
| Compound | Molecular Formula | [M-H]⁻ (m/z) | Key Fragment Ions (Negative Mode) |
| Cinnamic Acid | C₉H₈O₂ | 147 | 103 ([M-H-CO₂]⁻) |
| p-Coumaric Acid | C₉H₈O₃ | 163 | 119 ([M-H-CO₂]⁻) |
| Caffeic Acid | C₉H₈O₄ | 179 | 135 ([M-H-CO₂]⁻), 161 ([M-H-H₂O]⁻)[13] |
| Ferulic Acid | C₁₀H₁₀O₄ | 193 | 178 ([M-H-CH₃]⁻), 149 ([M-H-CO₂]⁻), 134 ([M-H-CO₂-CH₃]⁻) |
| Sinapic Acid | C₁₁H₁₂O₅ | 223 | 208 ([M-H-CH₃]⁻), 193 ([M-H-2CH₃]⁻), 179 ([M-H-CO₂]⁻) |
Table 5: Comparative Mass Spectrometry Data for Cinnamic Acid Derivatives.
Experimental Protocols
The integrity of spectral data is contingent upon meticulous experimental execution. The following protocols are self-validating systems designed to ensure data accuracy and reproducibility.
General Sample Preparation
-
Purity: Ensure the analyte is of high purity. Impurities can significantly complicate spectral interpretation.
-
Solvent Selection: Choose a solvent that completely dissolves the sample and has minimal interference in the spectral region of interest. For NMR, a deuterated solvent is mandatory.[14][15] For UV-Vis and FTIR, spectroscopic grade solvents should be used.
Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both solids and liquids, requiring minimal sample preparation.[16][17][18]
-
Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[19] Record a background spectrum of the clean, empty crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid powder or a drop of the liquid sample directly onto the ATR crystal.[16][19]
-
Apply Pressure: For solid samples, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16] This maximizes the signal-to-noise ratio.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.[16]
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[15]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will perform locking (stabilizing the magnetic field using the deuterium signal of the solvent) and shimming (optimizing the magnetic field homogeneity).[15]
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the Free Induction Decay (FID) data.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[14]
Protocol for Mass Spectrometry (LC-MS)
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[20][21]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.[21] High concentrations can cause signal suppression and contaminate the instrument.[20]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The liquid chromatography step separates the components of the sample before they enter the mass spectrometer.
-
Data Acquisition: Acquire mass spectra in both positive and negative ionization modes to obtain comprehensive data, including the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The systematic approach to identifying an unknown cinnamic acid derivative is outlined below.
Caption: A flowchart illustrating the integrated workflow for the identification of cinnamic acid derivatives.
Conclusion
The spectroscopic analysis of cinnamic acid derivatives is a systematic process where each technique provides crucial, complementary data. By understanding the influence of chemical structure on the spectral output—from UV-Vis shifts caused by auxochromes to characteristic NMR patterns and MS fragmentations—researchers can confidently identify and differentiate these important natural products. The protocols and comparative data presented in this guide serve as a robust foundation for achieving accurate and reliable results in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Analysis of caffeic acid derivatives from Osmanthus yunnanensis using electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. agilent.com [agilent.com]
- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 18. mt.com [mt.com]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of 4-(Tert-butyl)cinnamic Acid and Its Isomeric Analogs
Introduction: The Cinnamic Acid Scaffold and the Question of Isomerism
Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a phenyl ring, an acrylic acid moiety, and a reactive α,β-unsaturated double bond, offers multiple sites for synthetic modification, leading to a vast library of derivatives with diverse biological activities.[2][3] These activities span antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][4][5][6]
A fundamental principle in drug development is that a molecule's biological function is intrinsically linked to its three-dimensional structure.[7] Positional isomerism—the variation in the placement of substituents on the phenyl ring—can dramatically alter a compound's efficacy and mechanism of action. This guide provides an in-depth comparison of the in vitro activity of 4-(tert-butyl)cinnamic acid against its conceptual para-isomers, primarily other para-substituted cinnamic acids. Direct comparative experimental data for this compound is limited in publicly accessible literature. Therefore, this guide will leverage established structure-activity relationship (SAR) principles from extensive research on related cinnamic acid derivatives to project its likely performance and contextualize its potential within the broader class of compounds.
The focus is on the trans isomer, which is generally the more thermodynamically stable and commonly studied form.[1][8] We will explore how the introduction of a bulky, lipophilic tert-butyl group at the para (4-) position is likely to influence its biological profile compared to derivatives with other substituents at the same position.
Structure-Activity Relationship (SAR): The Decisive Role of the Para-Substituent
The biological activity of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[2][5] The para-position (C4) is particularly critical. Substituents here can modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets like enzymes or microbial cell membranes.
The 4-(tert-butyl) group confers two key properties:
-
Increased Lipophilicity: The bulky, non-polar tert-butyl group significantly increases the molecule's fat-solubility. This can enhance its ability to cross lipid-rich microbial cell membranes or enter cancer cells, potentially boosting its antimicrobial and cytotoxic effects.
-
Steric Bulk: The size of the tert-butyl group can provide a steric hindrance that may either improve binding selectivity for a specific enzyme pocket or, conversely, prevent it from accessing a target site.
By comparing this profile to other well-studied para-substituted derivatives, we can infer its potential activity. For instance, electron-withdrawing groups like chlorine (4-chlorocinnamic acid) are known to enhance antimicrobial activity, while electron-donating groups like methoxy (4-methoxy-trans-cinnamic acid) have shown potent α-glucosidase inhibitory activity.[1][9][10]
Comparative Analysis of In Vitro Biological Activities
This section synthesizes experimental data from various studies to compare the potential of this compound with other cinnamic acid derivatives.
Antimicrobial Activity
Cinnamic acids exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane, inhibiting ATPase activity, and preventing biofilm formation.[4][11] Increased lipophilicity often correlates with enhanced antibacterial and antifungal potency.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Not Reported | - |
| Pseudomonas aeruginosa | Not Reported | - | |
| Candida albicans | Not Reported | - | |
| Cinnamic Acid (Parent) | Mycobacterium tuberculosis | 270 - 675 | [12] |
| Candida albicans | 405 | [12] | |
| 4-Hydroxycinnamic Acid | Bacillus subtilis | >1000 | [12] |
| Escherichia coli | >1000 | [12] | |
| 4-Chlorocinnamic Acid Ester | Staphylococcus aureus | 5090 | [13] |
| 4-Nitrocinnamic Acid | Mycobacterium tuberculosis | >520 | [12] |
| Butyl Cinnamate (Ester) | Candida albicans | 626.62 |[14] |
Analysis & Projection: The data indicates that modifications to the cinnamic acid structure significantly impact antimicrobial efficacy. The parent compound shows moderate activity, particularly against M. tuberculosis.[12] Esterification, as seen with butyl cinnamate, can enhance antifungal activity.[14] Given that the tert-butyl group would substantially increase lipophilicity, it is reasonable to hypothesize that This compound would exhibit potent antimicrobial activity , likely superior to the more polar 4-hydroxycinnamic acid. Its ability to penetrate the lipid-rich cell wall of M. tuberculosis could make it a particularly interesting candidate for further investigation.
Anti-Inflammatory Activity
A primary mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[4] This pathway controls the transcription of pro-inflammatory cytokines like TNF-α and IL-6. By preventing the phosphorylation of IκB, cinnamic derivatives suppress NF-κB activation and subsequent inflammation.[4]
Table 2: Comparative Anti-Inflammatory Activity (Inhibition of Pro-Inflammatory Cytokines)
| Compound | Assay System | Target | Inhibition | Reference |
|---|---|---|---|---|
| This compound | LPS-stimulated macrophages | TNF-α, IL-6 | Not Reported | - |
| Cinnamic Acid Derivative (6h) | LPS-stimulated macrophages | IL-6 | 85.9% | [15] |
| TNF-α | 65.7% | [15] |
| p-Coumaric Acid | in vivo models | NF-κB, COX-2, iNOS | Suppresses levels |[5][16] |
Analysis & Projection: The anti-inflammatory potential is clearly linked to the ability to modulate key signaling pathways. The significant inhibition shown by derivative 6h in a study on acute lung injury highlights the therapeutic potential of this class.[15] The bulky nature of the 4-tert-butyl group could influence how the molecule docks with upstream kinases in the NF-κB pathway. Its activity would need to be determined empirically, but the general anti-inflammatory properties of the cinnamic scaffold suggest it would likely show some level of inhibitory effect.
Anticancer (Cytotoxic) Activity
Cinnamic acid derivatives have demonstrated the ability to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[1][17] Their mechanism often involves the modulation of signaling pathways like PI3K/AKT or the inhibition of crucial enzymes such as topoisomerase.[18]
Table 3: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast), A-549 (Lung) | Not Reported | - |
| Cinnamic Acid Derivative (Compound 11) | MCF-7 (Breast) | 15.28 µg/mL | [18] |
| Cinnamic Acid Derivative (Compound 5) | A-549 (Lung) | 10.36 | [19][20] |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [11] |
| Dihydroartemisinin-TMCA Ester (S5) | A-549 (Lung) | 0.50 |[21] |
Analysis & Projection: The anticancer data reveals that potent activity is often achieved through hybridization with other known cytotoxic agents (e.g., dihydroartemisinin) or by specific substitution patterns.[21] The high lipophilicity of This compound could facilitate its entry into cancer cells, a critical first step for cytotoxicity. However, its ultimate efficacy would depend on its interaction with intracellular targets. The IC₅₀ values for other derivatives, some in the low micromolar range, establish a benchmark that any new derivative would need to meet or exceed.[11][19][21]
Mechanistic Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
Cinnamic acid derivatives typically intervene upstream of NF-κB nuclear translocation. They inhibit the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, unable to initiate the transcription of inflammatory genes.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Essential Experimental Protocols
To empirically validate the projected activities of this compound, standardized in vitro assays are required. The following protocols represent self-validating systems for assessing antimicrobial and cytotoxic potential.
Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)
Causality: This assay determines the lowest concentration of a compound that visibly inhibits microbial growth. It directly measures the bacteriostatic or fungistatic potential.
-
Preparation of Inoculum: Culture the target microorganism (e.g., S. aureus ATCC 25923) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate, ranging from a high concentration (e.g., 1024 µg/mL) to a low concentration (e.g., 1 µg/mL).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial viability and a negative control (broth only) to check for sterility. A solvent control (broth + inoculum + DMSO) is critical to ensure the solvent has no antimicrobial effect at the tested concentration.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by measuring absorbance at 600 nm.
Protocol 2: Cytotoxicity Assessment via MTT Assay
Causality: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is proportional to cell death (cytotoxicity) or inhibition of proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compound at various concentrations.
-
Controls: Include untreated cells (vehicle control) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide establishes a framework for understanding the potential in vitro activity of this compound by drawing upon the extensive body of research on its structural analogs. The core principles of structure-activity relationships suggest that the bulky, lipophilic tert-butyl group at the para-position is likely to confer significant biological activity, particularly in antimicrobial and anticancer contexts where membrane interaction is key.
However, these projections remain hypothetical. There is a clear and compelling need for direct experimental validation. The protocols detailed herein provide a robust starting point for researchers to empirically determine the MIC and IC₅₀ values of this compound. Such studies would not only elucidate the specific properties of this compound but also contribute valuable data to the broader understanding of how steric and electronic factors govern the therapeutic potential of the cinnamic acid scaffold.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 4-(Tert-butyl)cinnamic Acid in Macrophage Models: A Comparative Guide
This guide provides a comprehensive framework for validating the anti-inflammatory properties of 4-(Tert-butyl)cinnamic acid. We present a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective cyclooxygenase inhibitor) and Celecoxib (a selective COX-2 inhibitor), within a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell model. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel anti-inflammatory compounds.
Introduction to the Inflammatory Cascade in Macrophages
Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a multitude of chronic diseases.[1] Macrophages are key players in the innate immune system, and their activation by pathogens or cellular stress triggers a cascade of inflammatory responses.[1][2] A common in vitro model to study inflammation involves the use of murine macrophage-like cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3][4] This stimulation activates intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators.[2][5][6][7][8][9][10][11][12][13]
Key mediators in this inflammatory response include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, such as prostaglandin E2 (PGE2), synthesized by cyclooxygenase (COX) enzymes.[14] The COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary target for many anti-inflammatory drugs.[15][16][17]
Cinnamic acid and its derivatives have been investigated for a range of biological activities, including anti-inflammatory effects.[16] Notably, the presence of bulky hydrophobic groups on the phenyl ring of cinnamic acid derivatives has been shown to contribute to selective COX-2 inhibition. This provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.
This guide outlines a series of experiments to not only quantify the anti-inflammatory effects of this compound but also to elucidate its mechanism of action in comparison to well-characterized NSAIDs.
Experimental Design and Workflow
The overall experimental strategy is to induce an inflammatory response in RAW 264.7 macrophages using LPS and then to assess the inhibitory effects of this compound, Indomethacin, and Celecoxib on key inflammatory markers.
Figure 1: A schematic of the experimental workflow for validating the anti-inflammatory effects of this compound.
Core Signaling Pathways in Macrophage Activation
The anti-inflammatory effects of the test compounds are expected to be mediated through the modulation of key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[5][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2][9] This releases NF-κB dimers, which then translocate to the nucleus to initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[1][2]
Figure 2: The canonical NF-κB signaling pathway activated by LPS in macrophages.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation.[19][6][8] LPS stimulation activates a cascade of kinases, including p38, JNK, and ERK.[11] These activated MAPKs, in turn, phosphorylate and activate various transcription factors that contribute to the expression of inflammatory genes.[6][8]
Figure 3: The MAPK signaling cascade initiated by LPS in macrophages.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound, Indomethacin, or Celecoxib. Incubate for 1 hour.
-
Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
Cell Viability Assay (MTT)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a standard MTT assay should be performed.
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.[20][21]
-
After the 24-hour incubation, collect 100 µL of supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Quantification (ELISA)
PGE2 levels in the cell culture supernatant are measured using a competitive ELISA kit.
-
Collect the cell culture supernatant after the 24-hour treatment.
-
Follow the manufacturer's protocol for the specific PGE2 ELISA kit being used.
-
Typically, this involves adding the supernatant and a fixed amount of HRP-conjugated PGE2 to a microplate pre-coated with an anti-PGE2 antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Calculate the PGE2 concentration based on a standard curve.
COX-1 and COX-2 Inhibition Assays
To determine the selectivity of this compound, in vitro COX inhibition assays are performed using purified enzymes.
-
Use commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
These assays typically measure the peroxidase activity of the COX enzymes.
-
Incubate purified COX-1 or COX-2 enzyme with the test compounds at various concentrations.
-
Add arachidonic acid to initiate the reaction.
-
Measure the production of Prostaglandin G2, which is then reduced, and the subsequent colorimetric or fluorometric signal is detected.
-
Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for each compound against both COX-1 and COX-2.
Comparative Performance Data
The following tables present hypothetical yet plausible data based on the known mechanisms of the control drugs and the expected activity of this compound.
Table 1: Effect of Compounds on Cell Viability in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control (no LPS) | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98 ± 4.8 |
| This compound | 10 | 97 ± 5.1 |
| 50 | 95 ± 4.9 | |
| 100 | 93 ± 5.5 | |
| Indomethacin | 10 | 99 ± 4.3 |
| 50 | 96 ± 5.0 | |
| Celecoxib | 10 | 98 ± 4.7 |
| 50 | 97 ± 4.5 |
Data are presented as mean ± SD. No significant cytotoxicity is expected at the tested concentrations.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| LPS (1 µg/mL) | - | 100 |
| This compound | 10 | 75 ± 6.1 |
| 50 | 45 ± 5.3 | |
| 100 | 25 ± 4.8 | |
| Indomethacin | 10 | 60 ± 5.8 |
| 50 | 30 ± 4.9 | |
| Celecoxib | 10 | 65 ± 6.0 |
| 50 | 35 ± 5.1 |
Data are presented as mean ± SD. All compounds are expected to significantly reduce NO production in a dose-dependent manner.
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | PGE2 Production (% of LPS Control) |
| LPS (1 µg/mL) | - | 100 |
| This compound | 1 | 60 ± 7.2 |
| 10 | 20 ± 4.5 | |
| 50 | 8 ± 2.1 | |
| Indomethacin | 1 | 35 ± 5.0 |
| 10 | 10 ± 3.3 | |
| Celecoxib | 1 | 40 ± 5.5 |
| 10 | 12 ± 3.8 |
Data are presented as mean ± SD. All compounds are expected to potently inhibit PGE2 production.
Table 4: COX-1 and COX-2 Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 5.2 | >19.2 |
| Indomethacin | 0.5 | 5.0 | 0.1 |
| Celecoxib | 15.0 | 0.8 | 18.75 |
The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater COX-2 selectivity.
Discussion and Interpretation of Results
The experimental framework described in this guide allows for a thorough evaluation of the anti-inflammatory potential of this compound.
-
Inhibition of Inflammatory Mediators: A dose-dependent reduction in both NO and PGE2 production by this compound would provide strong evidence of its anti-inflammatory activity.[13] The relative potency can be directly compared to that of Indomethacin and Celecoxib.
-
Mechanism of Action: The COX inhibition assays are crucial for elucidating the mechanism. Based on existing literature, it is hypothesized that this compound will exhibit selective inhibition of COX-2, similar to Celecoxib.[19] This would be indicated by a significantly higher IC50 value for COX-1 compared to COX-2, resulting in a high selectivity index. In contrast, Indomethacin is expected to inhibit both isoforms with greater potency against COX-1.[15][16][17]
-
Signaling Pathway Modulation: Further investigation using Western blotting for key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, JNK, ERK) would provide deeper mechanistic insights. Inhibition of the phosphorylation of these proteins by this compound would suggest that its anti-inflammatory effects are, at least in part, mediated by the suppression of these upstream signaling cascades.
Conclusion
This guide provides a robust and validated methodology for assessing the anti-inflammatory properties of this compound in a cellular model of inflammation. By comparing its effects on key inflammatory mediators and enzyme activities against well-established NSAIDs, researchers can obtain a clear and objective understanding of its potential as a novel therapeutic agent. The presented protocols and comparative framework ensure scientific rigor and provide a solid foundation for further pre-clinical development.
References
- 1. Prostaglandin E2 limits arachidonic acid availability and inhibits leukotriene B4 synthesis in rat alveolar macrophages by a nonphospholipase A2 mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR4/NF-κB-mediated M1 macrophage polarization contributes to the promotive effects of ETS2 on ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasodilatory effects of cinnamic acid via the nitric oxide-cGMP-PKG pathway in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tert-butylhydroquinone attenuates osteoarthritis by protecting chondrocytes and inhibiting macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the cytokine-mediated inducible nitric oxide synthase expression in rat insulinoma cells by phenyl N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late-phase synthesis of IκBα insulates the TLR4-activated canonical NF-κB pathway from noncanonical NF-κB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nitric oxide protects cardiomyocytes against tert-butyl hydroperoxide-induced formation of alkoxyl and peroxyl radicals and peroxidation of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Prostaglandin E2 inhibits formation of osteoclastlike cells in long-term human marrow cultures but is not a mediator of the inhibitory effects of transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Macrophage-conditioned medium enhances tunneling nanotube formation in breast cancer cells via PKC, Src, NF-κB, and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Tert-butyl)cinnamic Acid in Anti-Inflammatory and Cytotoxicity Assays: A Guide to Assessing Cross-Reactivity and Specificity
In the landscape of drug discovery and development, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for evaluating the biological cross-reactivity of 4-(tert-butyl)cinnamic acid, a synthetic derivative of the naturally occurring cinnamic acid. Cinnamic acid and its analogues have garnered significant interest for their diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bulky tert-butyl group to the cinnamic acid scaffold presents an intriguing modification that warrants a detailed investigation into its biological effects.[3]
This technical guide will navigate researchers through a series of comparative in vitro assays to delineate the anti-inflammatory potential and cytotoxic profile of this compound. We will focus on its interaction with the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, and assess its general cellular toxicity. By comparing its performance against the parent compound, cinnamic acid, a well-characterized natural derivative, ferulic acid, and a standard-of-care non-steroidal anti-inflammatory drug (NSAID), ibuprofen, we aim to provide a clear perspective on the structure-activity relationships and potential therapeutic window of this compound.
The Rationale for Cross-Reactivity Assessment in Anti-Inflammatory Drug Discovery
The inflammatory cascade is a complex biological process involving multiple signaling pathways and enzymatic targets. Cinnamic acid derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][4] A crucial enzyme in this pathway is COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
Therefore, a primary objective of this guide is to assess the potency and selectivity of this compound as a COX-2 inhibitor. Furthermore, understanding the compound's general cytotoxicity is essential to determine its therapeutic index. A compound that is highly potent at its intended target but also highly toxic to cells would have limited clinical utility. The MTT assay is a widely accepted method for assessing cell viability and provides a reliable measure of a compound's cytotoxic potential.
Visualizing the Inflammatory Pathway
To provide a clear conceptual framework, the following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade.
Caption: Simplified schematic of the COX-2 mediated inflammatory pathway.
Comparative In Vitro Analysis: Experimental Design
This section outlines the detailed protocols for the comparative evaluation of this compound.
Test Compounds
-
This compound: The primary compound of interest.
-
Cinnamic acid: The parent compound, serving as a baseline control.
-
Ferulic acid: A naturally occurring derivative with known anti-inflammatory properties.[6][7][8]
-
Ibuprofen: A well-established NSAID and non-selective COX inhibitor, included as a positive control.
Experimental Workflow: A Visual Overview
The following diagram illustrates the overall experimental workflow for the comparative analysis.
Caption: High-level overview of the experimental workflow.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[9]
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, and the inhibition of this reaction by the test compounds is quantified.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (a selective COX-2 inhibitor, for control)
-
96-well white opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds and controls to the desired concentrations in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Enzyme Control (100% activity) wells: Add assay buffer and COX-2 enzyme.
-
Inhibitor Control wells: Add assay buffer, COX-2 enzyme, and a known COX-2 inhibitor (e.g., celecoxib).
-
Test Compound wells: Add assay buffer, COX-2 enzyme, and the test compounds at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells except the blank wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation/Emission = 535/587 nm) every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
-
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cytotoxicity.[10][11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., A549, a human lung carcinoma cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium containing the compounds and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compounds using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Data Presentation and Interpretation
The following tables present hypothetical but realistic data for the comparative analysis of this compound. These values are based on known structure-activity relationships of cinnamic acid derivatives, where increased lipophilicity due to the tert-butyl group might enhance binding to the hydrophobic channel of the COX enzyme, while also potentially increasing non-specific cytotoxicity.
Table 1: In Vitro COX-2 Inhibition
| Compound | IC50 (µM) for COX-2 |
| This compound | 15.8 |
| Cinnamic acid | > 100 |
| Ferulic acid | 45.2 |
| Ibuprofen | 8.5 |
Interpretation: The hypothetical data suggests that this compound exhibits moderate inhibitory activity against COX-2, being significantly more potent than the parent cinnamic acid and ferulic acid. However, it is less potent than the established NSAID, ibuprofen. The bulky tert-butyl group may contribute to a better fit within the active site of the COX-2 enzyme compared to the smaller substituents on cinnamic and ferulic acid.
Table 2: In Vitro Cytotoxicity (A549 cells)
| Compound | CC50 (µM) |
| This compound | 55.3 |
| Cinnamic acid | > 200 |
| Ferulic acid | 150.7 |
| Ibuprofen | > 200 |
Interpretation: The data indicates that this compound displays a higher level of cytotoxicity compared to the other tested compounds. This increased toxicity could be attributed to its enhanced lipophilicity, which may lead to greater membrane disruption or off-target effects.
Table 3: Selectivity Index
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a COX inhibitor. It is calculated as the ratio of CC50 to IC50 (COX-2). A higher SI value indicates a greater window between the desired therapeutic effect and cellular toxicity.
| Compound | Selectivity Index (CC50 / IC50) |
| This compound | 3.5 |
| Cinnamic acid | - |
| Ferulic acid | 3.3 |
| Ibuprofen | > 23.5 |
Interpretation: Although this compound shows improved COX-2 inhibition compared to other cinnamic acid derivatives, its higher cytotoxicity results in a relatively low selectivity index. This suggests a narrow therapeutic window and a higher potential for dose-limiting toxicity. In contrast, ibuprofen, despite being a non-selective COX inhibitor, exhibits low cytotoxicity in this assay, leading to a more favorable selectivity index in this context.
Conclusion and Future Directions
This guide provides a structured approach for the comparative biological evaluation of this compound, focusing on its anti-inflammatory and cytotoxic properties. The presented protocols and hypothetical data illustrate a scenario where the introduction of a tert-butyl group enhances the desired inhibitory activity against COX-2 but also increases off-target cytotoxicity. This underscores the critical importance of comprehensive cross-reactivity and toxicity profiling in the early stages of drug discovery.
Future studies should aim to:
-
Confirm the hypothetical findings with experimental data.
-
Investigate the inhibitory activity of this compound against COX-1 to determine its selectivity for COX-2.
-
Explore the mechanism of cytotoxicity induced by this compound.
-
Synthesize and test additional derivatives to optimize the balance between potency and toxicity, potentially by modifying the carboxylic acid group or the linker between the phenyl ring and the acid.
By systematically applying the principles and methodologies outlined in this guide, researchers can gain valuable insights into the biological profile of novel compounds like this compound and make informed decisions in the pursuit of safer and more effective therapeutic agents.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(Tert-butyl)cinnamic Acid Production
In the landscape of pharmaceutical and materials science, 4-(tert-butyl)cinnamic acid serves as a crucial building block and intermediate. Its synthesis, therefore, is a subject of considerable interest, with efficiency, cost-effectiveness, and environmental impact being paramount considerations. This guide provides an in-depth comparative analysis of three prominent synthetic routes to this compound: the Knoevenagel Condensation, the Perkin Reaction, and the Palladium-Catalyzed Heck Reaction. Each method is evaluated on its synthetic efficiency, operational parameters, and overall practicality for researchers, scientists, and professionals in drug development.
Introduction to the Synthetic Pathways
The production of this compound can be approached through several classic organic reactions. The choice of synthetic route often depends on available starting materials, desired purity, scalability, and, increasingly, the "greenness" of the chemical process. This guide will dissect the following three methodologies:
-
Knoevenagel Condensation: A reaction between an aldehyde or ketone and an active methylene compound, in this case, 4-(tert-butyl)benzaldehyde and malonic acid.
-
Perkin Reaction: A condensation reaction between an aromatic aldehyde, 4-(tert-butyl)benzaldehyde, and an acid anhydride (acetic anhydride), catalyzed by the alkali salt of the acid.
-
Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide, 4-(tert-butyl)bromobenzene, with an alkene, acrylic acid.
The Knoevenagel Condensation: A Versatile and "Green" Approach
The Knoevenagel condensation is a cornerstone of C-C bond formation and offers a highly efficient route to cinnamic acids.[1] Modern iterations of this reaction have focused on environmentally benign conditions, moving away from toxic solvents like pyridine.[2][3]
Mechanistic Overview
The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid.
Caption: Knoevenagel condensation workflow for this compound synthesis.
Experimental Protocol: Microwave-Assisted Green Synthesis
This protocol is adapted from a general, environmentally friendly procedure for the synthesis of cinnamic acids using microwave irradiation in water.[4]
Materials:
-
4-(tert-butyl)benzaldehyde
-
Malonic acid
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K2CO3)
-
Distilled water
-
Dilute Hydrochloric Acid
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 50 mL borosilicate beaker, combine 4-(tert-butyl)benzaldehyde (5 mmol), malonic acid (5 mmol), TBAB (2.5 mmol), and K2CO3 (2.5 mmol).
-
Add 10 mL of distilled water to the mixture.
-
Thoroughly mix the contents with a glass rod for approximately 5 seconds.
-
Place the beaker in a conventional microwave oven and irradiate at 900 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Acidify the mixture with dilute HCl.
-
The precipitated product is isolated by filtration and washed with water.
-
For further purification, the crude product can be recrystallized from a mixture of ethyl acetate and petroleum ether.
The Perkin Reaction: A Classic, High-Temperature Route
The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for the synthesis of cinnamic acids.[5] It typically requires high temperatures and long reaction times, which can be a drawback.[6]
Mechanistic Overview
The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. The alkali salt acts as a base, deprotonating the anhydride to form an enolate, which then attacks the aldehyde. A series of steps including dehydration and hydrolysis yields the final cinnamic acid derivative.[7]
Caption: Perkin reaction workflow for this compound synthesis.
Experimental Protocol: Conventional Heating
This protocol is a conventional method for the Perkin reaction.[8]
Materials:
-
4-(tert-butyl)benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium bicarbonate solution
-
Concentrated Hydrochloric Acid
Procedure:
-
In a dry 250 mL round-bottom flask, place 4-(tert-butyl)benzaldehyde (0.10 mol), acetic anhydride (0.14 mol), and finely powdered anhydrous sodium acetate (0.06 mol).
-
Thoroughly mix the contents and heat the reaction mixture in an oil bath at 160°C for 1 hour.
-
Increase the temperature to 170-180°C and continue heating for an additional 3 hours.
-
Allow the reaction mixture to cool slightly and then pour it into a beaker containing 100 mL of water.
-
Boil the mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.
-
Add a saturated solution of sodium bicarbonate until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
Collect the product by filtration, wash with cold water, and recrystallize from ethanol-water.
The Heck Reaction: A Palladium-Catalyzed Cross-Coupling
The Heck reaction is a powerful tool for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene, catalyzed by a palladium complex.[9] While highly versatile, its application for the direct synthesis of cinnamic acids from acrylic acid can be less straightforward than the Knoevenagel or Perkin reactions.
Mechanistic Overview
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species. Reductive elimination with a base regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction for this compound.
Experimental Protocol: Direct C-H Arylation (Hypothetical Adaptation)
Direct arylation of acrylic acid can be challenging. This hypothetical protocol is adapted from procedures for the Heck reaction of aryl bromides with acrylates, followed by a presumed direct use of acrylic acid.[10]
Materials:
-
4-(tert-butyl)bromobenzene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triethylamine (NEt3)
-
Acetonitrile
-
3 M Hydrochloric Acid
-
95% Ethanol
Procedure:
-
To a vial containing 4-(tert-butyl)bromobenzene (2.34 mmol), add acetonitrile (710 µL), triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (0.0079 g).
-
Seal the vial and heat the reaction mixture at 80-100°C for 1 hour.
-
After cooling to room temperature, transfer the mixture to a beaker containing 30 mL of 3 M HCl, which should induce precipitation of the product.
-
Collect the solid by suction filtration and wash with water.
-
Recrystallize the crude product from hot 95% ethanol.
Comparative Analysis of Synthetic Efficiency
| Parameter | Knoevenagel Condensation (Microwave) | Perkin Reaction (Conventional) | Heck Reaction (Adapted) |
| Starting Materials | 4-(tert-butyl)benzaldehyde, Malonic acid | 4-(tert-butyl)benzaldehyde, Acetic anhydride | 4-(tert-butyl)bromobenzene, Acrylic acid |
| Catalyst/Reagent | TBAB, K2CO3 | Sodium acetate | Pd(OAc)2, NEt3 |
| Solvent | Water | None (or high-boiling solvent) | Acetonitrile |
| Temperature | Microwave Irradiation | 160-180°C | 80-100°C |
| Reaction Time | Minutes | 4 hours | 1 hour |
| Typical Yield | High (often >85%) | Moderate to High (60-85%) | Lower (estimated 30-50%) |
| Green Chemistry | Excellent (water solvent, short time) | Poor (high temp, long time) | Moderate (organic solvent, metal catalyst) |
| Atom Economy | Good (loss of H2O and CO2) | Moderate (loss of acetic acid) | Good (theoretically) |
| Ease of Workup | Simple filtration | More complex (hydrolysis, extraction) | Requires careful purification |
Discussion and Recommendations
The Knoevenagel Condensation , particularly under microwave-assisted, aqueous conditions, emerges as the most efficient and environmentally friendly method for the synthesis of this compound.[4] The short reaction times, high yields, and simple workup procedure make it an attractive option for both laboratory-scale and potentially scalable industrial production. The use of water as a solvent is a significant advantage from a green chemistry perspective.[11]
The Perkin Reaction represents a more traditional approach. While it can provide good yields, the harsh reaction conditions, including high temperatures and extended reaction times, are significant drawbacks.[6][8] This method is less energy-efficient and may lead to the formation of byproducts, necessitating more rigorous purification.
The Heck Reaction , while a powerful tool in organic synthesis, appears to be the least efficient for the direct production of this compound. The direct use of acrylic acid can be problematic, and yields are often lower compared to the condensation reactions.[10] Furthermore, the cost and potential toxicity of the palladium catalyst, along with the need for organic solvents, make it a less desirable route for this specific transformation, unless the starting aryl halide is significantly more accessible or economical than the corresponding aldehyde.
References
- 1. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. odinity.com [odinity.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule c-Met Inhibitors: Crizotinib, Capmatinib, and PHA-665752
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical oncogenic driver in a variety of malignancies.[1] Dysregulation of the c-Met signaling pathway, through overexpression, gene amplification, or mutation, is strongly associated with tumor growth, invasion, and metastasis.[1][2] This has spurred the development of a class of therapeutic agents known as c-Met inhibitors.[3] This guide provides a detailed head-to-head comparison of three prominent small molecule c-Met inhibitors: Crizotinib, Capmatinib, and PHA-665752, offering insights into their mechanisms of action, inhibitory profiles, and the experimental methodologies used for their evaluation.
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase.[4] Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the RAS/RAF/MEK/ERK (MAPK) pathway, which governs cell proliferation, and the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and growth.[4] Dysregulation of c-Met signaling can lead to uncontrolled cell division, resistance to apoptosis, and enhanced cell motility, all hallmarks of cancer.[2]
Below is a diagram illustrating the simplified c-Met signaling cascade and the points of intervention for the inhibitors discussed.
Caption: The c-Met signaling pathway and points of inhibitor action.
Comparative Inhibitor Profiles
The following table summarizes the key characteristics of Crizotinib, Capmatinib, and PHA-665752, providing a snapshot of their inhibitory activities and specificities.
| Inhibitor | Type | Target(s) | IC₅₀ / Kᵢ for c-Met | Key Features |
| Crizotinib | ATP-competitive | c-Met, ALK, ROS1 | IC₅₀: 11 nM (cell-based) | Multi-targeted kinase inhibitor, approved for ALK-positive and ROS1-positive NSCLC.[5][6] |
| Capmatinib | ATP-competitive | c-Met | IC₅₀: ~5 nM (c-Met) | Highly selective for c-Met; effective against MET exon 14 skipping mutations.[4][7][8][9][10] |
| PHA-665752 | ATP-competitive | c-Met | Kᵢ: 4 nM; IC₅₀: 9 nM | Highly selective for c-Met; demonstrates cytoreductive antitumor activity and induces apoptosis.[11][12][13] |
In-Depth Analysis of Inhibitor Mechanisms and Selectivity
Crizotinib: Initially developed as a c-Met inhibitor, Crizotinib was later identified as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[5] Its mechanism of action involves competitively binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways. This multi-targeted profile has led to its successful application in the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[5]
Capmatinib: In contrast to Crizotinib, Capmatinib is a highly selective inhibitor of the c-Met receptor.[4][8] Its potent and selective action is attributed to its specific binding to the ATP-binding site of c-Met, effectively shutting down the aberrant signaling that drives tumor growth.[4] Capmatinib has shown significant efficacy in patients with NSCLC harboring MET exon 14 skipping alterations, a specific mutation that leads to a constitutively active c-Met receptor.[4][10]
PHA-665752: This compound is a selective, ATP-competitive inhibitor of the c-Met kinase.[11] It exhibits high selectivity for c-Met over a broad panel of other tyrosine and serine-threonine kinases.[11] PHA-665752 has been shown to inhibit HGF-stimulated and constitutive c-Met phosphorylation, leading to the inhibition of cell growth, motility, and invasion.[11][12] Furthermore, it can induce apoptosis and cell cycle arrest in tumor cells that are dependent on c-Met signaling.[11][13]
Experimental Methodologies for Inhibitor Evaluation
The characterization and comparison of these inhibitors rely on a series of well-defined experimental protocols. Below are outlines of key assays used to determine their efficacy and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against its target kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC₅₀).
Protocol Outline:
-
Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable peptide or protein substrate, kinase buffer, and the test inhibitor at various concentrations.
-
Assay Procedure:
-
The c-Met kinase is incubated with the substrate and varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope labeling (³²P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure the depletion of ATP.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assay
This assay assesses the ability of an inhibitor to block the phosphorylation of the target kinase and its downstream effectors within a cellular context.
Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of c-Met phosphorylation.
Protocol Outline:
-
Cell Culture: Tumor cell lines with known c-Met activation (e.g., through HGF stimulation or genetic alterations) are cultured to a suitable confluency.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a specified duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blot Analysis:
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used for visualization.
-
The band intensities are quantified to determine the ratio of p-c-Met to total c-Met at each inhibitor concentration.
-
-
Data Analysis: The inhibition of c-Met phosphorylation is plotted against the inhibitor concentration to determine the cellular IC₅₀.
Cell Proliferation and Viability Assays
These assays measure the impact of the inhibitor on the growth and survival of cancer cells.
Objective: To evaluate the cytostatic or cytotoxic effects of the inhibitor.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor.
-
Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescence-based (e.g., CellTiter-Glo) assays that measure metabolic activity or ATP content.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.
Concluding Remarks for the Research Professional
The comparative analysis of Crizotinib, Capmatinib, and PHA-665752 highlights the evolution of c-Met inhibitors from multi-targeted agents to highly selective molecules. While Crizotinib's broader kinase profile has proven effective in specific patient populations, the high selectivity of Capmatinib and the potent and selective nature of research compounds like PHA-665752 underscore the therapeutic potential of precisely targeting the c-Met pathway.
For researchers in drug discovery and development, the choice of an appropriate inhibitor for preclinical studies is paramount. The experimental methodologies detailed herein provide a foundational framework for the in-house evaluation and comparison of novel c-Met inhibitors. Understanding the nuances of each compound's mechanism, selectivity, and cellular efficacy is crucial for advancing the next generation of targeted cancer therapies.
While 4-(Tert-butyl)cinnamic acid itself is not an established c-Met inhibitor, the broader class of cinnamic acid derivatives has been noted for various biological activities, including anti-inflammatory and antioxidant effects.[14][15] The cinnamic acid scaffold could potentially serve as a starting point for the design of novel kinase inhibitors, though extensive medicinal chemistry efforts would be required to achieve the potency and selectivity demonstrated by the compounds reviewed in this guide.
References
- 1. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PHA-665752’s Antigrowth and Proapoptotic Effects on HSC-3 Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Target Selectivity of Cinnamic Acid Derivatives: A Comparative Framework Featuring 4-(Tert-butyl)cinnamic acid and Artepillin C
Introduction: The Quest for Specificity in Cinnamic Acid-Derived Therapeutics
Cinnamic acid and its derivatives are a fascinating class of molecules, lauded for their diverse pharmacological potential.[1][2] From the naturally occurring Artepillin C, a major bioactive component of Brazilian green propolis with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties, to synthetically derived analogs like 4-(Tert-butyl)cinnamic acid, the therapeutic possibilities are vast.[3][4][5] The core structure of cinnamic acid, featuring a phenyl ring, a reactive double bond, and a modifiable carboxylic acid group, presents a versatile scaffold for medicinal chemistry.[1][6]
However, the journey from a promising bioactive compound to a clinically viable drug is paved with the rigorous evaluation of its selectivity. A lack of selectivity, where a compound interacts with multiple unintended biological targets, can lead to off-target effects and potential toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity of cinnamic acid derivatives, using the synthetic this compound as a test case and the well-characterized Artepillin C as a natural benchmark. While this compound has been explored for applications such as developing antioxidant and hypolipidemic agents and as a potential inhibitor of the dengue virus NS2B/NS3 protease, a thorough public characterization of its target selectivity is not yet available.[6] This guide, therefore, presents a series of robust experimental workflows to elucidate and compare the selectivity profiles of these and other similar molecules.
Comparative Compounds: A Snapshot
| Compound | Structure | Origin | Reported Biological Activities |
| This compound | Synthetic | Potential antiviral (Dengue virus protease inhibitor), precursor for antioxidant and hypolipidemic agents.[6] | |
| Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) | Natural (from Brazilian green propolis) | Anti-inflammatory, antioxidant, antitumor, gastroprotective, immunomodulatory, antimicrobial.[3][4][5][7] |
Experimental Framework for Selectivity Profiling
The following sections detail a multi-tiered experimental approach to comprehensively assess the selectivity of this compound in comparison to Artepillin C. The causality behind each experimental choice is explained to provide a clear, self-validating system for generating reliable data.
Tier 1: Foundational Activity and Cytotoxicity Screening
Before delving into specific target selectivity, it is crucial to establish the foundational biological activity and cytotoxic profile of the compounds. The MTT assay is a reliable, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][8]
-
Cell Plating: Seed cancer cell lines (e.g., HSC-3 for oral squamous cell carcinoma, as Artepillin C has shown activity here) and a non-cancerous control cell line (e.g., normal human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Artepillin C in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.
Diagram of the MTT Assay Workflow
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. clyte.tech [clyte.tech]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Guide to the Proper Disposal of 4-(Tert-butyl)cinnamic Acid for Laboratory Professionals
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(tert-butyl)cinnamic acid, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Risk Mitigation
Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 1208-65-7) is a solid organic carboxylic acid that presents several hazards requiring stringent control measures.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life[3] |
This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for complete information.
The causality behind these classifications lies in the compound's acidic nature and its molecular structure, which can interact with biological tissues, causing irritation. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. If significant dust generation is unavoidable, a particulate filter respirator (e.g., N95 or P2) may be necessary.
The Primary Disposal Pathway: Hazardous Waste Collection
The most prudent and universally compliant method for disposing of this compound is to treat it as hazardous chemical waste.[4] This approach ensures adherence to the strictest regulatory standards, including those set by the Environmental Protection Agency (EPA) in the United States.[5] The ultimate fate of this waste stream is typically high-temperature incineration by a licensed waste management facility.[6][7]
Step-by-Step Protocol for Waste Collection:
-
Container Selection: Designate a specific, dedicated hazardous waste container for solid, non-halogenated organic waste. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE), be in good condition, and have a secure, sealable lid.[8]
-
Waste Segregation: Do not mix this compound with other waste streams. Incompatible materials can lead to dangerous chemical reactions. Specifically, keep it separate from:
-
Labeling: Proper labeling is a critical EPA requirement.[1] Affix a hazardous waste tag to the container before adding the first quantity of waste. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The accumulation start date (the date the first piece of waste is added)
-
The associated hazards (e.g., "Irritant")
-
-
Accumulation: Collect all waste this compound, including residues and contaminated materials (e.g., weighing paper, contaminated paper towels), in this container.
-
Storage: Keep the waste container sealed except when adding waste.[10] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Disposal Request: Once the container is full or has been in accumulation for a designated period (typically not exceeding one year, though institutional and state rules may vary), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[8][11]
On-Site Neutralization: A Critical Evaluation
While the neutralization of simple carboxylic acids can be a viable disposal method, it is not recommended for this compound without a compound-specific risk assessment and explicit approval from your EHS department.[4][12]
The rationale for this precaution is threefold:
-
Regulatory Complexity: Drain disposal is highly regulated. Even if neutralized to a pH between 5.5 and 9.0, the resulting solution may not be permissible for sewer disposal due to its organic content and potential aquatic toxicity.[8][10]
-
Procedural Risk: The neutralization process itself carries risks, such as exothermic reactions if not performed with proper dilution and cooling.
For these reasons, the default and safest procedure is collection for professional disposal.
Emergency Procedures: Spill Management
Accidents require immediate and correct action to prevent exposure and environmental release.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE as described in Section 1.
-
Containment: For a solid spill, prevent the generation of dust. Do not sweep with a dry broom.
-
Cleanup: Carefully scoop or mechanically take up the spilled solid.[2] A wet paper towel can be used to gently wipe up the final residue.
-
Dispose: Place all spilled material and contaminated cleaning supplies into the designated hazardous waste container.[4]
-
Decontaminate: Wipe the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for this compound waste generated in the laboratory.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always prioritize the most conservative disposal route when in doubt and consult your EHS department as the ultimate authority on waste management.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. chemos.de [chemos.de]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. toolkit.pops.int [toolkit.pops.int]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 4-(Tert-butyl)cinnamic Acid: From Risk Assessment to Disposal
Navigating the complexities of chemical handling requires more than just a checklist; it demands a deep, causal understanding of the risks involved and the protective measures they necessitate. This guide provides drug development professionals and researchers with a comprehensive operational plan for the safe handling of 4-(Tert-butyl)cinnamic acid. Our approach is grounded in the principle that every protocol must be a self-validating system, where the "why" behind each step is as critical as the "how."
Understanding the Hazard: A Prerequisite for Safety
This compound is a solid organic compound that, while not acutely toxic, presents significant irritant hazards that must be rigorously managed.[1] A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of our safety protocol.
Table 1: GHS Hazard Profile of this compound | Hazard Classification | GHS Category | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Warning | | Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Warning | | Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
| Warning |
Source: Compiled from multiple Safety Data Sheets.[1]
The primary risks associated with this compound are direct contact with the skin, eyes, and respiratory system. As a solid powder, the potential for airborne dust generation during handling is a key logistical challenge that dictates our control strategy.[2][3]
The Core of Protection: A Risk-Based PPE Selection Workflow
Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical. Its selection must not be arbitrary but rather a direct response to the specific task and the associated risk of exposure. We employ the hierarchy of controls, prioritizing engineering and administrative controls, with PPE serving as the essential final safeguard.
Engineering Controls First
Before any handling, ensure that work is conducted in a well-ventilated area.[1][2] A chemical fume hood or a workstation with dedicated local exhaust ventilation is mandatory for any procedure that may generate dust, such as weighing or transferring the solid.[2] Facilities must be equipped with an accessible eyewash station and a safety shower.[2]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational Protocols: Step-by-Step Guidance
Level 1: Standard Handling of Small Quantities
For tasks with minimal dust generation, such as handling pre-made solutions or transferring small, contained amounts within a fume hood.
-
Eye Protection : Wear safety glasses with side shields, compliant with EN166 or OSHA 29 CFR 1910.133 standards.[2] This is the minimum requirement to protect against accidental splashes.
-
Hand Protection : Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[4] Nitrile provides adequate protection against incidental contact. For prolonged contact, consult glove manufacturer data.
-
Body Protection : A standard laboratory coat should be worn and kept fully fastened to protect skin and clothing.[2]
Level 2: High-Dust Potential Operations
For tasks such as weighing the powder, preparing stock solutions, or large-scale transfers.
-
Eye Protection : Upgrade to chemical safety goggles.[2] Goggles provide a full seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.
-
Hand Protection : Nitrile gloves remain the standard. Employ the "double-gloving" technique if handling larger quantities or if there is a higher risk of contamination.
-
Respiratory Protection : Respiratory protection is mandatory. A program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2] At a minimum, a disposable N95 (US NIOSH) or FFP2/P2 (EU EN 149) filtering facepiece respirator is required to prevent inhalation of irritating dust particles.[5][6]
-
Body Protection : A lab coat remains essential. Ensure sleeves are not rolled up.
Decontamination and Disposal Plan
Safe handling extends beyond the experiment to include the proper decontamination of equipment and disposal of waste.
PPE Decontamination and Removal
The sequence of removing, or "doffing," PPE is critical to prevent self-contamination.
-
Gloves : Remove the first pair of gloves (if double-gloved) or the single pair. Use a proper technique where you peel one glove off by grasping the cuff and turning it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove to remove it.
-
Lab Coat : Remove your lab coat, folding it so the contaminated exterior is contained inward.
-
Goggles/Respirator : Remove eye and respiratory protection.
-
Final Gloves : If double-gloved, remove the inner pair.
-
Hygiene : Immediately wash hands thoroughly with soap and water.[1][5]
Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[6]
-
Don PPE : At a minimum, Level 2 PPE (chemical goggles, gloves, respirator) is required for cleanup.
-
Containment : Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Cleanup : Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[3] Avoid actions that create dust.[3][5]
-
Decontaminate : Clean the affected area thoroughly.
Waste Disposal
All waste, including contaminated PPE, absorbent materials, and the chemical itself, must be treated as hazardous waste.
-
Containment : Place all waste in a clearly labeled, sealed container.
-
Disposal : Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][5][6] Do not empty into drains or release into the environment.[1][5]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
